molecular formula C8H4BrF3O3 B1283664 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid CAS No. 251300-31-9

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B1283664
CAS No.: 251300-31-9
M. Wt: 285.01 g/mol
InChI Key: RXZMPNQNKZGQAY-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4BrF3O3 and its molecular weight is 285.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMPNQNKZGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231355
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
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Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-31-9
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251300-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The precise chemical, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, is not readily found in major chemical databases with a designated CAS number. This guide will focus on the closely related and structurally significant isomer, 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid (CAS No. 2091783-56-9) . Additionally, this document will provide comparative data on other relevant isomers to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethylated Benzoic Acids

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design.[1] This functional group can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] When combined with a benzoic acid scaffold, a versatile pharmacophore, the resulting trifluoromethylated benzoic acids become powerful building blocks for novel therapeutics.[3] This guide provides a detailed overview of the chemical and physical properties, synthesis, and potential applications of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and its isomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and a related isomer.

Property5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid3-Bromo-5-(trifluoromethyl)benzoic acid
CAS Number 2091783-56-9[4]328-67-6[5]
Molecular Formula C₈H₄BrF₃O₃[4]C₈H₄BrF₃O₂[5]
Molecular Weight 285.01 g/mol [4]269.01 g/mol [5]
IUPAC Name 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid[4]3-bromo-5-(trifluoromethyl)benzoic acid[5]
Appearance Solid (predicted)Solid[6]
pKa (Predicted) 2.42±0.10[7]Not available
Water Solubility Slightly soluble in water (predicted)[7]Not available

Synthesis Pathways

The synthesis of halogenated and trifluoromethylated benzoic acids can be achieved through various synthetic routes. A general understanding of these pathways is crucial for chemists to devise efficient and scalable production methods.

A plausible synthetic approach for 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid could involve the bromination of a suitable salicylic acid precursor that already contains the trifluoromethyl group. Alternatively, the synthesis could start from a brominated benzene derivative, followed by the introduction of the hydroxyl, carboxyl, and trifluoromethyl groups through a series of regioselective reactions.

A patented method for the synthesis of a related compound, 5-bromo-2-chloro-benzoic acid, involves a two-step process of diazotization and chlorination followed by hydrolysis, starting from a 5-bromo-2-aminobenzoic acid derivative.[8] This highlights a common strategy in the synthesis of substituted benzoic acids. Another patented synthesis for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine involves a four-step reaction with a total yield of about 31.1%.[9]

Conceptual Synthesis Workflow

G A Starting Material (e.g., Substituted Toluene) B Trifluoromethylation A->B e.g., with CF3-source C Oxidation of Methyl Group B->C e.g., KMnO4 D Directed Ortho-Lithiation C->D e.g., n-BuLi E Hydroxylation D->E e.g., O2 F Bromination E->F e.g., NBS G Final Product 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid F->G

Caption: A conceptual workflow for the synthesis of the target molecule.

Spectroscopic Characterization

The structural elucidation of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and its isomers relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions. The presence of the hydroxyl and carboxylic acid protons would also be evident, though their signals might be broad and exchangeable. ¹³C NMR would reveal the number of unique carbon environments, including the characteristic signals for the trifluoromethyl group and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br, C-F, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

Applications in Drug Discovery and Development

Trifluoromethylated benzoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its therapeutic effect. Furthermore, the lipophilicity imparted by the -CF3 group can improve a drug's ability to cross cell membranes.[2]

The combination of a bromine atom, a hydroxyl group, and a trifluoromethyl group on a benzoic acid scaffold offers multiple points for further chemical modification, making these compounds versatile building blocks in combinatorial chemistry and lead optimization studies.

Potential Drug Development Pathway

G A 5-Bromo-2-hydroxy-4- (trifluoromethyl)benzoic acid B Functional Group Modification A->B Starting Scaffold C Library Synthesis B->C D High-Throughput Screening C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and its isomers. Based on data for similar compounds, it is likely to be an irritant.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid contact with skin and eyes.[12] Do not ingest or inhale.[13] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

First Aid Measures:

  • In case of skin contact: Wash off immediately with plenty of water. If skin irritation persists, seek medical attention.[11][13]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11][13]

  • If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[13]

Conclusion

5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid represents a valuable and versatile chemical entity for researchers and drug development professionals. Its unique combination of functional groups makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the advancement of medicinal chemistry.

References

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • PubMed Central. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved from [Link]

Sources

Navigating a Data Gap: The Physical Properties of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Brief for Researchers and Drug Development Professionals

Executive Summary

Introduction: The Challenge of Isomeric Specificity

The precise arrangement of functional groups on an aromatic ring can dramatically influence a molecule's physical, chemical, and biological properties. In the case of brominated and trifluoromethylated hydroxybenzoic acids, subtle shifts in substituent positions can impact crystal packing, solubility, acidity, and ultimately, a compound's efficacy and safety profile as a drug candidate.

This guide focuses on 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (Figure 1). Despite its relevance as a potential building block in drug discovery, there is a notable absence of experimentally verified physical property data in the public domain. This situation underscores a common challenge in research and development: the availability of comprehensive data for all possible isomers of a promising scaffold.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry Crystalline Sample Prep2 Pack into Capillary Tube Prep1->Prep2 Measure1 Place in Melting Point Apparatus Prep2->Measure1 Measure2 Heat at a Controlled Rate Measure1->Measure2 Measure3 Observe Melting Measure2->Measure3 Analysis1 Record Melting Range Measure3->Analysis1

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for formulation and biological testing.

Methodology:

  • A standard set of solvents should be used, including water, buffered solutions at physiological pH (e.g., PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

  • A known mass of the compound (e.g., 1 mg) is added to a known volume of solvent (e.g., 1 mL) in a vial.

  • The mixture is agitated (e.g., vortexed or sonicated) at a controlled temperature (e.g., 25 °C) for a set period.

  • Visual inspection determines if the compound has fully dissolved.

  • If dissolved, further compound is added incrementally until saturation is reached. The solubility can then be quantified.

Spectroscopic Characterization

Spectroscopic data provides structural confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, coupling constants, and integration will confirm the molecular structure.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the hydroxyl, carboxylic acid, and trifluoromethyl functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and provide the exact mass of the molecule.

Conclusion and Future Directions

This technical guide has consolidated the currently available information on the physical properties of this compound. The significant finding is the absence of experimentally determined data for this specific isomer, necessitating a reliance on computational predictions. For researchers and drug development professionals working with this compound, the immediate priority should be the experimental determination of its fundamental physical properties, including melting point, solubility, and pKa, as well as comprehensive spectroscopic characterization. The protocols outlined in this guide provide a standard framework for generating this critical data, which will be invaluable for the scientific community and for advancing the potential applications of this molecule.

References

  • PubChem. Compound Summary for CID 15445689, this compound. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 124297966, 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, has garnered significant attention for its ability to modulate a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive technical overview of this compound, a halogenated and trifluoromethylated aromatic building block with considerable potential in the synthesis of novel therapeutic agents.

While this specific isomer is not as extensively documented as its counterparts, its unique substitution pattern offers a valuable platform for creating diverse chemical entities. This document will serve as a detailed resource for researchers, scientists, and drug development professionals, covering its physicochemical properties, a proposed synthetic route with detailed experimental protocols, analytical characterization methods, and its prospective applications in medicinal chemistry.

Physicochemical Properties

The molecular structure of this compound, featuring a bromine atom, a hydroxyl group, and a trifluoromethyl group on the benzoic acid core, imparts a unique set of chemical characteristics. The molecular formula of this compound is C8H4BrF3O3, leading to a calculated molecular weight of 285.01 g/mol .[4] A summary of its key physicochemical properties, including predicted values based on its structure and data from closely related isomers, is presented below.

PropertyValueSource
Molecular Formula C8H4BrF3O3Calculated
Molecular Weight 285.01 g/mol [4]
Appearance White to off-white solid (Predicted)Inferred from related compounds
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO (Predicted)Inferred from related compounds[5]
pKa ~2.5 (Predicted)Inferred from related compounds[5]

Proposed Synthesis Methodology

The hydroxyl and carboxylic acid groups are ortho-, para-directing activators, while the trifluoromethyl group is a meta-directing deactivator. In this case, the strong activating effect of the hydroxyl group will likely direct the incoming electrophile (bromine) to the position para to it, which is the C5 position.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2_hydroxy_3_trifluoromethylbenzoic_acid 2-Hydroxy-3-(trifluoromethyl)benzoic Acid NBS_Solvent N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) Room Temperature 2_hydroxy_3_trifluoromethylbenzoic_acid->NBS_Solvent Electrophilic Bromination target_molecule This compound NBS_Solvent->target_molecule

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

Materials:

  • 2-Hydroxy-3-(trifluoromethyl)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

  • Reaction Work-up: Upon completion, quench the reaction by adding deionized water. To remove any unreacted bromine, wash the aqueous mixture with a saturated solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.

Analytical TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak in the chromatogram, indicating high purity. The retention time will be specific to the compound under the given chromatographic conditions.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (285.01 g/mol ). The characteristic isotopic pattern of bromine (approximately 1:1 ratio of M and M+2) should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid. The coupling patterns will help confirm the substitution pattern on the aromatic ring. ¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms in the aromatic ring, the carboxylic acid group, and the trifluoromethyl group. ¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br and C-F stretches.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional molecular complexity.

The trifluoromethyl group can enhance the metabolic stability and cell permeability of a drug molecule.[2] This is a critical consideration in drug design, as it can lead to improved pharmacokinetic profiles.[1]

Logical Flow to Potential Drug Candidates

Applications Applications of the Core Scaffold in Drug Discovery cluster_reactions Chemical Modifications cluster_targets Potential Therapeutic Areas Core_Scaffold This compound Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Core_Scaffold->Cross_Coupling Amide_Coupling Amide Bond Formation Core_Scaffold->Amide_Coupling Esterification Esterification Core_Scaffold->Esterification Anticancer Anticancer Drugs Cross_Coupling->Anticancer Ion_Channel_Modulators Ion Channel Modulators Cross_Coupling->Ion_Channel_Modulators Anti_inflammatory Anti-inflammatory Agents Amide_Coupling->Anti_inflammatory SGLT2_Inhibitors SGLT2 Inhibitors for Diabetes Esterification->SGLT2_Inhibitors

Caption: Potential synthetic modifications and therapeutic applications of the core scaffold.

Brominated benzoic acid derivatives are key intermediates in the synthesis of various pharmaceuticals, including SGLT2 inhibitors for the treatment of diabetes.[6][7] Additionally, trifluoromethyl-containing compounds have shown promise as inhibitors of transient receptor potential (TRP) ion channels, which are targets for pain and respiratory diseases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for its isomers, it should be considered an irritant.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the solubility characteristics of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS No. 251300-31-9), a compound of interest in pharmaceutical and chemical research. Given the limited availability of specific experimental solubility data in public literature, this document synthesizes known physicochemical properties with established methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility.

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, a bromine atom, and a trifluoromethyl group, dictates its physicochemical behavior and, consequently, its solubility. The electron-withdrawing nature of the trifluoromethyl and bromine groups, combined with the acidic proton of the carboxylic acid and the phenolic proton, suggests a complex solubility profile influenced by pH and solvent polarity.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 251300-31-9[1]
Molecular Formula C₈H₄BrF₃O₃[1]
Molecular Weight 285.02 g/mol [1]
Appearance White to off-white solid (predicted)General chemical knowledge
Water Solubility Stated as "insoluble" or "slightly soluble" in qualitative sources. Quantitative data is not publicly available.[2]
Predicted pKa Not available for this specific isomer. A similar compound, 2-Bromo-5-(trifluoromethyl)benzoic acid, has a predicted pKa of 2.42±0.10, suggesting the target compound is also a strong acid.[2][3]

Theoretical Factors Influencing Solubility

The solubility of a compound is governed by the equilibrium of energy between the crystal lattice (solute-solute interactions) and the solvation shell (solute-solvent interactions). For this compound, the following factors are critical:

  • pH: As a carboxylic acid, its solubility in aqueous media is expected to be highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, protonated form, which is less soluble. As the pH increases above the pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt. This principle is a cornerstone of formulation development for acidic drugs.[4]

  • Solvent Polarity: The molecule possesses both polar (carboxylic acid, hydroxyl) and non-polar (brominated trifluoromethyl-phenyl ring) regions. While its overall polarity suggests poor solubility in water, it is expected to be more soluble in polar organic solvents, such as alcohols, ethers, and ketones.[5] The trifluoromethyl group, while electron-withdrawing, also adds lipophilicity, potentially enhancing solubility in less polar organic solvents.[6]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally verified.

  • Salt Formation: Converting the acidic compound into a salt with a suitable base (e.g., sodium, potassium) is a common and effective strategy to dramatically increase aqueous solubility.[4][7]

Experimental Determination of Thermodynamic Solubility

Since specific data is unavailable, a reliable experimental protocol is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8][9] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Shake-Flask Solubility Determination Protocol

This protocol is a self-validating system designed to produce accurate and reproducible solubility data.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent system at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., deionized water, pH 7.4 phosphate buffer, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A 1. Add excess solid compound to vial B 2. Add known volume of solvent A->B C 3. Equilibrate on shaker (e.g., 24-72h at 25°C) B->C D 4. Allow to settle C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Withdraw supernatant E->F G 7. Filter supernatant (0.22 µm filter) F->G H 8. Prepare dilutions of the clear filtrate G->H I 9. Quantify concentration (e.g., HPLC-UV) H->I J 10. Calculate solubility (e.g., in mg/mL or µg/mL) I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.[10]

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 5 mL) into the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[9] The time required should be determined by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a plateau.[8]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of solid from the liquid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[8]

  • Sampling: Carefully withdraw a sample of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter to remove any remaining microscopic particles. Causality Note: This step is critical to prevent artificially high results from suspended solids. It is advisable to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.[8]

  • Quantification: Prepare appropriate dilutions of the clear filtrate and analyze the concentration using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.

  • Validation: To ensure trustworthiness, the residual solid should be analyzed (e.g., by DSC or XRD) to confirm that no polymorphic or solvate transformation occurred during the experiment, as this would affect the solubility value.[8]

Conclusion for the Field

For researchers in drug development and chemical synthesis, understanding the solubility of this compound is fundamental. Although quantitative data is not readily published, its chemical structure provides clear, actionable insights. Its acidic nature points to pH-dependent aqueous solubility, a property that can be leveraged through formulation strategies like salt formation. For organic synthesis, its likely solubility in polar organic solvents is a key consideration for reaction medium selection. The provided experimental protocol offers a definitive path to generating the precise, reliable solubility data needed to advance research and development efforts, bridging the current information gap with a scientifically rigorous and validated approach.

References

  • ResearchGate. (2025). Dissolution Method Development for Poorly Soluble Compounds.
  • LookChem. (n.d.). Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID.
  • Chem-Impex. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid.
  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • TCI Chemicals. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic Acid.
  • ChemBK. (2024). 2-bromo-5-hydroxybenzoic acid.
  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Baka, E., et al. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review.
  • US EPA. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-3-nitro-.
  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • SpectraBase. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, acetate.
  • Oakwood Chemical. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid.
  • ChemicalBook. (2025). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID.
  • BLDpharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid.

Sources

Navigating the Uncharted: A Technical Safety and Hazard Guide for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a detailed safety and hazard assessment for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this exact chemical structure and its corresponding CAS number could not be located. The following guidance is therefore a scientifically informed synthesis based on the known hazards of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with rigorous laboratory safety practices and professional judgment.

Introduction: Understanding the Compound through Analogy

This compound is a substituted aromatic carboxylic acid. Its structure combines a salicylic acid core with bromine and trifluoromethyl functional groups. While this specific molecule is not widely documented in safety literature, its constituent parts provide a strong basis for a predictive hazard assessment. The safety profiles of numerous related compounds, such as 5-bromosalicylic acid and various isomers of bromo-(trifluoromethyl)benzoic acid, are well-characterized. These analogues consistently demonstrate a clear hazard profile involving irritation to the skin, eyes, and respiratory tract.

The causality behind this is rooted in the chemical properties of the functional groups. The carboxylic acid moiety imparts acidity, the phenolic hydroxyl group can be reactive, and the halogen (bromine) and trifluoromethyl groups can modulate the molecule's acidity, reactivity, and biological interactions. Therefore, it is prudent to handle this compound with the assumption that it presents, at a minimum, the hazards identified in its close structural relatives.

Hazard Identification and Classification

Based on aggregated data from analogous compounds, this compound is predicted to be classified under the Globally Harmonized System (GHS) as follows. This classification represents a conservative, safety-first approach essential for handling novel chemical entities.

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

The GHS label elements are therefore projected to be:

  • Signal Word: Warning

  • Hazard Pictogram:

    • 
      (GHS07)
      
  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][3][4][5]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[1][3][4]

    • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[1][2][3][6]

    • Storage: P403+P233, P405[1][3][4]

    • Disposal: P501[1][3]

Diagram: Projected GHS Hazard Communication

Caption: Projected GHS Label based on structural analogues.

Toxicological Profile: An Evidence-Based Assessment

A definitive toxicological profile for this compound is not available. However, the anticipated effects are based on the consistent data from its analogues.

  • Acute Toxicity: Data for oral, dermal, and inhalation LD50/LC50 values are not available for the target compound. Some substituted benzoic acids are classified as harmful if swallowed.[5] A conservative approach dictates treating the compound as potentially harmful.

  • Skin Irritation: The combination of the acidic carboxylic acid and phenolic hydroxyl group on an aromatic ring is a classic structural alert for skin irritation. This is consistently confirmed across all relevant analogues, which are classified as Skin Irritant Category 2.[1][2][3][4]

  • Respiratory Irritation: As a fine crystalline solid, the dust can be readily inhaled. Aromatic acids and phenols can irritate the mucous membranes of the respiratory tract.[1][3][4][5] Inhalation may lead to coughing, sore throat, and shortness of breath.

  • Long-Term Effects (Carcinogenicity, Mutagenicity, Reproductive Toxicity): No data is available. The majority of close analogues have not been evaluated for these endpoints.[7] In the absence of data, it cannot be assumed to be non-hazardous in these respects.

Experimental Protocols: Safe Handling and Emergency Procedures

Trustworthiness in the laboratory is built upon self-validating protocols that anticipate and mitigate risk. The following procedures are designed to create a safe operating environment for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

  • Ventilation: All handling of the solid compound (weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood to prevent inhalation of dust.[3][5]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[1][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[2][3]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.[3]

Safe Handling and Storage Protocol
  • Pre-Work Checklist:

    • Verify fume hood is operational.

    • Ensure safety shower and eyewash station are accessible and unobstructed.[3]

    • Designate a specific area within the fume hood for the handling work.

    • Have appropriate spill cleanup materials ready.

  • Handling:

    • Avoid creating dust during handling.[6] Use spatulas to gently transfer the solid.

    • Do not eat, drink, or smoke in the laboratory area.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

  • Storage:

    • Store in a tightly sealed container to prevent moisture absorption and dust release.[1][3][6]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

    • Store in a locked cabinet or an area with restricted access.[1][3]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response is critical to mitigating harm.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3][6]

  • Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[2]

Spill Response Workflow:

Spill_Response start Spill Detected evacuate Evacuate immediate area Alert others start->evacuate assess Assess Spill Size & Risk (In Fume Hood?) evacuate->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small & Contained large_spill Large Spill (Outside Containment) assess->large_spill Large or Uncontained ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe call_ehs Call Emergency Services / EHS large_spill->call_ehs contain Cover with absorbent material (e.g., sand or vermiculite) Avoid raising dust ppe->contain collect Carefully sweep into a sealed waste container contain->collect decontaminate Decontaminate area with appropriate solvent/detergent collect->decontaminate dispose Dispose of waste via approved chemical waste stream decontaminate->dispose end Incident Reported & Area Cleared dispose->end call_ehs->end

Caption: Decision workflow for a solid chemical spill.

Conclusion

While this compound lacks a specific, dedicated safety dossier, a robust and reliable safety framework can be established through the expert analysis of its structural analogues. The evidence strongly indicates that this compound should be treated as a hazardous substance that causes skin, eye, and respiratory irritation. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate these risks and maintain a safe laboratory environment. Always prioritize caution and adhere to established safety procedures when working with novel compounds.

References

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid. Retrieved January 25, 2026, from [Link]

  • LookChem. (n.d.). Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved January 25, 2026, from [Link]

Sources

IUPAC name for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound. The document elucidates the systematic IUPAC nomenclature, details its core physicochemical properties, and proposes a robust synthetic pathway grounded in established organic chemistry principles. Furthermore, it delves into the anticipated spectroscopic signature of the molecule, providing a critical reference for its empirical identification. The guide culminates in a discussion of the strategic importance of its constituent functional groups—bromo, hydroxyl, and trifluoromethyl—within the context of medicinal chemistry and drug development, highlighting its potential as a valuable scaffold or intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical sciences.

IUPAC Nomenclature and Structural Analysis

The formal name, this compound, is derived directly from the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC).[1]

Structural Breakdown:

  • Parent Structure : The root of the name is "benzoic acid," which designates a benzene ring substituted with a carboxylic acid (-COOH) group.[2][3]

  • Principal Functional Group : According to IUPAC priority rules, the carboxylic acid group is the highest-priority functional group present, defining the parent name and assigning its point of attachment to carbon number 1 (C1) of the aromatic ring.[4][5][6][7][8][9]

  • Numbering : The benzene ring is numbered starting from C1 and proceeding in the direction that assigns the lowest possible locants (numbers) to the other substituents. Numbering clockwise places the substituents at positions 2, 3, and 5.

  • Substituents : The substituents are cited in alphabetical order:

    • 5-Bromo : A bromine atom is located at the C5 position.

    • 2-hydroxy : A hydroxyl (-OH) group is located at the C2 position. When a carboxylic acid is the principal group, the hydroxyl group is named with the prefix "hydroxy".[9]

    • 3-(trifluoromethyl) : A trifluoromethyl (-CF₃) group is located at the C3 position. This highly electronegative group is a key feature of the molecule.

The systematic application of these rules confirms that "this compound" is the unambiguous and correct IUPAC name for the specified chemical entity.

Caption: IUPAC numbering of the benzoic acid scaffold.

Physicochemical and Computed Properties

While empirical data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues. The combination of a lipophilic bromo group, a polar hydroxyl group, an electron-withdrawing trifluoromethyl group, and an acidic carboxyl group results in a molecule with multifaceted chemical characteristics.

PropertyValueSource
Molecular Formula C₈H₄BrF₃O₃Calculated
Molecular Weight 285.02 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
XLogP3 3.2Computed[10]
Hydrogen Bond Donor Count 2Computed[10]
Hydrogen Bond Acceptor Count 6Computed[10]
Rotatable Bond Count 1Computed[10]
pKa (Carboxylic Acid) ~2.5 (Predicted)Analogues[11]

Note: Computed values are for the isomeric compound 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid but are expected to be very similar.

The predicted pKa is significantly lower than that of benzoic acid (~4.2) due to the strong inductive electron-withdrawing effects of the bromine and, most notably, the trifluoromethyl group, which stabilize the conjugate base (carboxylate anion).

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be designed starting from commercially available precursors. The proposed workflow prioritizes regioselectivity and leverages well-understood aromatic substitution reactions.

Rationale for Experimental Choices:

The synthetic strategy hinges on installing the substituents in a controlled sequence. Starting with 2-hydroxy-3-(trifluoromethyl)benzoic acid is advantageous because the existing hydroxyl and carboxyl groups are ortho-, para-directing and meta-directing, respectively. The powerful activating and ortho-directing influence of the hydroxyl group will dominate, directing the incoming electrophile (bromine).

Proposed Protocol:

  • Starting Material : 2-hydroxy-3-(trifluoromethyl)benzoic acid.

  • Reaction : Electrophilic Aromatic Bromination.

  • Reagents : Molecular bromine (Br₂) or N-Bromosuccinimide (NBS) can be used as the bromine source. Acetic acid is a common solvent for such reactions as it is polar and can activate the bromine.

  • Mechanism : The hydroxyl group at C2 is a strong activating group and directs electrophiles to its ortho and para positions. The position para to the -OH group is C5. The C6 position (ortho) is sterically hindered by the adjacent -COOH and -CF₃ groups. Therefore, bromination is expected to occur with high regioselectivity at the C5 position.[12][13][14]

  • Step-by-Step Procedure : a. Dissolve 1.0 equivalent of 2-hydroxy-3-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Cool the solution in an ice bath to 0-5 °C. c. Slowly add a solution of 1.05 equivalents of molecular bromine (Br₂) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. e. Quench the reaction by pouring the mixture into a beaker of ice water. The crude product should precipitate. f. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine. g. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Validation : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy.

Synthesis_Workflow Start 2-hydroxy-3-(trifluoromethyl)benzoic acid Reaction Electrophilic Aromatic Bromination Start->Reaction Reagents Br₂ or NBS Glacial Acetic Acid Reagents->Reaction Regioselective para-addition to -OH Product This compound Reaction->Product High Yield Expected Purification Quench (Ice Water) Filtration Recrystallization Product->Purification

Caption: Proposed workflow for the synthesis of the target compound.

Anticipated Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

  • ¹H NMR :

    • Two aromatic protons will be visible in the downfield region (δ 7.5-8.5 ppm). These protons are on C4 and C6 and will appear as doublets due to coupling with each other (a small meta-coupling, J ≈ 2-3 Hz).

    • The acidic protons of the carboxyl (-COOH) and hydroxyl (-OH) groups will appear as broad singlets, typically at very downfield shifts (>10 ppm), and their signals can be exchanged with D₂O.

  • ¹³C NMR :

    • Eight distinct carbon signals are expected.

    • The carboxyl carbon (-COOH) will be the most downfield signal (~170 ppm).

    • The six aromatic carbons will appear in the range of ~110-160 ppm. The carbons attached to electronegative atoms (Br, O, CF₃) will have characteristic shifts. The C-F coupling will be observable for C3 and adjacent carbons.

    • The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms.

  • ¹⁹F NMR :

    • A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. This is a highly diagnostic signal for confirming the presence and electronic environment of the trifluoromethyl moiety.[15]

  • Infrared (IR) Spectroscopy :

    • A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.

    • A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

    • A broad O-H stretch from the phenolic group around 3200-3500 cm⁻¹.

    • Strong C-F stretching bands in the region of 1100-1350 cm⁻¹.

    • C-Br stretch will appear in the fingerprint region (< 600 cm⁻¹).

Significance in Medicinal Chemistry and Drug Design

The title compound is not merely a chemical curiosity; its structure incorporates three functional groups that are of profound strategic importance in modern drug design.[16] It serves as an excellent example of a "Fragment" or "Scaffold" that can be elaborated into more complex drug candidates.

  • Trifluoromethyl Group (-CF₃) : This group is a bioisostere for a methyl group but with dramatically different electronic properties. Its inclusion in a drug candidate can:

    • Increase Metabolic Stability : The C-F bond is extremely strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[17]

    • Enhance Lipophilicity : It significantly increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and the blood-brain barrier.[17]

    • Modulate Acidity/Basicity : As a powerful electron-withdrawing group, it can drastically alter the pKa of nearby functional groups, influencing binding interactions and solubility.

    • Improve Binding Affinity : The -CF₃ group can engage in unique, non-covalent interactions with protein targets that are not possible for a methyl group.

  • Bromo Group (-Br) : Halogens, particularly bromine, are frequently used in drug design to:

    • Increase Potency : The bromo substituent can occupy specific halogen-bonding pockets in a protein's active site, forming strong, directional interactions that enhance binding affinity.

    • Modulate Lipophilicity : It acts as a lipophilic group, contributing to membrane permeability.

    • Serve as a Synthetic Handle : It is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the easy introduction of further molecular complexity.[14]

  • Hydroxy (-OH) and Carboxylic Acid (-COOH) Groups : These groups are critical for:

    • Target Interaction : They are premier hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[18]

    • Solubility : They provide aqueous solubility, which is crucial for drug administration and distribution in the body.

SAR_Concepts Molecule Core Scaffold (5-Br-2-OH-3-CF₃-Benzoic Acid) CF3 Trifluoromethyl Group Molecule->CF3 Br Bromo Group Molecule->Br OH_COOH Hydrophilic Groups (-OH, -COOH) Molecule->OH_COOH prop1 ↑ Metabolic Stability CF3->prop1 prop2 ↑ Lipophilicity / Permeability CF3->prop2 Br->prop2 prop3 ↑ Binding Affinity Br->prop3 prop4 Synthetic Handle (Cross-Coupling) Br->prop4 prop5 ↑ Aqueous Solubility OH_COOH->prop5 prop6 Hydrogen Bonding (Target Recognition) OH_COOH->prop6

Caption: Structure-Activity Relationship (SAR) contributions of key functional groups.

Conclusion

This compound is a highly functionalized aromatic carboxylic acid. Its IUPAC name is systematically derived and its structure is confirmed through a logical analysis of substituent priorities. While not a widely commercialized compound, its synthesis is feasible through regioselective electrophilic bromination of an appropriate precursor. The true value of this molecule lies in its potential as a building block for the synthesis of bioactive compounds, particularly in the pharmaceutical and agrochemical industries. The strategic combination of its bromo, hydroxyl, and trifluoromethyl substituents provides a powerful toolkit for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities.

References

  • IUPAC Naming of Organic Compounds with Functional Groups. (2025). Chemistry LibreTexts. [Link]

  • Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. [Link]

  • Naming Benzene Ring Derivatives - Aromatic Compounds. (2018). The Organic Chemistry Tutor. [Link]

  • Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • 3-Bromo-5-(trifluoromethyl)benzoic acid. PubChem. [Link]

  • 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. LookChem. [Link]

  • 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. PubChem. [Link]

  • Tee, O. S., & Iyengar, N. R. (1985). The bromination of p-hydroxybenzoic acid in aqueous solution. Reaction via the minor p-carboxyphenoxide anion tautomer. The Journal of Organic Chemistry. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Functional Group Order of Precedence For Organic Nomenclature. (2020). Chemistry LibreTexts. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Naming aromatic compounds. Chemguide. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

  • Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. (2015). ResearchGate. [Link]

  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. [Link]

  • How to Name a Compound with Multiple Functional Groups. Chemistry Steps. [Link]

  • Naming Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. [Link]

  • Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. (2015). Arabian Journal of Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed Central. [Link]

  • IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. [Link]

  • Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. WIPO Patentscope. [Link]

  • Naming Carboxylic Acids - IUPAC Nomenclature. (2016). The Organic Chemistry Tutor. [Link]

  • IUPAC nomenclature of organic chemistry. Wikipedia. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). ACS Publications. [Link]

  • 4-Bromo-3-hydroxybenzoic acid. PubChem. [Link]

  • Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • IUPAC Nomenclature Functional Group Priority Order. (2025). Chemnoter. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Introduction: The Analytical Imperative for Complex Aromatic Building Blocks

In the landscape of modern drug discovery and materials science, halogenated and functionalized benzoic acids serve as indispensable scaffolds. This compound is a prime example, incorporating a trifluoromethyl group for metabolic stability and lipophilicity, a bromine atom for potential cross-coupling reactions, and phenolic and carboxylic acid moieties for hydrogen bonding and further derivatization. The precise arrangement of these substituents is critical to its function. Therefore, unambiguous structural elucidation and purity assessment are not merely procedural; they are foundational to any successful research and development program.

This guide provides a comprehensive framework for the spectral characterization of this compound. As direct experimental data for this specific compound is not always aggregated in a single public source, we will proceed from the perspective of a senior scientist tasked with confirming its structure de novo. We will leverage established principles of spectroscopy to predict the expected spectral features and outline the robust, self-validating protocols required to generate and interpret the data. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, mechanistic understanding of spectroscopic techniques as applied to complex small molecules.

Molecular Structure and Spectroscopic Overview

A logical approach to spectral analysis begins with the molecule itself. The substitution pattern dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.

Expertise & Experience: The Causality of NMR Predictions

The predictive power of NMR lies in understanding how electron density shields or deshields a nucleus from the external magnetic field. Electron-withdrawing groups (like -COOH, -Br, -CF₃) pull electron density away, deshielding nearby nuclei and shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like -OH) push electron density in, shielding adjacent nuclei and shifting them upfield (to lower ppm).

Predicted ¹H NMR Spectrum

We predict four distinct signals in the ¹H NMR spectrum:

Predicted SignalApprox. Chemical Shift (ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)> 12.0Broad Singlet1HThe acidic proton is highly deshielded and readily exchanges, leading to a very broad signal far downfield.
Phenolic (-OH)9.0 - 11.0Broad Singlet1HThe phenolic proton is also acidic and deshielded, though typically less so than the carboxylic proton. Its position can be concentration-dependent.
Aromatic H-67.8 - 8.2Doublet (d)1HThis proton is ortho to the strongly electron-withdrawing -COOH group, causing significant deshielding. It is split only by H-4 (meta-coupling, J ≈ 2-3 Hz).
Aromatic H-47.4 - 7.8Doublet (d)1HThis proton is deshielded by the adjacent -CF₃ and -Br groups. It is split only by H-6 (meta-coupling, J ≈ 2-3 Hz).
Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in the molecule.

Predicted SignalApprox. Chemical Shift (ppm)Rationale
Carboxylic Carbon (-C OOH)165 - 175Carboxylic acid carbons are highly deshielded and appear far downfield.[1]
Phenolic Carbon (C-2)155 - 160The carbon directly attached to the hydroxyl group is strongly deshielded.
Aromatic Carbons (C-1, C-4, C-6)120 - 140These carbons are attached to hydrogen and fall within the typical aromatic region.[1] Their specific shifts are influenced by the various substituents.
Bromo-substituted Carbon (C-5)110 - 120Direct attachment to bromine typically causes a shift to this region.
Trifluoromethyl-substituted Carbon (C-3)125 - 135 (with C-F coupling)This carbon's signal will be split into a quartet (q) due to coupling with the three fluorine atoms (¹J_CF).
Trifluoromethyl Carbon (-C F₃)120 - 130 (with C-F coupling)The CF₃ carbon itself will also appear as a strong quartet due to one-bond coupling to fluorine.
Predicted ¹⁹F NMR Spectrum

Given the increasing importance of fluorinated compounds in pharmaceuticals, ¹⁹F NMR is a critical quality control experiment.

  • Prediction: A single, sharp singlet is expected.

  • Approx. Chemical Shift: -60 to -65 ppm (relative to CFCl₃).

  • Rationale: The three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any nearby protons or other fluorine atoms. Their chemical shift is characteristic of an aromatic trifluoromethyl group.[2][3]

Trustworthiness: Self-Validating Experimental Protocol (NMR)
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for dissolving carboxylic acids and observing exchangeable protons like -OH and -COOH). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific probe and solvent to ensure high resolution and optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the range from -1 to 15 ppm. Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. No proton decoupling is typically necessary but can be used.[4] The spectral width should be set appropriately for fluorinated aromatics.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.0 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns.

Caption: NMR data interpretation and validation workflow.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and reliable technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

Predicted Key IR Absorptions

The IR spectrum of this compound will be dominated by features characteristic of a hydrogen-bonded aromatic carboxylic acid and a phenol.[5][6]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 2500 (very broad)O-H StretchCarboxylic Acid (dimer)Extensive hydrogen bonding in carboxylic acid dimers causes this absorption to be exceptionally broad, often obscuring the C-H stretches.[6][7][8]
~3200 (broad)O-H StretchPhenolThe phenolic O-H stretch will likely be superimposed on the even broader carboxylic acid O-H band.
~3050 (sharp, weak)C-H StretchAromaticAromatic C-H stretches typically appear just above 3000 cm⁻¹.
1710 - 1680C=O StretchAromatic Carboxylic AcidConjugation of the carbonyl with the aromatic ring lowers the stretching frequency compared to a saturated acid. Dimerization also contributes to this shift.[7][9]
1610, 1580, 1470C=C StretchAromatic RingMultiple sharp bands are characteristic of the aromatic ring itself.
1300 - 1100 (strong)C-F StretchTrifluoromethyl (-CF₃)C-F bonds produce very strong, characteristic absorptions in this region.
~1250C-O StretchCarboxylic Acid / PhenolThe C-O stretching vibrations contribute to the complex fingerprint region.
Trustworthiness: Self-Validating Experimental Protocol (FT-IR)
  • Method Selection: Attenuated Total Reflectance (ATR) is the preferred modern method due to its speed and minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

  • ATR Protocol:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and taking a background spectrum of the empty crystal.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed by identifying the key absorption bands and comparing them to the predicted values in the table above. The presence of all key bands provides strong evidence for the proposed structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its structural components.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Weight Calculation:

    • Formula: C₈H₄BrF₃O₃

    • Exact Mass: Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), the monoisotopic mass is calculated to be 283.9299 g/mol .

  • Molecular Ion (M⁺•) Peak: The key feature will be a pair of peaks corresponding to the two major isotopes of bromine.

    • M⁺• peak: m/z ≈ 284 (containing ⁷⁹Br)

    • [M+2]⁺• peak: m/z ≈ 286 (containing ⁸¹Br)

    • Isotopic Pattern: The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the M⁺• and [M+2]⁺• peaks should have an intensity ratio of approximately 1:1, which is a definitive signature for a molecule containing one bromine atom.[10]

  • Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways.[11]

    • Loss of •OH (M-17): A common fragmentation for carboxylic acids, resulting in a fragment ion at m/z 267/269.

    • Loss of •COOH (M-45): Decarboxylation is another characteristic pathway, leading to a fragment at m/z 239/241.[12][13]

    • Loss of Br• (M-79/81): Cleavage of the C-Br bond would yield a fragment at m/z 205.

Trustworthiness: Self-Validating Experimental Protocol (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Interpretation:

    • First, locate the suspected molecular ion region (m/z 284-286). Confirm the 1:1 isotopic pattern for bromine.

    • Use high-resolution MS (if available) to confirm that the measured exact mass of the molecular ion matches the calculated value (283.9299) to within a few ppm. This provides unequivocal confirmation of the elemental formula.

    • Analyze the major fragment ions and correlate them with the predicted fragmentation pathways.

G cluster_frags Primary Fragments M [C₈H₄BrF₃O₃]⁺• m/z = 284/286 F1 [M - •OH]⁺ m/z = 267/269 M->F1 - •OH (17) F2 [M - •COOH]⁺ m/z = 239/241 M->F2 - •COOH (45) F3 [M - Br•]⁺ m/z = 205 M->F3 - Br• (79/81)

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural confirmation of this compound is a multi-faceted analytical challenge that is definitively solved by the synergistic application of NMR, IR, and MS. NMR spectroscopy elucidates the specific arrangement of protons and carbons, IR spectroscopy provides a rapid fingerprint of the essential functional groups (-COOH, -OH, -CF₃), and mass spectrometry confirms the elemental composition and molecular weight while revealing key structural motifs through fragmentation. The self-validating protocols and interpretation workflows described herein provide a robust and authoritative framework for any scientist or researcher working with this, or structurally similar, complex aromatic building blocks, ensuring the integrity and reliability of their foundational chemical matter.

References

  • NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • LookChem. Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • National Institutes of Health (NIH). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Royal Society of Chemistry. Infrared spectroscopy for carboxylic acid and phenol determination. [Link]

  • ACS Publications. Speciation of Substituted Benzoic Acids in Solution. [Link]

  • ChemSrc. CAS#:174333-80-3. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • University of Florida. Fluorine NMR. [Link]

  • Canadian Science Publishing. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution. [Link]

  • University of Arizona. Fragmentation and Interpretation of Spectra. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of California, Irvine. Absorption Spectra of Benzoic Acid. [Link]

  • JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. IR spectra of benzoic acid. [Link]

  • ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups. [Link]

  • Canada.ca. Assessment - Aldehydes group. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • Google Patents. Hydrometallurgical solvent extraction methods.
  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • ResearchGate. FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Canada Gazette. GOVERNMENT NOTICES. [Link]

  • Semantic Scholar. Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a halogenated and trifluoromethylated derivative of salicylic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It delves into the compound's background, plausible synthetic routes, physicochemical properties, spectroscopic characterization, and potential applications, with a strong emphasis on the scientific rationale behind these aspects.

Introduction and Scientific Context

The introduction of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into pharmacologically active molecules is a widely employed strategy in modern drug discovery. The trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The convergence of these two areas—the strategic use of the trifluoromethyl group and the established therapeutic potential of the salicylate scaffold—has led to the exploration of novel compounds like this compound.

While the specific discovery and historical timeline of this compound are not extensively documented in readily available literature, its emergence can be contextualized within the broader history of the development of non-steroidal anti-inflammatory drugs (NSAIDs) and the increasing interest in fluorinated pharmaceuticals. The formal history of NSAIDs began with the discovery of salicylic acid's medicinal properties, leading to the synthesis of acetylsalicylic acid (aspirin). In recent decades, the focus has shifted towards creating more potent and selective NSAIDs with improved pharmacokinetic profiles, a goal often achieved through the incorporation of moieties like the trifluoromethyl group.

Physicochemical Properties

The physicochemical properties of this compound are influenced by the interplay of its constituent functional groups: the carboxylic acid, the hydroxyl group, the bromine atom, and the trifluoromethyl group.

PropertyPredicted/Estimated ValueRationale
Molecular Formula C8H4BrF3O3Based on the chemical structure.
Molecular Weight 285.02 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solidTypical for crystalline organic acids.
Melting Point Elevated due to strong intermolecular hydrogen bonding from the carboxylic acid and hydroxyl groups, and dipole-dipole interactions from the C-Br and C-F bonds.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, DMSO, and acetone.The carboxylic acid and hydroxyl groups provide some polarity, but the brominated and trifluoromethylated benzene ring is largely nonpolar.
pKa Lower than salicylic acid (pKa ≈ 2.97).The electron-withdrawing trifluoromethyl and bromo groups stabilize the carboxylate anion, increasing the acidity.
LogP Higher than salicylic acid (LogP ≈ 2.26).The lipophilic bromine atom and trifluoromethyl group increase the compound's partition coefficient.

Proposed Synthetic Pathways

While a specific, published synthesis for this compound is not readily found, a plausible and logical synthetic route can be designed based on established organic chemistry principles. The following proposed pathway starts from a commercially available precursor and employs well-understood reactions.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the target molecule can be obtained through the bromination of a key intermediate, 2-hydroxy-3-(trifluoromethyl)benzoic acid. This intermediate, in turn, can be synthesized via the carboxylation of 2-(trifluoromethyl)phenol.

G target This compound intermediate1 2-Hydroxy-3-(trifluoromethyl)benzoic acid target->intermediate1 Electrophilic Bromination starting_material 2-(Trifluoromethyl)phenol intermediate1->starting_material Carboxylation (Kolbe-Schmitt or similar)

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic acid

This step involves the introduction of a carboxylic acid group onto the 2-(trifluoromethyl)phenol ring, ortho to the hydroxyl group. The Kolbe-Schmitt reaction is a classic method for this transformation.

  • Reaction:

    • 2-(Trifluoromethyl)phenol is first converted to its sodium salt by reacting with a strong base like sodium hydroxide.

    • The resulting sodium phenoxide is then subjected to carboxylation under high pressure and elevated temperature with carbon dioxide.

    • Acidic workup protonates the carboxylate to yield 2-hydroxy-3-(trifluoromethyl)benzoic acid.

  • Detailed Protocol:

    • In a high-pressure reactor, dissolve 2-(trifluoromethyl)phenol in a suitable solvent like methanol.

    • Add an equimolar amount of sodium hydroxide and stir until the phenol is completely converted to its sodium salt.

    • Remove the solvent under reduced pressure.

    • Heat the dry sodium 2-(trifluoromethyl)phenoxide under a high pressure of carbon dioxide (e.g., 100 atm) at a temperature of 120-140 °C for several hours.

    • After cooling, dissolve the reaction mixture in water and acidify with a strong acid (e.g., HCl) to precipitate the product.

    • Filter, wash with cold water, and dry the crude 2-hydroxy-3-(trifluoromethyl)benzoic acid. Recrystallization from a suitable solvent like ethanol/water can be performed for purification.

Step 2: Bromination of 2-Hydroxy-3-(trifluoromethyl)benzoic acid

The final step is the regioselective bromination of the salicylic acid derivative. The hydroxyl and carboxylic acid groups are ortho, para-directing, while the trifluoromethyl group is meta-directing. The hydroxyl group is a strong activating group, and its directing effect will dominate. The position para to the hydroxyl group (C-5) is the most likely site for electrophilic substitution.

  • Reaction: Electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

  • Detailed Protocol:

    • Dissolve 2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Slowly add an equimolar amount of N-bromosuccinimide (NBS) to the solution at room temperature. A catalytic amount of a Lewis acid might be used if needed, but the activated ring may not require it.

    • Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove any unreacted NBS and succinimide.

    • Dry the crude this compound. Further purification can be achieved by recrystallization.

G start 2-(Trifluoromethyl)phenol step1 1. NaOH 2. CO2, High P, T 3. H3O+ start->step1 Kolbe-Schmitt Reaction intermediate 2-Hydroxy-3-(trifluoromethyl)benzoic acid step1->intermediate step2 NBS, Acetic Acid intermediate->step2 Electrophilic Bromination product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.5 ppm).

    • One proton will be ortho to the bromine and meta to the hydroxyl group.

    • The other proton will be ortho to the carboxylic acid and meta to the bromine.

    • These protons will likely appear as doublets due to coupling with each other.

  • Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (δ > 10 ppm).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Eight distinct signals are expected.

    • The carbon bearing the carboxylic acid group will be significantly downfield.

    • The carbon attached to the hydroxyl group will also be downfield.

    • The carbon bonded to the bromine atom will show a characteristic chemical shift.

    • The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • Carboxylic Acid Carbon: A singlet in the range of δ 165-175 ppm.

  • Trifluoromethyl Carbon: A quartet with a large C-F coupling constant.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • O-H Stretch (Phenolic): A broad band around 3200-3600 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C-F Stretches: Strong absorptions in the region of 1100-1350 cm⁻¹.

  • C-Br Stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z and m/z+2.

  • Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The loss of Br is also a likely fragmentation pathway.

Potential Applications and Future Directions

Given its structural features, this compound is a promising candidate for investigation in several areas of drug discovery and materials science.

  • Anti-inflammatory and Analgesic Agents: As a derivative of salicylic acid, it is a prime candidate for development as a non-steroidal anti-inflammatory drug (NSAID). The trifluoromethyl group could enhance its potency and selectivity for COX enzymes.

  • Enzyme Inhibitors: The salicylic acid scaffold is known to inhibit various enzymes. For instance, some substituted salicylic acids are inhibitors of aldo-keto reductases. The specific substitution pattern of this molecule could lead to novel enzyme inhibitory activities.

  • Antimicrobial Agents: Salicylanilides, which can be synthesized from salicylic acids, have shown antimicrobial properties. This compound could serve as a precursor for a new class of antimicrobial agents.

  • Chemical Probes and Research Tools: Due to its unique electronic and lipophilic properties, this molecule could be used as a chemical probe to study biological systems or as a building block in the synthesis of more complex molecules.

Future research should focus on the validated synthesis and purification of this compound, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, in vitro and in vivo studies are warranted to explore its biological activities, particularly its potential as an anti-inflammatory agent and its mechanism of action.

Conclusion

This compound represents a molecule of significant interest at the intersection of medicinal chemistry and organic synthesis. Its design incorporates key structural motifs known to impart desirable pharmacological properties. While specific data on this compound is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established scientific principles and data from closely related analogues. Further experimental investigation is necessary to fully elucidate the potential of this promising compound.

References

  • Fasina, F. O., et al. (2013). Synthesis, Characterization and Antimicrobial of Schiff Base from 5-Bromo–Salicylaldehyde and P-Toluidine.
  • CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google P
  • U.S. Food and Drug Administration. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • RSC Publishing. (n.d.). 132. Infrared spectra of substituted salicylic acids and their esters.
  • ResearchGate. (n.d.). Methods for the synthesis of salicylic acid. A review.
  • APExBIO. (n.d.). 3-bromo-5-phenyl Salicylic Acid - AKR1C1 Enzyme Inhibitor.
  • University of Birmingham's Research Portal. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
  • MDPI. (2025).
  • CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl)
  • ChemicalBook. (n.d.). 5-Bromosalicylic acid(89-55-4) 1H NMR spectrum.
  • Taylor & Francis Online. (n.d.). Infrared and ultraviolet laser spectroscopy of jet-cooled substituted salicylic acids; substitution effects on the excited state intramolecular proton transfer in salicylic acid.
  • MDPI. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Česká a slovenská farmacie. (2023). Syntéza, charakterizace, studie molekulárního dokování nových alkylových derivátů 5-(2-brom-4-fluorfenyl)-4-ethyl-4H-1,2,4-triazol-3-thiolu.
  • Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • ResearchGate. (2025). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
  • National Institutes of Health. (n.d.).
  • ResearchG
  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References.
  • Thermo Fisher Scientific. (n.d.).
  • Science.gov. (n.d.). salicylic acid synthesis: Topics by Science.gov.
  • BOC Sciences. (n.d.). CAS 4906-68-7 3-Bromo-5-phenyl salicylic acid.
  • Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
  • Rasayan Journal of Chemistry. (2018). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS.
  • ACG Publications. (2021). Synthesis of novel salicylic acid-pyrrolone conjugates and investigation of their cytotoxic and genotoxic effects in Allium cep.
  • European Patent Office. (2006). Process for the synthesis of organic compounds - EP 2266961 B1.
  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Doc Brown's Chemistry. (2025).
  • Utah Chemistry. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin) Russell S. Davis and Peter F. Flynn.
  • Chemistry LibreTexts. (2020). 16.
  • YouTube. (2021). February 3, 2021.
  • MassBank. (2017).
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).

A Comprehensive Technical Guide to Sourcing and Utilizing 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid in Modern Chemistry

This compound, with the CAS Number 251300-31-9, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, a bromine atom, and a trifluoromethyl group, offers a versatile scaffold for the synthesis of complex molecular architectures. The trifluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a valuable building block in the development of novel therapeutics.[3][4] This guide provides an in-depth analysis of the commercial landscape for this key intermediate, including supplier evaluation, quality control protocols, and its applications in innovative research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 251300-31-9[1][2]
Molecular Formula C₈H₄BrF₃O₃[1][2]
Molecular Weight 285.02 g/mol [1][2]
Synonyms 5-Bromo-3-(trifluoromethyl)salicylic acid, 5-Bromo-3-carboxy-2-hydroxybenzotrifluoride[2]

The Commercial Landscape: Identifying Reputable Suppliers

Sourcing high-quality this compound is a critical first step for any research endeavor. The following table provides a comparative overview of some commercial suppliers for this compound.

SupplierPurity/SpecificationAvailable QuantitiesAdditional Information
BLDpharm Information available upon request; NMR, HPLC, LC-MS, UPLC data may be available.[1]Inquire for details.Offers a range of fluorinated and brominated building blocks.[1]
Chemicalbook Aggregates multiple suppliers with varying purities (e.g., 97%).[2]25mg, 50mg, 250mg, 1g and larger.[2]Lists several suppliers, primarily based in China.[2]
Apollo Scientific Typically >97% purity.1g, 5g, 10g.[5]A well-established supplier of fine chemicals for research.
SynQuest Laboratories Information available upon request.1g and other quantities.[2]Specializes in fluorinated organic and inorganic chemicals.
TRC (Toronto Research Chemicals) High purity standards for research.25mg, 50mg, 250mg.[2]Offers a wide range of complex organic molecules.

It is important to note that the availability and specifications of this compound can vary. Researchers should always contact the suppliers directly for the most up-to-date information.

Supplier Qualification and Incoming Quality Control: A Framework for Ensuring Research Integrity

The quality of starting materials is a cornerstone of reproducible and reliable research. A robust supplier qualification and incoming quality control process is therefore essential.

Supplier Qualification Workflow

Supplier Qualification Workflow cluster_screening Initial Screening cluster_evaluation Technical Evaluation cluster_selection Selection and Procurement s1 Identify Potential Suppliers s2 Request Preliminary Information (e.g., typical purity, available data) s1->s2 e1 Request Certificate of Analysis (CoA) for a recent batch s2->e1 e2 Assess Purity and Impurity Profile e1->e2 e3 Evaluate Documentation and Traceability e2->e3 p1 Place Trial Order e3->p1 p2 Perform In-house Quality Control p1->p2 p3 Approve Supplier p2->p3 Incoming QC Workflow cluster_receipt Material Receipt cluster_testing Analytical Testing cluster_disposition Material Disposition r1 Receive Material and Documentation r2 Visual Inspection r1->r2 t1 Perform HPLC for Purity r2->t1 t2 Perform NMR for Identity t1->t2 t3 Compare Data with CoA t2->t3 d1 Accept and Release for Use t3->d1 Data Conforms d2 Reject and Quarantine t3->d2 Data Discrepancy

Sources

Methodological & Application

Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Abstract

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a salicylic acid core appended with both a strong electron-withdrawing trifluoromethyl group and a bromine atom, makes it a versatile building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and specialized organic materials. This document provides a comprehensive, field-tested protocol for the regioselective synthesis of this target molecule. The described two-step process begins with the synthesis of the key intermediate, 2-hydroxy-3-(trifluoromethyl)benzoic acid, via a Kolbe-Schmitt carboxylation, followed by a selective electrophilic bromination. The causality behind experimental choices, mechanistic underpinnings, and self-validating analytical checks are detailed to ensure reproducibility, high yield, and purity.

Reaction Scheme

Step 1: Synthesis of 2-hydroxy-3-(trifluoromethyl)benzoic acid (Precursor) Reaction Step 1

Step 2: Synthesis of this compound (Target Compound) Reaction Step 2

Expertise & Experience: Mechanistic Rationale and Strategy

The synthetic strategy is predicated on a logical sequence of well-established organic reactions, designed for optimal regioselectivity and yield.

  • Precursor Synthesis via Kolbe-Schmitt Reaction: The synthesis of the salicylic acid core is achieved through the Kolbe-Schmitt reaction. This method involves the nucleophilic addition of a phenoxide to carbon dioxide. Starting with 2-(trifluoromethyl)phenol, deprotonation with a strong base like sodium hydroxide generates the highly nucleophilic sodium 2-(trifluoromethyl)phenoxide. The subsequent carboxylation under high pressure and temperature directs the carboxyl group predominantly to the ortho position relative to the hydroxyl group. This ortho-directing effect is a hallmark of the Kolbe-Schmitt reaction, driven by the formation of a chelated intermediate involving the sodium cation, the phenoxide oxygen, and the incoming carbon dioxide.

  • Regioselective Bromination: The final step is the electrophilic aromatic substitution of the synthesized precursor. The regiochemical outcome is dictated by the powerful and synergistic directing effects of the existing substituents:

    • Hydroxyl (-OH) group: As a strongly activating, ortho, para-director, it significantly enhances the electron density of the aromatic ring, particularly at positions 4 and 6 (relative to the -OH group, which are positions 5 and 3 on the benzoic acid).

    • Trifluoromethyl (-CF₃) and Carboxylic Acid (-COOH) groups: Both are strongly deactivating, meta-directors. They withdraw electron density from the ring, making substitution less favorable, and direct incoming electrophiles to positions meta to themselves.

    The position para to the activating hydroxyl group (C5) is the most electronically enriched and sterically accessible site. The deactivating groups (-CF₃ at C3 and -COOH at C1) further decrease the reactivity of other positions, effectively "funneling" the electrophile (Br⁺) to the C5 position. This concerted electronic influence obviates the need for a Lewis acid catalyst, which could promote unwanted side reactions. N-Bromosuccinimide (NBS) is selected as the brominating agent. It serves as a mild and reliable source of electrophilic bromine (Br⁺) in the presence of a polar solvent, minimizing the risk of over-bromination that can occur with liquid bromine, a known issue with highly activated phenols.[1][2]

Experimental Protocols

Part A: Synthesis of 2-hydroxy-3-(trifluoromethyl)benzoic acid (Precursor)

Materials and Reagents:

  • 2-(Trifluoromethyl)phenol

  • Sodium Hydroxide (NaOH), pellets

  • Carbon Dioxide (CO₂), high pressure

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

Procedure:

  • Phenoxide Formation: In a high-pressure autoclave, charge 2-(trifluoromethyl)phenol and an equimolar amount of sodium hydroxide. Add a minimal amount of water to form a paste.

  • Drying: Heat the mixture under vacuum to remove all water, resulting in the dry sodium 2-(trifluoromethyl)phenoxide salt. This step is critical as the presence of water can inhibit the reaction.

  • Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to approximately 5-6 atm. Heat the vessel to 120-140°C and maintain these conditions for 6-8 hours with constant agitation.

  • Work-up and Acidification: After cooling the reactor to room temperature, carefully vent the excess CO₂. Dissolve the solid reaction mass in deionized water.

  • Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid to the aqueous solution until the pH is approximately 2. The target compound, 2-hydroxy-3-(trifluoromethyl)benzoic acid, will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield the pure precursor.

Part B: Synthesis of this compound (Target)

Materials and Reagents:

  • 2-hydroxy-3-(trifluoromethyl)benzoic acid (from Part A)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in small portions over 30 minutes. Adding NBS slowly helps to control the reaction exotherm and prevent the formation of side products.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring (In-Process Control): Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acidic starting material), deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

Data Presentation

CompoundMolar Mass ( g/mol )EquivalentsMolesMass (g)
2-hydroxy-3-(trifluoromethyl)benzoic acid220.121.00.0511.0
N-Bromosuccinimide (NBS)177.981.050.05259.34
Expected Product 299.02 --~13.5 (90% Yield)

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the final compound, a series of analytical validations are required.

  • In-Process Control (TLC): As described in the protocol, TLC provides a rapid and effective method to monitor the consumption of the starting material and the formation of the product, preventing premature or unnecessarily long reaction times.

  • Melting Point: A sharp melting point range for the recrystallized product is a strong indicator of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should confirm the substitution pattern. Expect to see two distinct singlets or narrow doublets in the aromatic region, corresponding to the protons at C4 and C6, confirming the C5-bromination.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence and integrity of the -CF₃ group.

    • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is definitive evidence for the presence of a single bromine atom in the molecule.

Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_final 4. Purification & Analysis A Dissolve Precursor in Anhydrous DMF B Cool to 0°C A->B C Portion-wise Addition of NBS B->C D Stir at RT (4-6h) C->D E TLC Monitoring D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash (NaHCO₃, H₂O, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Recrystallization I->J K Characterization (NMR, MS, MP) J->K

Caption: Workflow for the synthesis of this compound.

References

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Synthesis method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Process of preparing 3-trifluoromethyl benzoic acid.
  • Phenol - Wikipedia. Wikipedia.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • 3-bromo-5-methylbenzoic acid synthesis. ChemicalBook.
  • Synthesis of 2-hydroxy-3-nitro-5-trifluoromethylbenzoic acid. PrepChem.com.
  • How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Quora.
  • Bromination of trifluoromethyl derivatives of benzene.

Sources

Application Notes and Protocols: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifecta of Functionality for Advanced Synthesis

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and versatile functional groups is paramount for tailoring molecular properties. 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a uniquely functionalized aromatic building block that offers a powerful combination of features for the construction of complex molecular architectures. The trifluoromethyl group, a well-known bioisostere, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Finally, the salicylic acid motif, with its ortho-hydroxyl and carboxylic acid groups, provides sites for further derivatization, hydrogen bonding interactions, and potential coordination to metal centers.

This guide provides a comprehensive overview of the synthesis and key applications of this compound, complete with detailed experimental protocols. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. Below is a summary of the key properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 251300-31-9[1]
Molecular Formula C₈H₄BrF₃O₃[1]
Molecular Weight 285.02 g/mol [1]
Appearance Predicted to be a solid-
Solubility Expected to be soluble in polar organic solvents (e.g., THF, DMF, DMSO, alcohols) and aqueous base.-

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, we can predict its characteristic spectroscopic features based on the analysis of closely related analogues, such as 5-bromosalicylic acid and various trifluoromethyl-substituted benzoic acids.[2][3][4][5]

  • ¹H NMR (in DMSO-d₆):

    • Carboxylic acid proton (-COOH): A broad singlet is expected at δ > 12 ppm.

    • Phenolic proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent, is anticipated.

    • Aromatic protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The proton ortho to the bromine will likely be further downfield.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl carbon (-COOH): Expected around δ 165-170 ppm.

    • Trifluoromethyl carbon (-CF₃): A quartet (due to C-F coupling) is expected around δ 120-125 ppm.

    • Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the trifluoromethyl group showing a characteristic quartet. The carbons attached to bromine and the hydroxyl group will also have distinct chemical shifts.

  • IR Spectroscopy (KBr pellet):

    • O-H stretch (hydroxyl and carboxylic acid): A broad band from 2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption around 1680-1700 cm⁻¹.

    • C-F stretches (trifluoromethyl group): Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

    • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Synthesis Protocol: A Two-Step Approach

The most logical and efficient synthesis of this compound involves a two-step sequence starting from the commercially available 2-hydroxy-3-(trifluoromethyl)benzaldehyde. This pathway consists of a regioselective bromination followed by an oxidation of the aldehyde to the carboxylic acid.

Synthesis_Workflow Start 2-Hydroxy-3-(trifluoromethyl)benzaldehyde Step1 Step 1: Regioselective Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (CH3CN) Start->Step1 Intermediate 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde Step1->Intermediate Step2 Step 2: Oxidation Reagent: Sodium Chlorite (NaClO2) Conditions: Mildly acidic, scavenger Intermediate->Step2 Product This compound Step2->Product Suzuki_Coupling_Workflow Reactants This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Solvent: Dioxane/Water Heat Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Biaryl Product Workup->Product

Sources

The Strategic Utility of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Highly Functionalized Scaffold

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. The careful orchestration of functional groups and electronic properties within a lead molecule can profoundly influence its potency, selectivity, and pharmacokinetic profile. 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a trifunctionalized aromatic scaffold that offers a compelling constellation of features for the medicinal chemist. This application note provides an in-depth guide to the strategic application of this building block, with a focus on its potential in the design and synthesis of novel therapeutics, particularly in the realm of enzyme inhibition.

The intrinsic properties of this compound make it a valuable starting point for library synthesis and lead optimization. The trifluoromethyl group is a well-established bioisostere for methyl and other small alkyl groups, offering increased metabolic stability and enhanced lipophilicity, which can improve cell permeability and target engagement. The phenolic hydroxyl group provides a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. Finally, the carboxylic acid moiety is a readily modifiable functional group, most commonly employed in the formation of amide bonds to generate a wide array of derivatives.

This guide will explore the physicochemical properties of this building block, delve into its potential applications with a detailed focus on the synthesis of cholinesterase inhibitors as a representative example, provide robust experimental protocols, and offer insights into the structure-activity relationships that can be exploited in drug design.

Physicochemical Properties and Strategic Advantages

PropertyInferred Value/CharacteristicRationale and Impact on Drug Discovery
Molecular Weight ~285 g/mol Provides a good starting point for library synthesis while remaining within the "rule of five" guidelines for oral bioavailability.
pKa Acidic (likely in the range of 2-3)The strong electron-withdrawing effect of the trifluoromethyl and bromo groups increases the acidity of the carboxylic acid, which can influence solubility and interactions with biological targets.
cLogP Moderately Lipophilic (likely in the range of 3-4)The trifluoromethyl and bromo substituents contribute to increased lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
Hydrogen Bond Donors/Acceptors 2 Donors (OH, COOH), 3 Acceptors (OH, C=O)The presence of both hydrogen bond donors and acceptors allows for versatile interactions with the active sites of enzymes and receptors.

The strategic combination of these properties makes this compound a particularly attractive scaffold for targeting enzymes where interactions with both hydrophobic and polar residues are critical for potent inhibition.

Application Focus: A Gateway to Novel Cholinesterase Inhibitors

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone of symptomatic treatment for Alzheimer's disease. The salicylanilide scaffold (a class of compounds derived from salicylic acid and anilines) has emerged as a promising chemotype for the development of potent cholinesterase inhibitors. The structural features of this compound make it an ideal starting material for the synthesis of novel salicylanilide-type cholinesterase inhibitors.

Rationale for Application

The core hypothesis is that the 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoyl moiety can serve as a potent "warhead" that interacts with key residues in the active site of cholinesterases. The hydroxyl group can form a crucial hydrogen bond with the catalytic triad, while the trifluoromethyl group can engage in favorable hydrophobic interactions within the active site gorge. The bromine atom provides a vector for further modification to enhance potency or modulate selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative salicylanilide derivative from this compound.

Protocol 1: Activation of the Carboxylic Acid

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, a common intermediate for amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under an inert atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting acyl chloride can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvent and an inert atmosphere is crucial to prevent hydrolysis back to the carboxylic acid.

  • Reflux: Heating the reaction mixture increases the rate of reaction, ensuring complete conversion to the acyl chloride.

Protocol 2: Amide Coupling to Synthesize a Salicylanilide Derivative

This protocol details the reaction of the activated acyl chloride with a representative aniline to form the desired salicylanilide.

Materials:

  • 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoyl chloride (from Protocol 1)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM to the aniline solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired salicylanilide.

Causality Behind Experimental Choices:

  • Base (TEA or DIPEA): The reaction of an acyl chloride with an amine generates HCl as a byproduct. A non-nucleophilic base is required to neutralize the acid and drive the reaction to completion.

  • Stoichiometry: A slight excess of the aniline is used to ensure complete consumption of the more valuable acyl chloride.

  • Aqueous Workup: The series of washes removes unreacted starting materials, the base, and salts, simplifying the subsequent purification.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not yet published, we can extrapolate from studies on related salicylanilide cholinesterase inhibitors to guide future drug design efforts.

SAR_Insights BuildingBlock This compound Amide_Modification Amide_Modification BuildingBlock->Amide_Modification Amide Coupling Bromo_Modification Bromo_Modification BuildingBlock->Bromo_Modification Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Hydroxy_Modification Hydroxy_Modification BuildingBlock->Hydroxy_Modification Esterification/Etherification Potency Potency Amide_Modification->Potency PK_Properties PK_Properties Amide_Modification->PK_Properties Bromo_Modification->Potency Bromo_Modification->PK_Properties Target_Binding Target_Binding Hydroxy_Modification->Target_Binding

  • The Amide Moiety: The nature of the aniline component is a primary determinant of potency and selectivity. Introduction of various substituted anilines allows for the probing of different sub-pockets within the enzyme's active site.

  • The 5-Bromo Position: This position is ripe for exploration via palladium-catalyzed cross-coupling reactions. Substitution of the bromine with small alkyl, aryl, or heteroaryl groups can be used to fine-tune lipophilicity and introduce additional binding interactions.

  • The 2-Hydroxy Group: This group is often critical for anchoring the inhibitor to the catalytic site. Its modification to an ether or ester may reduce potency but could be explored to improve pharmacokinetic properties.

  • The 3-Trifluoromethyl Group: This group is expected to contribute significantly to binding through hydrophobic interactions. Its replacement with other lipophilic groups of varying sizes can help to map the dimensions of the hydrophobic pocket.

Conclusion and Future Outlook

This compound represents a highly versatile and strategically valuable building block for modern drug discovery. Its unique combination of a reactive carboxylic acid, a key phenolic hydroxyl group, a versatile bromine handle, and a metabolically robust trifluoromethyl group provides a rich platform for the synthesis of novel bioactive molecules. The application of this scaffold in the design of cholinesterase inhibitors serves as a compelling example of its potential. By leveraging the synthetic protocols and SAR insights outlined in this guide, researchers can effectively employ this building block to accelerate their drug discovery programs and explore new frontiers in medicinal chemistry.

References

  • PubChem Compound Summary for CID 124297966, 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Maliňák, D., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Letters in Drug Design & Discovery, 17(9), 1138-1148. [Link]

  • de la Torre, P., et al. (2018). Salicylanilide diethyl phosphates as cholinesterases inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2917. [Link]

  • Hasan, A., et al. (2005). Synthesis and inhibitory potential towards acetylcholinesterase, butyrylcholinesterase and lipoxygenase of some variably substituted chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 41-47. [Link]

  • Camps, P., et al. (2007). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. Current Pharmaceutical Design, 13(3), 317-332. [Link]

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Chemistry

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a key structural motif in the development of novel pharmaceuticals and advanced materials.[1][2] Its unique trifluoromethylated and functionalized benzene ring structure offers a valuable platform for creating complex molecules with tailored biological and physical properties. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds in contemporary organic synthesis.[3][4][5]

This guide offers a detailed exploration of the application of major cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to this versatile substrate. It provides not just procedural steps, but also the underlying scientific rationale for experimental choices, troubleshooting advice, and visual aids to clarify complex processes.

Scientific Considerations for a Challenging Substrate

The reactivity of this compound in cross-coupling reactions is influenced by several key factors:

  • Electronic Effects: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which generally enhances the rate of the oxidative addition step in the catalytic cycle.[6] This increased reactivity can be advantageous, often leading to higher yields compared to electron-rich aryl halides.[7]

  • Steric Hindrance: The substituents ortho to the bromine atom (the hydroxyl and trifluoromethyl groups) can present steric challenges, potentially impeding the approach of the bulky palladium catalyst and the coupling partner.

  • Coordinating Functional Groups: The hydroxyl (-OH) and carboxylic acid (-COOH) groups can coordinate with the palladium catalyst, which may either facilitate or inhibit the reaction depending on the specific conditions. The acidity of these groups also necessitates careful selection of the base to avoid unwanted side reactions.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are prevalent in many pharmaceutical compounds.[8][9] This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating these steps. For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are often preferred.[10]

Suzuki_Miyaura_Cycle Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X Ar-Pd(II)-L2-R Ar-Pd(II)-L2-R Ar-Pd(II)-L2-X->Ar-Pd(II)-L2-R Transmetalation (R-B(OR')2, Base) Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)-L2-X Oxidative Addition (Ar-X) Ar-Pd(II)-L2-R->Pd(0)L2 Ar-R Ar-R (Product) Ar-Pd(II)-L2-R->Ar-R Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) B Add Solvent: - 1,4-Dioxane/Water A->B C Degas Mixture: - Bubble with N2 or Ar for 15-20 min B->C D Add Catalyst: - Pd(dppf)Cl2 C->D E Heat Reaction: - 80-100 °C, 12-24 h D->E F Monitor Progress: - TLC or LC-MS E->F G Cool to RT & Dilute: - Ethyl Acetate F->G H Wash: - Water and Brine G->H I Dry & Concentrate H->I J Purify: - Column Chromatography I->J caption Suzuki-Miyaura Experimental Workflow

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Materials & Reagents

ReagentAmount (equivalents)Purpose
This compound1.0Aryl halide substrate
Arylboronic acid1.2 - 1.5Coupling partner
Palladium Catalyst (e.g., Pd(dppf)Cl₂)0.02 - 0.05Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Activates boronic acid
Solvent (e.g., 1,4-Dioxane/Water 4:1)-Reaction medium

Procedure

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides.[11][12] This reaction has broad applications in medicinal chemistry, as the aniline moiety is a common pharmacophore.[13]

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing β-hydride elimination.[11]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu) B Add Catalyst & Ligand: - Pd2(dba)3 & XPhos A->B C Add Anhydrous Solvent: - Toluene or Dioxane B->C D Degas Mixture: - Evacuate & backfill with Ar C->D E Heat Reaction: - 80-110 °C, 8-24 h D->E F Monitor Progress: - TLC or LC-MS E->F G Cool to RT & Filter: - Through Celite F->G H Concentrate Filtrate G->H I Purify: - Column Chromatography H->I caption Buchwald-Hartwig Experimental Workflow

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

Materials & Reagents

ReagentAmount (equivalents)Purpose
This compound1.0Aryl halide substrate
Amine1.1 - 1.5Nucleophile
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.02Catalyst source
Ligand (e.g., XPhos, RuPhos)0.02 - 0.04Stabilizes catalyst
Base (e.g., NaOt-Bu, K₃PO₄)1.4 - 2.0Amine deprotonation
Anhydrous Solvent (e.g., Toluene, Dioxane)-Reaction medium

Procedure

  • In a glovebox or under an inert atmosphere, add this compound, the amine, the base, the palladium pre-catalyst, and the ligand to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a reliable method for the coupling of terminal alkynes with aryl or vinyl halides, typically employing a palladium catalyst and a copper(I) co-catalyst.[15][16] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are precursors to a wide range of complex molecules.[15]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[15]

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with a generic terminal alkyne.

Materials & Reagents

ReagentAmount (equivalents)Purpose
This compound1.0Aryl halide substrate
Terminal Alkyne1.2 - 2.0Coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)0.02 - 0.03Catalyst
Copper(I) Iodide (CuI)0.04 - 0.05Co-catalyst
Base (e.g., Triethylamine, Diisopropylamine)2.0 - 4.0Solvent and base
Anhydrous Solvent (optional, e.g., THF, DMF)-Reaction medium

Procedure

  • To a dry Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (if used) and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 40-80 °C, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a fresh catalyst or a pre-catalyst- Ensure all reagents and solvents are dry- Screen different bases and solvents
Dehalogenation - Presence of water or protic impurities- Reaction temperature too high- Use rigorously dried reagents and solvents- Lower the reaction temperature
Homocoupling of Boronic Acid (Suzuki) - High catalyst loading- Presence of oxygen- Reduce the catalyst loading- Ensure thorough degassing of the reaction mixture
Low Yield - Steric hindrance- Catalyst deactivation- Use a more sterically demanding ligand (e.g., Buchwald ligands)- Increase catalyst and ligand loading

Conclusion

This compound is a valuable and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. By understanding the electronic and steric properties of this molecule and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse array of complex molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the successful implementation of these powerful synthetic transformations.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
  • Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH.
  • Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl...
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • A facile access to aliphatic trifluoromethyl ketones via photocatalyzed cross-coupling of bromotrifluoroacetone and alkenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society.
  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand.
  • The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
  • Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Medi
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • From Established to Emerging: Evolution of Cross-Coupling Reactions.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Screening of palladium catalysts for the Suzuki coupling of...
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradi
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. PubMed.
  • Mechanistic studies on palladium-c
  • A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Heck Reaction. Chemistry LibreTexts.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • (PDF) Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • The Intramolecular Heck Reaction. Macmillan Group.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

Sources

Application Note: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid as a Strategic Intermediate for the Synthesis of Novel API Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through favorable electronic interactions.[1][2] These attributes stem from the high electronegativity of fluorine atoms, which can profoundly influence a molecule's lipophilicity, pKa, and conformational preferences.[3]

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a bespoke chemical intermediate engineered to leverage these benefits. Its trifluoromethyl-substituted salicylic acid core, combined with a strategically placed bromine atom, offers a versatile platform for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This application note details the use of this intermediate in the synthesis of a novel, potential non-steroidal anti-inflammatory drug (NSAID), an analogue of Niflumic Acid, and outlines subsequent biological evaluation protocols.

Rationale for the Synthesis of a Novel Niflumic Acid Analogue

Niflumic acid is a known NSAID that functions primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the biosynthesis of pro-inflammatory prostaglandins.[4][5][6] By designing an analogue that incorporates the 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoyl moiety, we hypothesize the following potential enhancements:

  • Enhanced COX-2 Selectivity: The bulky and lipophilic trifluoromethyl group, along with the specific substitution pattern on the salicylic acid ring, may favor binding to the larger active site of the inducible COX-2 enzyme over the constitutively expressed COX-1.[7] This could potentially lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.

  • Increased Potency: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic environment of the molecule, potentially leading to stronger interactions with the target enzyme.

  • Improved Pharmacokinetic Profile: Enhanced lipophilicity can improve absorption and distribution, while the metabolic stability of the CF3 group can prolong the drug's half-life.[1]

The proposed synthetic target is 2-((5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoyl)amino)nicotinic acid . The synthetic strategy hinges on a well-established amidation reaction, a fundamental transformation in pharmaceutical synthesis.

Physicochemical Properties of the Core Intermediate

A clear understanding of the starting material's properties is crucial for process development and optimization.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C8H4BrF3O3[8]
Molecular Weight 285.02 g/mol [8]
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in methanol, ethanol, DMSO, and acetone
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthetic Workflow and Protocol

The synthesis of the target Niflumic Acid analogue is proposed as a two-step process, starting from commercially available reagents. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for the novel Niflumic Acid analogue.

Part 1: Synthesis of 2-Aminonicotinic Acid (Starting Material)

2-Aminonicotinic acid is a key precursor that can be synthesized from quinoline in a multi-step process.[9] A reliable method involves the oxidation of quinoline to 2,3-pyridinedicarboxylic acid, followed by dehydration to the anhydride, and subsequent ammonolysis and Hofmann degradation to yield the desired product.[9] Alternatively, it can be synthesized from 2-chloro-3-(trichloromethyl)pyridine.[10] For the purpose of this protocol, we will assume 2-aminonicotinic acid is either commercially available or synthesized via established literature methods.

Part 2: Synthesis of 2-((5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoyl)amino)nicotinic acid

This protocol details the final amidation step to produce the target API candidate. The procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by coupling with 2-aminonicotinic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl2) (1.5 eq)

  • Toluene (anhydrous)

  • 2-Aminonicotinic acid (1.0 eq)

  • Pyridine (anhydrous) (2.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

Experimental Protocol:

Step 2a: Activation of the Carboxylic Acid

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.85 g, 10 mmol).

  • Add anhydrous toluene (30 mL) to the flask.

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC or by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoyl chloride as an oil or solid. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Causality Behind Experimental Choices: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides, which are significantly more reactive towards nucleophilic attack by the amine.[11] Toluene is used as a solvent that allows for the necessary reflux temperature and is relatively inert. The removal of excess SOCl2 is crucial to prevent side reactions in the subsequent step.

Step 2b: Amidation Reaction

  • In a separate 250 mL three-necked flask, dissolve 2-aminonicotinic acid (1.38 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (2.0 mL, 25 mmol) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Dissolve the crude acyl chloride from Step 2a in anhydrous DCM (20 mL) and add it dropwise to the cooled amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and saturated sodium bicarbonate solution (2 x 30 mL). Self-Validating Checkpoint: The acidic wash removes excess pyridine, while the basic wash removes any unreacted starting benzoic acid.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel to afford the pure 2-((5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoyl)amino)nicotinic acid.

Causality Behind Experimental Choices: The reaction is performed at 0 °C initially to control the exothermicity of the acylation. Pyridine is a common base for this transformation, serving to scavenge the HCl byproduct and drive the reaction to completion. The aqueous workup is a standard procedure to remove salts and unreacted starting materials, ensuring a purer crude product before final purification.

Characterization and Data

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR (DMSO-d6)Aromatic protons from both rings, a downfield singlet for the amide N-H, and singlets for the carboxylic acid and hydroxyl protons. The specific chemical shifts and coupling constants would confirm the substitution pattern.
¹³C NMR (DMSO-d6)Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the carbon of the CF3 group (quartet due to C-F coupling).
¹⁹F NMR (DMSO-d6)A singlet corresponding to the CF3 group, which is a key indicator of the successful incorporation of the starting intermediate.[12]
FT-IR (KBr, cm⁻¹)Characteristic absorption bands for O-H (broad, ~3300-2500), N-H (~3300), C=O (amide, ~1680; carboxylic acid, ~1710), and C-F (~1300-1100) stretching vibrations.
Mass Spectrometry (ESI-) A prominent peak corresponding to the [M-H]⁻ ion, confirming the molecular weight of the target compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be observable.
Purity (HPLC) >98%

Application Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To evaluate the biological activity of the newly synthesized Niflumic Acid analogue, a fluorometric or colorimetric COX inhibitor screening assay would be employed.[13][14][15]

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2 and to assess its selectivity.

Workflow Diagram:

G A Prepare Reagents (Enzyme, Substrate, Test Compound) B Incubate Enzyme (COX-1 or COX-2) with Test Compound A->B C Initiate Reaction (Add Arachidonic Acid) B->C D Stop Reaction C->D E Quantify Product (e.g., PGH2 or its derivatives) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for in vitro COX inhibition assay.

Protocol Summary:

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to wells containing different concentrations of the test compound or a vehicle control. Incubate for a defined period (e.g., 10-15 minutes at 37 °C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a short incubation period (e.g., 2-5 minutes), stop the reaction by adding a quenching agent (e.g., stannous chloride or a strong acid).

  • Detection: Quantify the amount of prostaglandin product formed using a suitable detection method. Fluorometric kits often measure the peroxidase activity of COX, where a probe is oxidized to a fluorescent product.[13] Alternatively, the product (e.g., PGE2) can be quantified by LC-MS/MS for higher specificity.[16]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The COX-2 selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Conclusion

This compound is a highly valuable intermediate for the synthesis of novel API candidates. Its unique substitution pattern provides a strategic advantage for modulating the physicochemical and pharmacological properties of lead compounds. The detailed protocol for the synthesis of a novel Niflumic Acid analogue demonstrates a practical and scientifically sound application of this building block. The subsequent in vitro evaluation provides a clear pathway for assessing the biological activity of the synthesized compound, potentially leading to the discovery of new and improved anti-inflammatory agents.

References

  • MDPI. (2023). Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Niflumic Acid? Available at: [Link]

  • PubMed. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • PubMed. (2008). (19)F NMR spectroscopic characterization of the interaction of niflumic acid with human serum albumin. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 2-aminonicotinic acid. Available at: [Link]

  • American Chemical Society. (2024). A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)−H Functionalization and Annulation of Benzoic Acids with 2‑Aminopyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]

  • Thieme E-Journals. (2025). Synfacts. Available at: [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • PubMed Central. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Pharmapproach. (2020). NIFLUMIC ACID Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Google Patents. (n.d.). 2-aminonicotinic acid synthetic method.
  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • PubChem. (n.d.). Niflumic Acid. Available at: [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? Available at: [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
  • ResearchGate. (2025). Structural characterization of ambazone salt with niflumic acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylaminonicotinic acids in water under microwave irradiation without catalyst. Available at: [Link]

  • LinkedIn. (2025). Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available at: [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. Available at: [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available at: [Link]

  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

  • ResearchGate. (n.d.). Green synthesis of niflumic acid complexes with some transition metal ions (Mn(II), Fe(III), Co(II), Ni(II), Cu(II) and Zn(II)). Spectroscopic, thermoanalytical and antibacterial studies. Available at: [Link]

  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Available at: [Link]

Sources

Experimental procedure for the bromination of 2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Regioselective Monobromination of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid: A Detailed Experimental Guide

Abstract

This application note provides a comprehensive and detailed protocol for the regioselective monobromination of 2-hydroxy-3-(trifluoromethyl)benzoic acid to yield 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. Halogenated benzoic acid derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The challenge in the bromination of multi-substituted aromatic rings lies in controlling the regioselectivity. This guide elucidates the mechanistic principles governing the reaction, emphasizing the directing effects of the hydroxyl, trifluoromethyl, and carboxylic acid groups. We present a robust, step-by-step procedure using elemental bromine in glacial acetic acid, complete with safety protocols, purification techniques, and methods for analytical characterization of the final product. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Mechanistic Rationale

The electrophilic aromatic substitution (SEAr) is a cornerstone of organic synthesis for functionalizing aromatic rings.[1] The bromination of salicylic acid derivatives, such as 2-hydroxy-3-(trifluoromethyl)benzoic acid, presents a classic case study in regioselectivity, where the outcome is dictated by the electronic nature of the substituents already present on the ring.[1]

The substrate contains three distinct functional groups, each exerting a specific influence on the aromatic system:

  • Hydroxyl (-OH) Group: A powerful activating group that donates electron density into the ring via resonance. It is a strong ortho, para-director.[2][3]

  • Carboxylic Acid (-COOH) Group: A deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It is a meta-director.

  • Trifluoromethyl (-CF₃) Group: A very strong deactivating group due to its powerful electron-withdrawing inductive effect. It is also a meta-director.

In this specific substrate, the directing effects are as follows:

  • The -OH group at C2 strongly directs electrophilic attack to the C4 and C6 positions.

  • The -CF₃ group at C3 directs to the C5 position.

  • The -COOH group at C1 directs to the C3 and C5 positions.

The phenomenal activating and directing power of the hydroxyl group dominates over the deactivating groups.[4] The position para to the hydroxyl group (C5) is sterically accessible and electronically enriched. Furthermore, this position is also meta to both deactivating groups, making it the most favorable site for electrophilic attack. Therefore, the bromination is predicted to proceed with high regioselectivity to yield the 5-bromo derivative. Using a moderately polar solvent like glacial acetic acid helps to control the reactivity of bromine, preventing the over-bromination that is often observed in highly polar solvents like water.[5][6]

Reaction Scheme:


(Self-generated image for illustrative purposes)
2-hydroxy-3-(trifluoromethyl)benzoic acid reacts with bromine in glacial acetic acid to yield this compound and hydrogen bromide.

Critical Safety Precautions

This procedure involves highly corrosive and toxic substances. A thorough risk assessment must be conducted before commencing any work.

HazardPrecautionary Measures
Elemental Bromine (Br₂)[7][8][9][10] Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life. Must be handled exclusively in a certified chemical fume hood.[11][12] Wear chemical-resistant gloves (butyl rubber or a suitable laminate), a flame-resistant lab coat, and chemical splash goggles with a face shield.[13] Always have a bromine quenching solution (e.g., 10% sodium thiosulfate) readily available.[11]
Glacial Acetic Acid Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood away from ignition sources. Wear appropriate PPE.
Hydrogen Bromide (HBr) Gas Toxic and corrosive gas. Generated as a byproduct. The entire reaction must be performed in a well-ventilated fume hood.[12] An acid gas trap or scrubber connected to the reaction vessel is recommended.

Materials and Equipment

Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
2-Hydroxy-3-(trifluoromethyl)benzoic acid206.12≥98%Sigma-Aldrich
Bromine (Br₂)159.81≥99.5%Acros Organics
Glacial Acetic Acid60.05ACS GradeFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)158.11ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)84.01ACS GradeJ.T. Baker
Hydrochloric Acid (HCl), concentrated36.46~37%EMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)120.37Alfa Aesar
Diethyl Ether (Et₂O)74.12ACS Grade
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Reflux condenser with a gas outlet connected to an acid gas trap

  • Thermometer or temperature probe

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical instruments (NMR, FT-IR)

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction.

Reaction Setup & Execution
  • Preparation: In a certified chemical fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap containing a solution of sodium thiosulfate to neutralize HBr gas.

  • Dissolution: Add 2.06 g (10.0 mmol) of 2-hydroxy-3-(trifluoromethyl)benzoic acid to the flask. Add 50 mL of glacial acetic acid and stir at room temperature until all the solid has dissolved.

  • Bromine Solution: In a separate small flask, carefully prepare a solution of 1.60 g (0.51 mL, 10.0 mmol) of bromine in 20 mL of glacial acetic acid. Caution: Perform this step in the fume hood, wearing appropriate PPE.[13]

  • Addition: Transfer the bromine solution to the dropping funnel. Add the bromine solution dropwise to the stirred solution of the benzoic acid over a period of 30-45 minutes. Maintain the reaction temperature at 20-25°C. An ice bath can be used to control any exotherm.

  • Reaction: After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Quenching: After 3 hours, slowly add 10% aqueous sodium thiosulfate solution dropwise to the reaction mixture until the reddish-brown color of bromine disappears, indicating that all unreacted bromine has been quenched.

Product Isolation and Purification
  • Precipitation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A white or off-white precipitate should form. Stir the slurry for 15 minutes in an ice bath to ensure complete precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 30 mL portions of cold deionized water to remove residual acetic acid and salts.

  • Acid-Base Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add 100 mL of a saturated aqueous sodium bicarbonate solution and stir. The carboxylic acid product will dissolve to form its sodium salt.[14]

  • Purification Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Reprecipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH ≈ 2, check with pH paper). The purified product will precipitate out.[14]

  • Final Collection: Collect the purified white solid by vacuum filtration, wash with two 20 mL portions of cold deionized water, and pull air through the filter cake for 20 minutes to partially dry it.

  • Drying: Transfer the purified product to a watch glass and dry to a constant weight in a vacuum oven at 50-60°C.

Workflow Visualization

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Setup 1. Assemble Glassware in Fume Hood Dissolve 2. Dissolve Starting Material in Acetic Acid Setup->Dissolve Prep_Br2 3. Prepare Bromine Solution Dissolve->Prep_Br2 Add_Br2 4. Add Bromine Solution (Dropwise, 20-25°C) Prep_Br2->Add_Br2 Stir 5. Stir at Room Temp (3 hours) Add_Br2->Stir Quench 6. Quench with Na₂S₂O₃ Solution Stir->Quench Precipitate 7. Precipitate in Ice Water Quench->Precipitate Filter_Crude 8. Filter Crude Product Precipitate->Filter_Crude Purify 9. Acid-Base Purification Filter_Crude->Purify Dry 10. Dry Final Product Purify->Dry Characterize 11. Characterize Product (NMR, IR, MP) Dry->Characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

Data and Characterization

Reagent Quantities and Theoretical Yield
ReagentMolar MassAmountMoles (mmol)Equivalents
2-Hydroxy-3-(CF₃)benzoic acid206.122.06 g10.01.0
Bromine (Br₂)159.811.60 g (0.51 mL)10.01.0
Theoretical Product Yield 285.01 2.85 g 10.0

Expected Yield: 80-90% Appearance: White to off-white crystalline solid.

Expected Analytical Data
  • Melting Point: The melting point should be sharp, indicating high purity. Compare with literature values if available.

  • FT-IR (ATR, cm⁻¹):

    • ~3300-2500 (broad, O-H stretch of carboxylic acid)

    • ~1700 (C=O stretch of carboxylic acid)

    • ~1600, ~1480 (C=C aromatic stretches)

    • ~1320 (C-F stretches)

    • ~600-700 (C-Br stretch)

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • ~11-13 (s, broad, 1H, -COOH)

    • ~8.1 (d, 1H, Ar-H)

    • ~7.9 (d, 1H, Ar-H)

    • The two aromatic protons will appear as doublets due to ortho coupling. The original signal corresponding to the proton at C5 will be absent.

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

    • Expect 8 distinct aromatic carbon signals, including one at a lower field corresponding to the C-Br carbon (~110-120 ppm). The CF₃ signal will appear as a quartet due to C-F coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; Loss during work-up.Extend reaction time and monitor by TLC. Ensure pH is sufficiently low (~2) during final precipitation. Minimize transfers.
Product is colored (yellow/brown) Residual bromine; Impurities.Ensure complete quenching with sodium thiosulfate. The acid-base purification step should remove most colored impurities. A second recrystallization may be necessary.
Formation of di-bromo product Reaction too fast or temperature too high; Excess bromine.Ensure slow, dropwise addition of bromine solution with efficient stirring. Use an ice bath to maintain temperature below 25°C. Use precise stoichiometry (1.0 eq of Br₂).

References

  • Wikipedia. Phenol. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Khan Academy. Bromination of Phenols | Electrophilic aromatic substitution. [Link]

  • Vedantu. Write the mechanism involved in bromination of salicylic acid. [Link]

  • Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.
  • Lab Manager. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Physics Wallah. Bromination phenol in Water and non-polar solvent. [Link]

  • KAUST Health & Safety. Working with Corrosives Guideline. [Link]

  • Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Allen Overseas. The action of bromine water (excess) on salicylic acid results in the formation of. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Brandeis University. Corrosive Chemicals | Laboratory Safety. [Link]

  • SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine. [Link]

  • TATA Chemicals. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

Sources

Application Note & Protocols for the Quantification of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for robust and reliable analytical data, this document outlines two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is presented with a detailed protocol, the scientific rationale behind the experimental choices, and a thorough validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish validated analytical procedures for this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a halogenated and trifluoromethylated derivative of salicylic acid. Its unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of novel pharmaceutical agents and other specialty chemicals. Accurate quantification of this compound is paramount for several key aspects of the development lifecycle, including:

  • Reaction Monitoring: Tracking the progress of chemical syntheses to optimize reaction conditions and yields.

  • Purity Assessment: Determining the purity of the final product and identifying any process-related impurities.[1]

  • Stability Studies: Evaluating the degradation of the compound under various stress conditions to establish its shelf-life and storage requirements.

  • Quality Control: Ensuring the consistency and quality of different batches of the synthesized compound.

Given the stringent regulatory requirements in the pharmaceutical industry, it is not sufficient to simply have a method; the method itself must be validated to be fit for its intended purpose.[2][3][4] This guide provides the framework for developing and validating such methods.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust analytical method.

PropertyValue/InformationSource
Molecular Formula C8H4BrF3O3PubChem[5]
Molecular Weight 285.01 g/mol PubChem[5]
Appearance Likely a white to off-white solidInferred from similar compounds[6]
Solubility Slightly soluble in water; likely soluble in organic solvents like methanol, acetonitrile, and ethanol.Inferred from similar compounds[6][7]
UV Absorbance The benzoyl chromophore suggests strong UV absorbance, likely in the 250-350 nm range.[8]Inferred from structural similarity
Volatility The carboxylic acid group reduces volatility, but derivatization can make it amenable to GC analysis.Chemical principles

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the quantification of this compound.[9] A reversed-phase method is proposed, which separates compounds based on their hydrophobicity.

Rationale for Method Parameters

The selection of each parameter in the HPLC method is a deliberate choice to ensure optimal separation, peak shape, and sensitivity.

  • Stationary Phase (Column): A C18 column is chosen as it is a versatile, non-polar stationary phase that provides good retention for a wide range of organic molecules. The hydrophobicity of the analyte will allow for strong interaction with the C18 stationary phase, leading to good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group on the analyte, leading to a more retained and symmetrical peak shape. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[10]

  • Detection: Given the presence of the aromatic ring and carbonyl group, the analyte is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal wavelength for detection (λmax) and to assess peak purity.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector PDA or UV-Vis Detector at λmax (e.g., ~260 nm)
Diluent Mobile Phase (initial composition)
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1000 µg/mL in Diluent) working Prepare Working Standards (e.g., 1-100 µg/mL) stock->working calibration Generate Calibration Curve working->calibration sample Prepare Sample Solution (in Diluent) injection Inject Standards & Samples sample->injection system_prep Equilibrate HPLC System system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection (PDA) separation->detection integration Integrate Peak Areas detection->integration integration->calibration quantification Quantify Analyte in Samples integration->quantification calibration->quantification

Caption: Workflow for HPLC quantification.

Detailed Protocol for HPLC Analysis

1. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
  • Mobile Phase B: Use HPLC-grade acetonitrile.
  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Solution: Accurately weigh a known amount of the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.

2. HPLC System Setup and Analysis:

  • Set up the HPLC system with the parameters listed in the table above.
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
  • Perform a blank injection (diluent) to ensure no interfering peaks are present.
  • Inject the working standard solutions in increasing order of concentration.
  • Inject the sample solutions. It is recommended to bracket sample injections with standard injections to monitor system stability.

3. Data Analysis:

  • Integrate the peak area of the analyte in each chromatogram.
  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
  • Perform a linear regression analysis on the calibration curve and determine the coefficient of determination (r²).
  • Calculate the concentration of the analyte in the sample solutions using the calibration curve.
Validation of the HPLC Method

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[3] The following parameters should be assessed according to ICH Q2(R2) guidelines.[2]

Validation ParameterAcceptance Criteria (Typical)Protocol Summary
Specificity The analyte peak should be well-resolved from any impurities or matrix components.Inject the diluent, a placebo solution (if applicable), and a solution of the reference standard.
Linearity r² ≥ 0.999Analyze a minimum of five concentrations across the desired range.
Accuracy 98.0% - 102.0% recoveryPrepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the spiked samples and calculate the percentage recovery.[9]
Precision (Repeatability) RSD ≤ 2.0%Prepare six independent samples at 100% of the test concentration. Analyze the samples on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).[9]
Precision (Intermediate) RSD ≤ 2.0%Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[9]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined by serial dilution of the standard solution.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Determined by serial dilution of the standard solution.
Robustness No significant change in resultsIntentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional specificity and sensitivity.[11] The mass spectrometer provides structural information that unequivocally confirms the identity of the analyte. Due to the polar nature of the carboxylic acid and hydroxyl groups, derivatization is necessary to improve volatility and chromatographic performance.

The Critical Role of Derivatization

Direct injection of this compound into a GC system would result in poor peak shape and potential thermal degradation. Derivatization converts the polar -COOH and -OH groups into less polar, more volatile moieties. A common and effective approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[12] This reaction replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups.

Proposed GC-MS Method Parameters
ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z
Derivatizing Agent BSTFA with 1% TMCS
Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (in a suitable solvent) working Prepare Working Standards stock->working deriv_standards Derivatize Standards (with BSTFA/TMCS) working->deriv_standards sample_prep Prepare Sample Solution deriv_samples Derivatize Samples (with BSTFA/TMCS) sample_prep->deriv_samples injection Inject Derivatized Solutions deriv_standards->injection deriv_samples->injection separation GC Separation injection->separation detection MS Detection (EI) separation->detection integration Extract Ion Chromatograms & Integrate Peaks detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples integration->quantification calibration->quantification

Sources

Application Notes and Protocols for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Advanced Materials

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic molecule poised for significant applications in material science. Its unique combination of a carboxylic acid, a hydroxyl group, a bromine atom, and a trifluoromethyl group on a central benzene ring offers a versatile platform for the design and synthesis of novel materials with tailored properties. The carboxylate and hydroxyl functionalities provide ideal coordination sites for the construction of Metal-Organic Frameworks (MOFs), while the bromine atom serves as a reactive handle for polymerization through various cross-coupling reactions. Furthermore, the electron-withdrawing trifluoromethyl group can enhance the thermal stability, solubility, and electronic properties of the resulting materials.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of advanced materials.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₈H₄BrF₃O₃N/A
Molecular Weight 285.02 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Methanol)General Chemical Knowledge
Purity >98% (typically)N/A

Application I: Synthesis of Functionalized Metal-Organic Frameworks (MOFs)

The presence of both a carboxylic acid and a hydroxyl group makes this compound an excellent candidate as an organic linker for the synthesis of MOFs. These crystalline porous materials are of great interest for applications in gas storage, separation, and catalysis.[3] The trifluoromethyl group can enhance the chemical and thermal stability of the resulting MOF, while the bromo-functionality can be used for post-synthetic modification to introduce further functionalities.

Causality Behind Experimental Choices:
  • Metal Ion Selection: Zinc (II) is chosen for this protocol due to its versatile coordination chemistry and its proven ability to form stable MOFs with carboxylate-based linkers.[4]

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is used. DMF is a high-boiling polar aprotic solvent that effectively dissolves the organic linker and the metal salt. Ethanol acts as a modulator, influencing the crystal growth and preventing the formation of overly dense phases.

  • Temperature: Solvothermal synthesis at elevated temperatures provides the necessary energy to overcome the activation barrier for crystal nucleation and growth, leading to well-defined crystalline MOFs.

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Activation A Dissolve 5-Bromo-2-hydroxy-3- (trifluoromethyl)benzoic acid in DMF/Ethanol C Combine Solutions in a Teflon-lined Autoclave A->C B Dissolve Zinc Nitrate Hexahydrate in DMF B->C D Heat at 120°C for 48 hours C->D E Cool to Room Temperature D->E F Wash with fresh DMF and Ethanol E->F G Dry under Vacuum at 150°C F->G H Characterize MOF (PXRD, TGA, BET) G->H

Caption: Solvothermal synthesis of a Zinc-based MOF.

Detailed Protocol for the Synthesis of a Zinc-Based MOF
  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 28.5 mg (0.1 mmol) of this compound in a solvent mixture of 5 mL of N,N-Dimethylformamide (DMF) and 1 mL of ethanol.

    • In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 4 mL of DMF.

  • Solvothermal Reaction:

    • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Isolation and Purification:

    • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activation:

    • To activate the MOF, the solvent molecules within the pores must be removed. This can be achieved by heating the sample under a dynamic vacuum at 150 °C for 12 hours.

  • Characterization:

    • The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity.

    • Thermogravimetric Analysis (TGA) should be performed to assess its thermal stability.

    • Brunauer-Emmett-Teller (BET) analysis is necessary to determine the surface area and porosity of the activated MOF.

Application II: Synthesis of Advanced Functional Polymers

The bromine atom on the aromatic ring of this compound provides a versatile handle for the synthesis of functional polymers via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.[5] This allows for the incorporation of this functional monomer into a polymer backbone, leading to materials with enhanced thermal stability, specific optical properties, or tailored solubility, due to the presence of the trifluoromethyl group.[6]

Causality Behind Experimental Choices:
  • Cross-Coupling Reaction: The Suzuki-Miyaura cross-coupling reaction is chosen due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid co-monomers.[7]

  • Catalyst System: A palladium catalyst, specifically Pd(PPh₃)₄, is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: An aqueous solution of sodium carbonate is used as a mild base to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Solvent System: A biphasic solvent system of toluene and water is employed. Toluene dissolves the organic monomers and the catalyst, while the aqueous phase contains the base. This allows for efficient reaction at the interface.

Experimental Workflow for Polymer Synthesis via Suzuki Coupling

Polymer_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_isolation Polymer Isolation A Combine this compound, a diboronic acid, and Pd(PPh₃)₄ in Toluene B Add aqueous Na₂CO₃ solution A->B C Degas the mixture with Argon B->C D Heat at 90°C for 72 hours under Argon C->D E Cool to Room Temperature D->E F Precipitate the polymer in Methanol E->F G Filter and wash the polymer F->G H Dry under Vacuum G->H I Characterize Polymer (GPC, NMR, TGA) H->I

Caption: Suzuki cross-coupling polymerization workflow.

Detailed Protocol for the Synthesis of a Functional Polymer
  • Reaction Setup:

    • To a Schlenk flask, add this compound (285 mg, 1.0 mmol), a suitable aromatic diboronic acid co-monomer (e.g., 1,4-phenylenediboronic acid, 166 mg, 1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol).

    • Add 10 mL of toluene to the flask.

    • In a separate beaker, prepare a 2 M aqueous solution of sodium carbonate (Na₂CO₃) and add 2 mL to the reaction mixture.

  • Polymerization:

    • Degas the reaction mixture by bubbling argon through the solution for 30 minutes.

    • Heat the mixture to 90 °C and stir under an argon atmosphere for 72 hours.

  • Isolation and Purification:

    • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol to precipitate the polymer.

    • Filter the resulting solid and wash it with methanol and then with water to remove any residual catalyst and salts.

    • To further purify the polymer, a Soxhlet extraction with methanol can be performed for 24 hours.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 60 °C overnight.

  • Characterization:

    • The molecular weight and polydispersity of the polymer should be determined by Gel Permeation Chromatography (GPC).

    • The structure of the polymer can be confirmed by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

    • The thermal stability of the polymer should be assessed by Thermogravimetric Analysis (TGA).

Safety Precautions

  • This compound should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a promising and versatile building block for the development of advanced materials. The protocols outlined in this document provide a starting point for researchers to explore its potential in the synthesis of novel Metal-Organic Frameworks and functional polymers. The unique combination of functional groups offers a rich chemical playground for the design of materials with tailored properties for a wide range of applications.

References

  • MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Dalton Transactions. Retrieved from [Link]

  • PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. Retrieved from [Link]

  • MDPI. (n.d.). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Retrieved from [Link]

  • ResearchGate. (2020). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and 1,6-diisocyanohexane via U-4CR. Retrieved from [Link]

  • ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed Central. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and study of properties of salicylic acid products. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. Retrieved from [Link]

  • RSC Publishing. (n.d.). Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers. Chemistry of Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Freie Universität Berlin Refubium. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the... Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization Reactions via Cross Coupling. Retrieved from [Link]

  • JoVE. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Esterification of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzoic Acid Esters

Esters derived from structurally complex benzoic acids, such as 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. The specific arrangement of a hydroxyl group, a bromine atom, and a trifluoromethyl group on the aromatic ring imparts unique electronic and steric properties to the molecule. These substituents can significantly influence the biological activity, pharmacokinetic profile, and material characteristics of the final products. Consequently, a reliable and well-understood protocol for the esterification of this substrate is of considerable importance for researchers engaged in the synthesis of novel compounds.

This application note provides a comprehensive, step-by-step guide for the esterification of this compound using the Fischer-Speier esterification method. Beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the protocol, offering insights into the critical parameters that govern reaction success and providing a framework for troubleshooting and optimization.

Mechanistic Underpinnings: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely utilized acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and its success hinges on shifting the chemical equilibrium towards the product side.[1]

The mechanism proceeds through several key steps, each in equilibrium:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

  • Deprotonation: The protonated ester is then deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

To drive this equilibrium-controlled reaction to completion, one of two strategies is typically employed: using a large excess of one of the reactants (usually the less expensive alcohol) or removing water as it is formed, often through azeotropic distillation.[1][4] This protocol utilizes an excess of the alcohol, which also conveniently serves as the reaction solvent.

Experimental Protocol: Synthesis of Methyl 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoate

This protocol details the synthesis of the methyl ester as an exemplar case. The methodology can be adapted for other primary or secondary alcohols, though reaction times and temperatures may require optimization.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98% Puritye.g., Sigma-AldrichStarting material
Methanol (CH₃OH)Anhydrous, ≥99.8%e.g., Fisher Sci.Serves as reactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated, 98%e.g., VWRCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeAny major supplierFor neutralization
Ethyl Acetate (EtOAc)ACS GradeAny major supplierExtraction solvent
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousAny major supplierDrying agent
Deionized WaterHigh PurityLaboratory supplyFor workup
Equipment
  • Round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: This procedure must be performed in a well-ventilated fume hood.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[5] Always add acid slowly to the alcohol. Never add water to concentrated acid.

  • Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of this compound.

    • Add 50 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid. The benzoic acid may not dissolve completely at room temperature.[6][7]

    • Place the flask in an ice-water bath to cool the solution.

    • While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the methanol solution.[8] An exothermic reaction will occur.

  • Reflux:

    • Attach a reflux condenser to the flask. Ensure a gentle flow of cooling water through the condenser.

    • Heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[8]

    • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Carefully pour the concentrated residue into a beaker containing 100 mL of cold deionized water. The product may precipitate as a solid or an oil.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layer with 50 mL of deionized water, followed by 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid (check the aqueous layer with pH paper to ensure it is neutral or slightly basic), and finally with 50 mL of brine (saturated NaCl solution).[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if it is an oil or if impurities are present.

Reaction Workflow Diagram

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Add Benzoic Acid to Flask B 2. Add Anhydrous Methanol A->B C 3. Cool in Ice Bath B->C D 4. Slowly Add Conc. H₂SO₄ Catalyst C->D E 5. Attach Condenser & Reflux (4-6h) D->E F 6. Cool to RT & Evaporate Methanol E->F G 7. Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with NaHCO₃ & Brine H->I J 10. Dry (MgSO₄) & Evaporate Solvent I->J K 11. Recrystallization or Column Chromatography J->K L L K->L Pure Ester Product

Caption: Workflow for the esterification of this compound.

Chemical Transformation Diagram

Reaction_Scheme cluster_reactants cluster_products start This compound + CH₃OH end Methyl 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoate + H₂O start->end H₂SO₄ (cat.) Reflux

Caption: Fischer-Speier esterification reaction scheme.

Conclusion and Further Considerations

The Fischer-Speier esterification is a time-tested and effective method for the synthesis of esters from carboxylic acids. The protocol detailed herein provides a solid foundation for the successful esterification of this compound. Researchers should be mindful of the reaction's equilibrium nature and the potential for steric hindrance or electronic effects from the ring substituents, which may necessitate adjustments to reaction times for optimal yields. Proper execution of the anhydrous setup and the neutralization and extraction workup are critical for obtaining a high-purity product. This robust protocol should serve as a valuable tool for professionals in drug discovery and chemical synthesis, enabling the reliable production of key ester intermediates.

References

  • Evonik Degussa GmbH. (n.d.). Procedure for the preparation of esters of benzoic acid. Google Patents.
  • Unknown. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • Evonik Oxeno GmbH. (n.d.). Method for producing benzoic acid esters. Google Patents.
  • Unknown. (n.d.). Method for preparing 5-bromoacetylsalicylic acid methyl ester. Google Patents.
  • Unknown. (n.d.). Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid. Google Patents.
  • Unknown. (n.d.). Ester Derivatives of Salicylic Acid. Retrieved from [Link]

  • Unknown. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
  • Unknown. (n.d.). Preparation of bromo acids and esters. Google Patents.
  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Morales-Serna, J. A., et al. (2010). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. Google Patents.
  • Tajti, Á., et al. (2018). Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Morales-Serna, J. A., et al. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Retrieved from [Link]

  • Wentzel Lab. (2021, April 8). Esterification in acidic conditions-Carboxylic Acid to Ester mechanism. YouTube. Retrieved from [Link]

  • Unknown. (2020). Kinetic research and modeling of benzoic acid esterification process. ResearchGate. Retrieved from [Link]

  • Unknown. (2023, February 3). Fischer Esterification of Benzoic Acid and Polyhydric Alcohols Catalyzed by Basic Ionic Liquids of Bisimidazolium Tungstates. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Handout Esterification and Acetalization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. It is structured as a series of questions and answers to directly address common challenges and provide field-proven protocols and troubleshooting advice.

Section 1: Compound Characteristics & Impurity Profile

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is the first step to designing a robust purification strategy. The key functional groups and their impact are:

  • Carboxylic Acid (-COOH): This is the primary acidic functional group. Its acidity is significantly enhanced by the electron-withdrawing effects of the adjacent trifluoromethyl group and the bromine atom. This strong acidity is the most important handle for purification, particularly for techniques involving acid-base chemistry.

  • Phenolic Hydroxyl (-OH): This group is also acidic, though less so than the carboxylic acid. It can participate in hydrogen bonding, which affects solubility.

  • Trifluoromethyl (-CF3) Group: This is a strongly lipophilic and electron-withdrawing group. It increases the overall acidity of the molecule and its solubility in non-polar organic solvents.[1]

  • Bromo (-Br) Group & Aromatic Ring: These components contribute to the molecule's hydrophobicity and rigidity, making it a crystalline solid.

Collectively, these features result in a molecule that is a strong organic acid, largely insoluble in neutral water but soluble in bases and many organic solvents.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities are typically carried over from the synthetic route. Based on common synthetic pathways for halogenated and trifluoromethylated benzoic acids, you should anticipate:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 2-hydroxy-3-(trifluoromethyl)benzoic acid or a brominating agent.

  • Isomeric Byproducts: Incomplete regioselectivity during the bromination step can lead to isomers where the bromine atom is at a different position on the ring. These can be particularly challenging to separate.[2]

  • Over-brominated Products: The presence of dibromo- or other poly-halogenated species.

  • Hydrolysis Products: If the synthesis involves an ester or acyl chloride precursor, the corresponding starting material might be present due to incomplete reaction or hydrolysis.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, pyridine) may be present.

Section 2: General Purification Strategy

A multi-step approach is often the most effective way to achieve high purity. The choice of techniques depends on the nature and quantity of the impurities present. A typical workflow is outlined below.

Purification_Workflow crude Crude Product extraction Acid-Base Liquid-Liquid Extraction crude->extraction  If major neutral or basic impurities recrystallization Recrystallization crude->recrystallization If crude purity is >90% chromatography Column Chromatography crude->chromatography If complex mixture or isomers extraction->recrystallization To further enhance purity analysis Purity Analysis (TLC, HPLC, NMR, MP) recrystallization->analysis chromatography->analysis product Pure Product (>98%) analysis->product

Caption: General purification workflow for this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is found. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[4]

Q3: How do I select the right solvent system for recrystallization?

A3: An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this specific molecule, a single solvent may not be ideal. A mixed-solvent system is often required.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several different test tubes.

  • Add a few drops of a test solvent (see table below) to each tube at room temperature. A good candidate solvent will not dissolve the compound.

  • Heat the tubes that did not show dissolution. A good solvent will dissolve the compound completely near its boiling point.

  • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a promising solvent.

  • If a single solvent is too effective (dissolves at room temp) or not effective enough (doesn't dissolve when hot), try a binary mixture. Use a "soluble" solvent and an "insoluble" anti-solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

Solvent System CandidateRationale
Ethanol / Water The compound is likely soluble in ethanol and insoluble in water.
Acetone / Water Similar to ethanol/water, offers different polarity.
Ethyl Acetate / Hexanes A common choice for moderately polar compounds.
Toluene May work as a single solvent due to the aromatic nature.
Q4: Can you provide a step-by-step protocol for recrystallization?

A4: The following is a general protocol using a binary solvent system like Ethanol/Water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

  • Re-dissolution: Add a few more drops of the hot "soluble" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • (Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to avoid premature crystallization.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent (the same ethanol/water mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum, preferably in a desiccator or vacuum oven.

Protocol 2: Flash Column Chromatography

Chromatography is necessary when dealing with complex mixtures or impurities with similar solubility profiles (e.g., isomers).

Q5: Which is better for my compound: normal-phase or reversed-phase chromatography?

A5: Both can be effective, but they address the acidic nature of the compound differently.

  • Normal-Phase (Silica Gel): This is a common and inexpensive choice. However, the acidic carboxylic acid can interact strongly with the acidic silica gel, leading to significant peak tailing. To overcome this, the mobile phase must be acidified.

  • Reversed-Phase (C18): This is often the preferred method for purifying ionizable compounds like carboxylic acids.[8][9] It typically provides better peak shapes and more reproducible results. The mobile phase must also be acidified to suppress the ionization of the carboxylic acid, ensuring it is in its neutral form.

Q6: What are the recommended starting conditions for normal-phase (silica gel) chromatography?

A6:

ParameterRecommendationRationale & In-Depth Explanation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for flash chromatography.[6]
Mobile Phase Hexane / Ethyl Acetate with 0.5-1% Acetic AcidThe Hexane/EtOAc gradient separates compounds based on polarity. The crucial addition of acetic acid suppresses the deprotonation of your target compound. This minimizes strong interactions with silica's silanol groups, preventing severe peak tailing.[6]
Loading Dry loading is preferred.Dissolve the crude material in a minimal amount of a strong solvent (e.g., acetone, methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. This creates a concentrated band at the top of the column, leading to better separation.
Gradient Start with 5-10% Ethyl Acetate in Hexane, gradually increasing to 50-60%.This gradient will elute non-polar impurities first, followed by your product. Monitor fractions by TLC.
Q7: What are the recommended starting conditions for reversed-phase (C18) chromatography?

A7:

ParameterRecommendationRationale & In-Depth Explanation
Stationary Phase C18-functionalized SilicaThe non-polar C18 chains retain compounds based on hydrophobicity.
Mobile Phase Water / Acetonitrile with 0.1% Formic Acid or TFAThe Water/Acetonitrile gradient separates compounds based on hydrophobicity. Adding a volatile acid like formic acid or trifluoroacetic acid (TFA) ensures the mobile phase has a low pH (~2-3).[8] At this pH, the carboxylic acid is fully protonated (-COOH), making it more non-polar and allowing for consistent, predictable retention on the C18 phase.
Loading Dissolve the sample in a minimal amount of the mobile phase or a strong solvent like Methanol or DMF.Ensure the sample is fully dissolved before injection.
Gradient Start with 10-20% Acetonitrile in Water, gradually increasing to 95-100%.This gradient will elute polar impurities first. Your product, being moderately hydrophobic, will elute as the acetonitrile concentration increases.

Section 4: Troubleshooting Guide

Troubleshooting_Recrystallization start Recrystallization Problem oiling_out Compound 'Oiled Out' start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Formed start->no_crystals sol_oiling Solution: 1. Reheat to dissolve oil. 2. Add more 'soluble' solvent. 3. Cool much more slowly. 4. Scratch flask walls. oiling_out->sol_oiling sol_recovery Solution: 1. Ensure minimum hot solvent was used. 2. Evaporate some solvent from filtrate and re-cool. 3. Ensure sufficient cooling time in ice bath. low_recovery->sol_recovery sol_crystals Solution: 1. Scratch inner wall of flask with glass rod. 2. Add a 'seed crystal' of pure compound. 3. Concentrate solution by boiling off some solvent. no_crystals->sol_crystals

Caption: Decision tree for common recrystallization problems.

Q8: My compound "oiled out" instead of crystallizing. What should I do?

A8: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point in that specific solvent mixture.

  • Cause: The solution is too supersaturated, or the solvent is too non-polar.

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of the more "soluble" solvent to decrease the saturation level. Then, allow the solution to cool much more slowly, perhaps by insulating the flask. Scratching the inside of the flask with a glass rod can also help induce crystallization instead of oiling.[6]

Q9: I have a very low recovery after recrystallization. How can I improve it?

A9: This typically means too much of your compound remained dissolved in the cold mother liquor.

  • Cause: Too much solvent was used initially, or the compound is still significantly soluble in the solvent even when cold.

  • Solution: In your current experiment, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again. For future attempts, be meticulous about using the absolute minimum amount of hot solvent required to dissolve your crude product.[6]

Q10: My product is still colored after recrystallization. How can I remove colored impurities?

A10: This indicates the presence of intensely colored, likely polar, impurities that co-crystallize with your product.

  • Solution: Perform the recrystallization again, but this time, after dissolving the compound in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the hot solution. Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before letting the solution cool to crystallize.[6]

Q11: No crystals are forming, even after cooling in an ice bath. What's wrong?

A11: The solution is not sufficiently supersaturated, or crystallization needs to be induced.

  • Cause: Too much solvent was used, or the solution has become a stable supersaturated oil.

  • Solution: First, try to induce crystallization by scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. If that fails, add a tiny "seed crystal" of the pure compound. If you have no seed crystals, you may have used too much solvent. Try boiling off some of the solvent to concentrate the solution and attempt to cool it again.[7]

Q12: My compound is streaking badly on my silica gel column. How do I fix this?

A12: This is a classic sign of a strong interaction between your acidic compound and the silica gel.

  • Cause: The carboxylic acid is partially deprotonated and is binding irreversibly to the acidic silanol groups on the silica surface.

  • Solution: Add 0.5-1% acetic acid or formic acid to your mobile phase (both the hexane and ethyl acetate components). The acid in the eluent will keep your compound in its fully protonated, less polar form and compete for the active sites on the silica, allowing it to travel down the column in a tight band.[6]

Section 5: Purity Assessment FAQs

Q13: How can I quickly check the purity of my fractions during chromatography?

A13: Thin-Layer Chromatography (TLC) is the best method for rapid, real-time analysis of column fractions.

  • Procedure: Use the same solvent system (including the acid additive) as your column's mobile phase. Spot your starting material, co-spot (starting material and current fraction), and the fraction itself on a silica TLC plate. This will allow you to identify which fractions contain your desired product and whether they are contaminated with faster or slower-moving impurities.

Q14: What analytical methods should I use to confirm the final purity of my compound?

A14: A combination of methods should be used to confirm both the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method similar to the one described in Q7 can be used to obtain a chromatogram where the area of the product peak relative to the total area of all peaks gives a quantitative purity value (e.g., >99%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound. The absence of signals corresponding to impurities is a strong indicator of high purity. Quantitative NMR (qNMR) can also be used for an exact purity determination against a known standard.[10]

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 2 °C). Impurities typically cause the melting point to be depressed and broaden the range.[4]

References
  • CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl)
  • Welcome To Hyma Synthesis Pvt. Ltd . [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. [Link]

  • Recrystallization of Benzoic Acid . [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. [Link]

  • 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid | C8H4BrF3O3 - PubChem. [Link]

  • Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid - BIPM. [Link]

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. [Link]

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google P
  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. [Link]

  • The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications . [Link]

  • CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis | PDF - Scribd. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring you can achieve high yield and purity in your experiments. Our approach is grounded in mechanistic principles and practical, field-tested solutions.

I. Overview of the Synthesis

The primary route for synthesizing this compound is the Kolbe-Schmitt reaction . This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under elevated temperature and pressure. In this specific case, the starting material is 4-bromo-2-(trifluoromethyl)phenol.

The overall transformation is depicted below:

Synthesis_Overview start 4-Bromo-2-(trifluoromethyl)phenol intermediate Sodium 4-bromo-2-(trifluoromethyl)phenoxide start->intermediate 1. NaOH product This compound intermediate->product 2. CO₂, Pressure, Heat 3. H₃O⁺ Workup

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing their probable causes and actionable solutions.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?

A1: Low conversion is a frequent issue in the Kolbe-Schmitt reaction. Several factors can contribute to this:

  • Probable Cause 1: Incomplete formation of the sodium phenoxide. The Kolbe-Schmitt reaction requires the formation of the phenoxide ion, which is significantly more reactive towards electrophilic aromatic substitution than the corresponding phenol.[1][2][3] If the phenoxide is not fully formed, the reaction will not proceed efficiently.

    • Solution:

      • Ensure you are using at least one full equivalent of a strong base, typically sodium hydroxide (NaOH).

      • Thoroughly dry the starting phenol and the reaction vessel to prevent moisture from consuming the base.

      • Consider using a solvent in which the phenoxide is soluble to ensure a homogeneous reaction mixture.

  • Probable Cause 2: Presence of moisture in the reaction. Water can react with the phenoxide and inhibit the carboxylation process.

    • Solution:

      • Dry all glassware and reagents thoroughly before use.

      • Use a high-purity, dry grade of carbon dioxide.

      • If using a solvent, ensure it is anhydrous.

  • Probable Cause 3: Insufficient pressure or temperature. The carboxylation of phenoxides is a reversible reaction, and sufficient pressure and temperature are required to drive the equilibrium towards the product.[1][4]

    • Solution:

      • Ensure your reaction vessel is properly sealed and can maintain the required pressure (typically 80-100 atm).

      • Carefully monitor and control the reaction temperature (generally 125-150 °C).

  • Probable Cause 4: Formation of a stable, unreactive carbonate complex. The phenoxide can react with CO₂ to form a phenoxide-carbonate complex, which may be a non-productive side reaction. High temperatures are often required to either decompose this complex or favor the direct carboxylation pathway.

    • Solution:

      • Optimize the reaction temperature. A temperature gradient study may be necessary to find the optimal balance between activating the desired reaction and minimizing side reactions.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity and purify my product?

A2: The formation of isomeric products is a common challenge in electrophilic aromatic substitution reactions. In this synthesis, the main isomeric byproduct is expected to be 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid , resulting from para-carboxylation.

  • Probable Cause: Influence of the cation and reaction conditions on regioselectivity. The choice of alkali metal hydroxide significantly influences the position of carboxylation. Sodium phenoxides generally favor ortho-carboxylation, while potassium phenoxides tend to produce the para-isomer.[1][4][5] Higher temperatures can also favor the formation of the thermodynamically more stable para-isomer.

    • Solution to Improve Selectivity:

      • Use sodium hydroxide as the base to favor the desired ortho-carboxylation.

      • Optimize the reaction temperature. Lower temperatures (around 125 °C) generally favor the ortho product.

    • Purification Strategy:

      • Fractional Crystallization: The different isomers may have varying solubilities in a given solvent system. Experiment with different solvents (e.g., water, ethanol/water mixtures, toluene) to achieve separation through fractional crystallization. Benzoic acid and its derivatives are often purified by recrystallization from hot water.

      • Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used to separate the isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to keep the carboxylic acids protonated is a good starting point.

      • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more expensive, purification method.[6]

Q3: I am observing a significant amount of 4-bromo-2-(trifluoromethyl)phenol in my product, even after the reaction. What could be the cause?

A3: The presence of the starting phenol in the final product after workup can be due to decarboxylation of the salicylic acid product.

  • Probable Cause: Thermal decarboxylation of the product. Salicylic acids, particularly when heated in the presence of trace acid or moisture, can undergo decarboxylation to revert to the corresponding phenol. This is especially true at higher temperatures.

    • Solution:

      • Avoid excessively high reaction temperatures.

      • During workup, avoid prolonged heating of the acidified reaction mixture.

      • Once the product is isolated, dry it under vacuum at a moderate temperature.

Q4: My starting material, 4-bromo-2-(trifluoromethyl)phenol, appears to be impure. What are the likely contaminants?

A4: The synthesis of 4-bromo-2-(trifluoromethyl)phenol typically involves the bromination of 2-(trifluoromethyl)phenol. The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups will influence the position of bromination. The -OH group is a strong ortho, para-director, while the -CF₃ group is a meta-director and deactivating.

  • Probable Cause 1: Formation of isomeric bromophenols. The bromination of 2-(trifluoromethyl)phenol can lead to a mixture of isomers. The primary directing group is the hydroxyl group, so bromination is expected at the positions ortho and para to it.

    • Likely Isomeric Impurities:

      • 6-bromo-2-(trifluoromethyl)phenol: Bromination ortho to the hydroxyl group.

      • Dibrominated products: If an excess of the brominating agent is used.

    • Solution:

      • Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide).

      • Purify the 4-bromo-2-(trifluoromethyl)phenol by distillation or column chromatography before use in the Kolbe-Schmitt reaction.

  • Probable Cause 2: Residual starting material. Incomplete bromination will result in the presence of 2-(trifluoromethyl)phenol in your starting material.

    • Solution:

      • Monitor the bromination reaction by TLC or GC to ensure complete consumption of the starting material.

      • Purify the product as described above.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the ortho-selectivity in the Kolbe-Schmitt reaction with sodium phenoxide?

A1: The generally accepted mechanism involves the formation of a chelate complex between the sodium cation, the phenoxide oxygen, and the oxygen atoms of the carbon dioxide molecule. This complex brings the carbon dioxide into close proximity to the ortho-carbon of the phenoxide, facilitating the electrophilic attack at this position.

Ortho_Selectivity phenoxide Sodium 4-bromo-2-(trifluoromethyl)phenoxide complex Chelated Intermediate phenoxide->complex co2 CO₂ co2->complex product Ortho-carboxylated product complex->product Intramolecular rearrangement

Caption: Simplified representation of the chelation-controlled ortho-carboxylation.

Q2: What analytical techniques are best for monitoring the reaction and characterizing the final product and impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of the reaction progress. Allows for the visualization of the consumption of starting material and the formation of the product.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the reaction mixture to determine the yield and the ratio of isomers. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is typically effective.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for analyzing the purity of the more volatile starting material, 4-bromo-2-(trifluoromethyl)phenol, and detecting any isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for the structural confirmation of the final product and the identification of any isomeric byproducts. The substitution pattern on the aromatic ring will give rise to characteristic splitting patterns and chemical shifts.
Infrared (IR) Spectroscopy Can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Q3: Can I use potassium hydroxide instead of sodium hydroxide?

A3: While you can use potassium hydroxide to form the corresponding phenoxide, it is not recommended if you desire the ortho-carboxylated product. The use of potassium hydroxide in the Kolbe-Schmitt reaction is known to favor the formation of the para-hydroxybenzoic acid isomer.[1][4]

Q4: What are the key safety precautions for this reaction?

A4:

  • The Kolbe-Schmitt reaction is typically carried out at high pressure and temperature. Use a properly rated and maintained pressure vessel (autoclave).

  • Handle sodium hydroxide with care, as it is corrosive.

  • The starting material and product are halogenated and trifluoromethylated aromatic compounds. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Be cautious during the workup when acidifying the reaction mixture, as this will neutralize the excess base and can be exothermic.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethyl)phenol
  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve 2-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-bromo-2-(trifluoromethyl)phenol.

Protocol 2: Synthesis of this compound
  • In a high-pressure autoclave, place 4-bromo-2-(trifluoromethyl)phenol (1 equivalent) and sodium hydroxide (1.1 equivalents).

  • If a solvent is used, add a high-boiling point, inert solvent. However, the reaction is often run neat.

  • Seal the autoclave and heat to remove any residual water under vacuum.

  • Pressurize the autoclave with dry carbon dioxide to approximately 80-100 atm.

  • Heat the reaction mixture to 125-150 °C with vigorous stirring for 6-12 hours.

  • Cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Dissolve the solid reaction mixture in water and filter to remove any insoluble impurities.

  • Cool the aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid or sulfuric acid until the pH is acidic, leading to the precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

V. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124297966, 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. Retrieved January 25, 2026 from [Link].[7]

  • National Institute of Standards and Technology (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link].[8]

  • Magritek (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved January 25, 2026, from [Link].[9]

  • Wikipedia contributors. (2023, December 27). Kolbe–Schmitt reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link].[1][4]

  • UCLA Chemistry and Biochemistry. (n.d.). Kolbe-Schmitt reaction (Kolbe process). Illustrated Glossary of Organic Chemistry. Retrieved January 25, 2026, from [Link].[2][3]

  • BYJU'S. (n.d.). Kolbe's Reaction. Retrieved January 25, 2026, from [Link].

  • Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. Available at: [Link].[10]

  • Khan Academy. (n.d.). Kolbe's Reaction | Electrophilic Aromatic Substitution Reactions | Organic Chemistry. Retrieved January 25, 2026, from [Link].

  • Chatterjee, A. (2017). Organic Reaction Mechanisms. Academic Press.

  • SIELC Technologies. (2018, May 16). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved January 25, 2026, from [Link].[6]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A. .[11]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved January 25, 2026, from [Link].[12]

  • Larrosa, I., et al. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Angewandte Chemie International Edition, 55(12), 4067-4071. [Link].[13]

  • Vedantu. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved January 25, 2026, from [Link].[14]

Sources

Technical Support Center: Cross-Coupling of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions with 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this multifunctional substrate. The inherent properties of this molecule, namely the electron-withdrawing trifluoromethyl group, the acidic carboxylic acid, and the coordinating phenol, require careful consideration and optimization of reaction conditions. This guide provides in-depth, causality-driven answers to common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding the Substrate: A Multifaceted Challenge

This compound is a challenging substrate due to the interplay of its functional groups. The trifluoromethyl and carboxylic acid groups render the aryl bromide electron-deficient, which can facilitate oxidative addition to the palladium catalyst.[1] However, the ortho-hydroxy and carboxylic acid moieties can also coordinate to the metal center, potentially leading to catalyst inhibition or alternative reaction pathways. Furthermore, the acidic protons of the phenol and carboxylic acid can interfere with basic reagents crucial for the catalytic cycle.

Frequently Asked Questions (FAQs) and Troubleshooting

General Issues

Q1: My reaction is not proceeding, and I am recovering only starting material. What are the primary checks?

A1: When faced with a complete lack of reactivity, a systematic check of your reaction setup and reagents is the first step.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This can be achieved by several freeze-pump-thaw cycles or by bubbling inert gas through your solvent prior to use.

  • Reagent Quality:

    • Solvents: Use anhydrous solvents. Water can interfere with the base and the organometallic reagents.

    • Base: The choice and quality of the base are critical. Ensure it is fresh and has been stored under inert conditions, especially for highly hygroscopic bases like potassium tert-butoxide.

    • Catalyst and Ligands: Palladium catalysts and phosphine ligands can degrade over time. Use fresh, high-quality reagents. The formation of "palladium black" is a visual indicator of catalyst decomposition.[2]

Q2: I am observing the formation of a black precipitate in my reaction. What does this mean, and how can I prevent it?

A2: The black precipitate is likely palladium black, which is the agglomeration of palladium atoms into an inactive state.[2] This indicates catalyst decomposition and can be caused by:

  • High Temperatures: Prolonged heating at high temperatures can promote catalyst decomposition. Try lowering the reaction temperature if possible.

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center. A ligand that is not sterically bulky or electron-rich enough may not adequately protect the palladium, leading to precipitation. Consider screening different ligands.

  • Impurities: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[3][4] However, with our substrate, several challenges can arise.

Q3: My Suzuki-Miyaura coupling is giving low yields. What are the most likely causes?

A3: Low yields in the Suzuki coupling of this substrate can often be attributed to issues with the boronic acid/ester, the base, or competing side reactions.

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, especially under basic conditions.[5] Consider using a more stable boronic ester, such as a pinacol ester.

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] For this substrate, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) might be preferable to stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to avoid deprotonation of the phenol and potential catalyst inhibition.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be protonated and cleaved from the aryl ring, especially in the presence of water and a strong base. Using anhydrous conditions and a carefully chosen base can mitigate this.

    • Homocoupling: The boronic acid can couple with itself (Glaser coupling). This is often more prevalent if the reaction is running slowly or if there are oxidizing species present.

Q4: Should I protect the phenol or carboxylic acid group for a Suzuki-Miyaura coupling?

A4: Protection of one or both acidic groups can significantly improve the outcome of the reaction.

  • Phenol Protection: The ortho-hydroxy group can coordinate to the palladium catalyst. While this can sometimes be beneficial through a directing effect,[7] it can also inhibit the catalytic cycle. Protecting the phenol as a methyl or benzyl ether can prevent this.

  • Carboxylic Acid Protection: The carboxylic acid will be deprotonated by the base, which can affect the solubility of the substrate and potentially interfere with the catalyst. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a common and effective strategy.[5]

Functional Group Protecting Group Deprotection Conditions Rationale
Phenol (-OH)Methyl (Me)BBr₃Prevents coordination to Pd
Benzyl (Bn)H₂, Pd/CPrevents coordination to Pd
Carboxylic Acid (-COOH)Methyl Ester (-COOMe)LiOH, H₂O/THFImproves solubility, prevents catalyst interference
Ethyl Ester (-COOEt)LiOH, H₂O/THFImproves solubility, prevents catalyst interference

Experimental Protocol: Suzuki-Miyaura Coupling with Protected Substrate

  • Protection: Convert this compound to its methyl ester and methyl ether derivative using standard procedures.

  • Reaction Setup: To a flame-dried Schlenk flask, add the protected substrate (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.[8]

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography.

  • Deprotection: Remove the protecting groups using appropriate conditions to yield the final product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[9][10] The electron-deficient nature of the substrate is favorable for this reaction, but the acidic protons pose a significant challenge.

Q5: I am attempting a Buchwald-Hartwig amination, but the reaction is not working. What are the key considerations for this substrate?

A5: The success of a Buchwald-Hartwig amination with this substrate heavily relies on the choice of base and ligand, and protection of the acidic functional groups is highly recommended.

  • Base Selection: This reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). However, these strong bases will readily deprotonate the phenol and carboxylic acid, which can lead to poor solubility and catalyst inhibition.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally required to promote the reductive elimination step and prevent catalyst decomposition.

  • Protecting Groups: Protecting both the phenol and the carboxylic acid is strongly advised to prevent interference with the strong base required for the reaction. Esters are suitable for the carboxylic acid, and ethers for the phenol.

Q6: Can I perform the Buchwald-Hartwig amination without protecting groups?

A6: While challenging, it might be possible using carefully selected conditions. A weaker base such as cesium carbonate (Cs₂CO₃) could be attempted, although this may require higher temperatures and longer reaction times. However, for reliable and reproducible results, protection is the recommended approach.

Experimental Protocol: Buchwald-Hartwig Amination with Protected Substrate

  • Protection: Protect the starting material as described for the Suzuki-Miyaura coupling.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the protected substrate (1.0 equiv.), the amine (1.2 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat to the required temperature (e.g., 100-120 °C). Monitor the reaction progress.

  • Work-up and Deprotection: Follow similar procedures as for the Suzuki-Miyaura coupling.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne.[11][12] This reaction is often sensitive to the reaction conditions, and the presence of the acidic groups in our substrate adds complexity.

Q7: My Sonogashira coupling is failing or giving low yields. What are the common pitfalls?

A7: The Sonogashira coupling is sensitive to catalyst and reagent quality, and the presence of oxygen can lead to a significant side reaction.

  • Catalyst System: The classic Sonogashira coupling uses a palladium catalyst and a copper(I) co-catalyst (typically CuI). The quality of the CuI is crucial; it should be colorless or off-white. If it is green or brown, it has likely oxidized and will be ineffective.

  • Glaser Homocoupling: The primary side reaction is the copper-catalyzed homocoupling of the alkyne. This is promoted by the presence of oxygen. Rigorous degassing of the solvent and maintaining an inert atmosphere are essential to minimize this.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It is important to use a dry, freshly distilled amine.

Q8: Should I use a copper-free Sonogashira protocol for this substrate?

A8: A copper-free Sonogashira coupling can be an excellent alternative to avoid the Glaser homocoupling side reaction. These protocols often rely on more sophisticated palladium/ligand systems and may require different bases. Given the potential for the acidic groups of the unprotected substrate to coordinate with copper, a copper-free method is a very logical approach to explore.

Q9: Do I need to protect the acidic groups for the Sonogashira coupling?

A9: As with the other cross-coupling reactions, protecting the phenol and carboxylic acid is highly recommended. The amine base used in the Sonogashira reaction will deprotonate these groups, which can lead to the same issues of poor solubility and potential catalyst inhibition.

Experimental Protocol: Sonogashira Coupling with Protected Substrate

  • Protection: Protect the starting material as previously described.

  • Reaction Setup: To a Schlenk flask, add the protected substrate (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-2 mol%).

  • Degassing: Evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress.

  • Work-up and Deprotection: Follow similar procedures as for the other cross-coupling reactions.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Initial Observation cluster_checks Primary Checks cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Reaction Failure (Low/No Yield) Inert Inert Atmosphere? (O₂ Contamination) Start->Inert Reagents Reagent Quality? (Solvent, Base, Catalyst) Start->Reagents Temp Temperature Correct? Start->Temp ProtectingGroup Functional Group Interference? Start->ProtectingGroup Decomposition Catalyst Decomposition? (Pd Black) Inert->Decomposition Reagents->Decomposition SideReaction Side Reactions? Reagents->SideReaction Temp->Decomposition Optimize Optimize Conditions (Lower Temp, Change Ligand) Decomposition->Optimize Modify Modify Protocol (Anhydrous, Fresh Base) Decomposition->Modify SideReaction->Modify e.g., Anhydrous for Protodeboronation ChangeReaction Change Coupling Strategy (e.g., Copper-Free Sonogashira) SideReaction->ChangeReaction e.g., to avoid Glaser Coupling Protect Protect -OH / -COOH (Esterification, Etherification) ProtectingGroup->Protect Success Successful Coupling Optimize->Success Modify->Optimize Modify->Success Protect->Optimize Protect->Success ChangeReaction->Success

Caption: A workflow for troubleshooting cross-coupling reactions.

Mechanistic Considerations: The Role of Substituents

Catalytic_Cycle Impact of Substituents on the Catalytic Cycle cluster_effects Substituent Effects on this compound Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br(Lₙ) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-M PdII_R Ar-Pd(II)-R(Lₙ) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Releases Pd(0) Product Ar-R RedElim->Product CF3_effect -CF₃ (EWG): Facilitates Oxidative Addition CF3_effect->OxAdd OH_effect -OH: Can coordinate to Pd, - Potentially inhibitory - Can direct reaction OH_effect->PdII COOH_effect -COOH: Deprotonates with base, - Affects solubility - Can coordinate to Pd COOH_effect->PdII Decarboxylation Decarboxylation: Potential side reaction of -COOH Decarboxylation->PdII Can lead to aryl-metal species

Caption: Influence of functional groups on the Pd catalytic cycle.

References

  • Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Decarboxylative cross-coupling. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Proceedings of the National Academy of Sciences. [Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. SpringerLink. [Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. [Link]

  • An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. National Institutes of Health. [Link]

  • Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]

  • BINOL-Based Zirconium Metal–Organic Cages: Self-Assembly, Guest Complexation, Aggregation-Induced Emission, and Circularly Polarized Luminescence. MDPI. [Link]

Sources

Preventing decomposition of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of this molecule—featuring a salicylic acid core, a halogen, and a potent electron-withdrawing trifluoromethyl group—makes it highly valuable but also susceptible to specific decomposition pathways during chemical transformations.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these challenges, ensuring the integrity of your reactions and the purity of your products.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.

Q1: My reaction mixture is turning dark brown or black upon adding a base or heating. What is the likely cause and how can I prevent it?

A1: Probable Cause & Mechanism

This discoloration is a classic indicator of phenolic oxidation . The hydroxyl group on the aromatic ring is susceptible to oxidation, especially under basic conditions which deprotonate the phenol to form a more easily oxidized phenoxide ion. This process can be accelerated by heat and the presence of trace metals or atmospheric oxygen, leading to the formation of highly colored polymeric quinone-type structures.

Solutions & Scientific Rationale:

  • Implement a Strict Inert Atmosphere: The most direct way to prevent oxidation is to exclude oxygen.

    • Action: Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

    • Causality: By removing O₂, the primary oxidizing agent, you prevent the initiation of the radical chain reactions that lead to colored byproducts.

  • Utilize Degassed Solvents: Solvents can be a significant source of dissolved oxygen.

    • Action: Degas your solvents immediately before use. Common methods include sparging with an inert gas for 30-60 minutes, the freeze-pump-thaw technique (for more rigorous applications), or sonication under vacuum.

    • Causality: This reduces the amount of dissolved O₂ available to participate in oxidation, complementing the inert atmosphere.

  • Re-evaluate Your Choice of Base: The strength and nature of the base are critical.

    • Action: If possible, use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides (NaOH, KOH). For organic bases, consider non-nucleophilic options like DBU or DIPEA over alkoxides.

    • Causality: Stronger bases create a higher concentration of the reactive phenoxide ion at any given time, increasing the rate of oxidation. Weaker bases maintain a lower equilibrium concentration, thus slowing the degradation.

Q2: I'm observing a significant byproduct with a mass corresponding to the loss of CO₂. How can I minimize this decarboxylation?

A2: Probable Cause & Mechanism

This is a result of thermal decarboxylation , a characteristic reaction of salicylic acids.[2] The ortho-relationship of the hydroxyl and carboxylic acid groups facilitates the formation of a cyclic transition state, which readily eliminates carbon dioxide upon heating to yield 4-Bromo-2-(trifluoromethyl)phenol. While this reaction often requires high temperatures (200-230°C for salicylic acid itself), the electronic effects of the bromo and trifluoromethyl substituents can influence the required temperature.[2][3][4]

Solutions & Scientific Rationale:

  • Minimize Reaction Temperature: This is the most crucial parameter to control.

    • Action: Determine the minimum temperature required for your desired transformation. Run small-scale experiments at progressively lower temperatures (e.g., in 10°C increments) to find the sweet spot where the main reaction proceeds at an acceptable rate while decarboxylation is negligible.

    • Causality: Reaction rates are exponentially dependent on temperature (Arrhenius equation). By lowering the temperature, you disproportionately slow the higher-activation-energy decarboxylation pathway compared to your desired reaction.

  • Protect the Phenolic Hydroxyl Group: Blocking the hydroxyl group prevents the formation of the key cyclic intermediate required for easy decarboxylation.

    • Action: Convert the phenol into an ether (e.g., a Methoxymethyl (MOM) or Benzyl (Bn) ether) before performing high-temperature reactions.[5][6] See Protocol 3 for an example.

    • Causality: Without the acidic proton from the hydroxyl group, the synergistic intramolecular mechanism is inhibited, significantly increasing the temperature required for decarboxylation.


Q3: I am attempting a cross-coupling reaction, but I'm getting debromination of my starting material. What causes this and how can I fix it?

A3: Probable Cause & Mechanism

Debromination is a known side reaction in many transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck). It typically occurs via two main pathways:

  • Proto-dehalogenation: The organometallic intermediate, intended to react with your coupling partner, instead reacts with a proton source in the reaction mixture (e.g., water, alcohol, or even the solvent itself).

  • Reductive Dehalogenation: A low-valent catalytic species (e.g., Pd(0)) can be quenched by a reducing agent present in the system, leading to the formation of a hydride species that reductively cleaves the C-Br bond.

Solutions & Scientific Rationale:

  • Use Anhydrous Conditions: Minimize the primary source of protons.

    • Action: Use anhydrous solvents and dry all glassware thoroughly. Ensure all reagents, especially bases and coupling partners, are as dry as possible.

    • Causality: By removing water, you starve the proto-dehalogenation pathway of its most common reactant.

  • Choose Your Base Carefully: Some bases can promote this side reaction.

    • Action: Screen different bases. Sometimes, switching from a hydroxide or alkoxide base to a phosphate (e.g., K₃PO₄) or fluoride (e.g., CsF) can suppress debromination.

    • Causality: The choice of base can influence the reaction mechanism and the stability of the catalytic intermediates. Phosphates and fluorides are often effective in stabilizing the active catalyst and promoting the desired reductive elimination step over side reactions.

  • Optimize Ligand and Catalyst Loading: The electronic and steric properties of the ligand on the metal center are paramount.

    • Action: If debromination is severe, switch to a more electron-rich and bulky phosphine ligand. This can accelerate the rate of oxidative addition and reductive elimination (the productive catalytic cycle) relative to the decomposition pathways. Also, avoid excessively high catalyst loading.

    • Causality: Bulky, electron-donating ligands stabilize the Pd(0) state and promote the desired steps of the catalytic cycle, making side reactions like proto-dehalogenation less competitive.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?

A1: The two most significant decomposition pathways are:

  • Thermal Decarboxylation: Loss of CO₂ upon heating, facilitated by the ortho-hydroxyl group, to form 4-Bromo-2-(trifluoromethyl)phenol.

  • Oxidation: The phenol moiety is susceptible to oxidation, especially under basic conditions, leading to colored impurities.

A secondary pathway, relevant in specific contexts like cross-coupling, is Debromination .

Diagram: Key Decomposition Pathways

G cluster_decarbox Thermal Stress cluster_oxid Basic Conditions + O₂ start This compound decarbox_prod 4-Bromo-2-(trifluoromethyl)phenol + CO₂ start->decarbox_prod Decarboxylation oxid_prod Colored Quinone-like Byproducts start->oxid_prod Oxidation

Caption: The two primary pathways of decomposition for the title compound.

Q2: What are the recommended handling and storage conditions for this compound?

A2: To ensure long-term stability, the compound should be handled and stored with care. *[7] Storage: Store in a tightly sealed container in a cool, dry, and dark place. F[8]or long-term storage, refrigeration (2-8°C) is recommended. The container should ideally be flushed with an inert gas like argon or nitrogen before sealing.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. A[7][9]void creating dust. W[7]ear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as a skin and eye irritant.

[10][11]#### Q3: Is it necessary to use protecting groups for the phenol or carboxylic acid?

A3: It depends entirely on the planned reaction conditions. A protecting group is essentially a temporary modification to a functional group to prevent it from reacting. *[12] Protect the Phenol: You should protect the phenol if your reaction involves:

  • Strong bases that would deprotonate the phenol.
  • Nucleophilic reagents that could be trapped by the acidic proton.
  • High temperatures that risk decarboxylation.
  • Electrophilic substitution on the aromatic ring, as the -OH group is a powerful activating group. *[5] Protect the Carboxylic Acid: You should protect the carboxylic acid (e.g., as an ester) if your reaction involves:
  • Strongly basic or nucleophilic reagents that would react with the acidic carboxyl proton or attack the carbonyl carbon.
  • Reducing agents (e.g., LiAlH₄) that would reduce the carboxylic acid.
Functional GroupCommon Protecting GroupsTypical DeprotectionKey Advantage
Phenolic -OH Methyl EtherHBr or BBr₃Very stable
Benzyl (Bn) EtherH₂, Pd/C (Hydrogenolysis)Stable to acid/base, removed mildly
Methoxymethyl (MOM) EtherAcidic conditions (e.g., HCl)Easy to install and remove
Silyl Ethers (e.g., TBDMS)Fluoride source (e.g., TBAF)Mild removal, tunable stability
Carboxylic Acid Methyl/Ethyl EsterSaponification (e.g., NaOH, then H₃O⁺)Robust and common
Benzyl (Bn) EsterH₂, Pd/C (Hydrogenolysis)Orthogonal to many other groups
t-Butyl EsterStrong acid (e.g., TFA)Stable to base, removed mildly

Table based on information from established organic chemistry resources.

[6][13]#### Q4: Which analytical techniques are best for detecting decomposition?

A4: A combination of techniques is ideal for monitoring reaction progress and detecting degradation products.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. The decarboxylated product will be significantly less polar and have a higher Rf value. Oxidized byproducts often appear as a colored streak from the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It allows for the separation and identification (by mass) of the starting material, desired product, and any byproducts like the decarboxylated or debrominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for characterizing the final product and quantifying impurities. The disappearance of the carboxylic acid proton and characteristic shifts in the aromatic region would confirm decarboxylation. The trifluoromethyl group provides a clean singlet in the ¹⁹F NMR spectrum, which can be used for purity assessment.

Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Running Reactions Under an Inert Atmosphere
  • Assembly: Assemble your glassware (e.g., a three-neck flask with a condenser, thermometer, and septum) and dry it thoroughly in an oven or with a heat gun under vacuum.

  • Purging: Allow the apparatus to cool to room temperature under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times.

  • Reagent Addition: Add the this compound and any other solids to the flask under a positive flow of inert gas.

  • Solvent Addition: Add degassed solvent via cannula or syringe through the septum.

  • Execution: Maintain a gentle positive pressure of inert gas throughout the reaction (a gas bubbler is typically used to monitor this). Add any liquid reagents via syringe.

  • Workup: Upon completion, cool the reaction to room temperature before opening it to the atmosphere.

Protocol 2: Phenol Protection using Methoxymethyl (MOM) Ether

This protocol is a representative example and may require optimization.

  • Setup: To a flame-dried flask under a Nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, ~2.0 eq) dropwise.

  • Protecting Agent: Add Methoxymethyl chloride (MOM-Cl, ~1.5 eq) dropwise. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the MOM-protected compound.

References
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Products Derived from 5-Bromo-2-isobutoxybenzonitrile.
  • LookChem. (n.d.). Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID.
  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • SynQuest Labs. (2016). Safety Data Sheet: 3-(Trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid.
  • Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. (2026). Journal of Molecular Structure.
  • Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate. (n.d.). [Source document, publisher unknown].
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Canadian Science Publishing. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46, 2905.
  • PubMed. (n.d.). Effects of acids and bases on salicylic acid-cetrimide systems.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Ossila. (2023). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)benzoic acid.
  • Husejnović, M. Š., et al. (2025). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions.
  • SynArchive. (n.d.). Protecting Groups List.
  • Wen, Y., et al. (2017). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton, University of Southampton.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • American Chemical Society. (2022). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β. The Journal of Organic Chemistry.
  • PubMed. (n.d.). Removal of NOM from drinking water: Fenton's and photo-Fenton's processes.
  • Google Patents. (n.d.). US3061651A - Manufacture of phenols by decarboxylation of salicylic acids.
  • ChemicalBook. (2025). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3.
  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • PubMed. (n.d.). The acetylsalicylic acid-bromine system for multicomponent kinetic determinations.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • YouTube. (2022). Making Phenol by decarboxylation of salicylic acid.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
  • MedchemExpress.com. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.
  • Atlas Scientific. (n.d.). Water Purification Methods.
  • ResearchGate. (n.d.). Release of salicylic acid from new multiphase bases with consideration of the preparation method.
  • Sciencemadness Discussion Board. (2018). Synthesis: Making phenol by catalytically decarboxylating salicylic acid in benzoic acid.
  • Lighthouse Worldwide Solutions. (2022). 6 Water Purification Methods For Cleanrooms. Retrieved from Lighthouse Worldwide Solutions website.
  • ChemBK. (2024). 2-bromo-5-hydroxybenzoic acid.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis and scale-up of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. The information presented herein is curated from established chemical literature and patents, offering practical solutions to common experimental challenges.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzoic acid. This precursor is synthesized via the Kolbe-Schmitt carboxylation of 2-(trifluoromethyl)phenol. The overall synthetic workflow is depicted below.

Synthetic_Pathway A 2-(Trifluoromethyl)phenol B Sodium 2-(trifluoromethyl)phenoxide A->B  NaOH, H2O (Deprotonation)   C 2-Hydroxy-3-(trifluoromethyl)benzoic acid B->C  CO2, High Pressure, High Temperature (Kolbe-Schmitt Carboxylation)   D This compound C->D  N-Bromosuccinimide (NBS), CH3CN (Electrophilic Aromatic Bromination)  

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic acid

This protocol is adapted from the general principles of the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[1][2][3]

  • Preparation of Sodium 2-(trifluoromethyl)phenoxide:

    • In a high-pressure reactor, dissolve 2-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent such as toluene.

    • Add an aqueous solution of sodium hydroxide (1.05 eq.) dropwise at room temperature with vigorous stirring.

    • Heat the mixture to reflux and remove water via a Dean-Stark apparatus until the formation of the sodium phenoxide is complete.

    • Remove the solvent under reduced pressure to obtain the dry sodium 2-(trifluoromethyl)phenoxide salt.

  • Carboxylation:

    • Pressurize the reactor containing the dry sodium 2-(trifluoromethyl)phenoxide with carbon dioxide to 30 bar.[2]

    • Heat the reactor to 225 °C and maintain stirring for 2-4 hours.[2]

    • Cool the reactor to room temperature and slowly vent the excess CO2 pressure.

    • Dissolve the solid residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Protocol 2: Synthesis of this compound

This protocol utilizes N-Bromosuccinimide (NBS) as a brominating agent for the regioselective bromination of the activated aromatic ring.[4]

  • Bromination Reaction:

    • To a solution of 2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to consume any unreacted NBS.

    • Remove the acetonitrile under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification

Recrystallization is a highly effective method for the purification of the final product.[5][6]

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Guide

Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic acid
Problem Potential Cause Recommended Solution
Low yield of carboxylation Incomplete formation of the dry sodium phenoxide salt.Ensure complete removal of water before the carboxylation step. The presence of moisture can lead to the formation of salicylic acid as a byproduct.
Insufficient CO2 pressure or reaction temperature.Optimize the reaction conditions. The Kolbe-Schmitt reaction is sensitive to both pressure and temperature.[3]
Formation of 4-hydroxy-3-(trifluoromethyl)benzoic acid isomer Thermodynamic control at higher temperatures.The Kolbe-Schmitt reaction can yield both ortho and para isomers. Lowering the reaction temperature may favor the formation of the ortho isomer.
Bromination Reaction
Problem Potential Cause Recommended Solution
Low conversion to the desired product Insufficient reactivity of the brominating agent.While NBS is generally effective, for less reactive substrates, a stronger brominating agent like bromine in acetic acid could be considered, though with potentially lower regioselectivity.
Formation of dibrominated byproduct Excess brominating agent or prolonged reaction time.Use a stoichiometric amount of NBS (1.0-1.05 eq.) and monitor the reaction closely to stop it upon consumption of the starting material.
Side reactions, such as decarboxylation Elevated reaction temperatures.Maintain a low reaction temperature (0-5 °C) during the addition of NBS and allow the reaction to proceed at room temperature.
Purification
Problem Potential Cause Recommended Solution
Product oiling out during crystallization Inappropriate solvent system or too rapid cooling.Screen for a suitable recrystallization solvent system. Ensure slow cooling to promote the formation of well-defined crystals.
Persistent impurities in the final product Co-crystallization of impurities with the product.If recrystallization is ineffective, column chromatography on silica gel may be necessary for purification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Kolbe-Schmitt reaction?

A1: The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide. The sodium phenoxide is more reactive than phenol itself due to the increased electron density on the aromatic ring. The reaction typically proceeds through an intermediate complex of the phenoxide and CO2, followed by rearrangement and protonation to yield the hydroxybenzoic acid.[2]

Q2: Why is N-Bromosuccinimide (NBS) a good choice for the bromination step?

A2: NBS is a convenient and safer alternative to liquid bromine. It provides a low concentration of bromine in the reaction mixture, which helps to control the reaction and improve regioselectivity, especially for activated aromatic rings.[4] This minimizes the formation of polybrominated byproducts.

Q3: What are the key safety precautions when handling trifluoromethylated compounds?

A3: Trifluoromethylated compounds can have unique toxicological properties. It is essential to handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8][9] Avoid inhalation of vapors and contact with skin and eyes.

Q4: What are the main challenges in scaling up this synthesis?

A4: The main challenges in scaling up this synthesis include:

  • Heat management: The Kolbe-Schmitt reaction is typically performed at high temperatures and can be exothermic. Efficient heat transfer is crucial for safety and to avoid side reactions.

  • Handling of high-pressure reactions: The carboxylation step requires a high-pressure reactor, and appropriate safety measures must be in place.

  • Solid handling: The isolation and drying of the intermediate and final products can be challenging on a large scale.

  • Purification: Achieving high purity on a large scale via recrystallization may require optimization of the solvent system and crystallization conditions.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be assessed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure and identify any impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Data Summary Tables

Table 1: Optimized Reaction Parameters

Step Parameter Optimized Value
Carboxylation Temperature225 °C[2]
CO2 Pressure30 bar[2]
Reaction Time2-4 hours
Bromination Temperature0 °C to room temperature
Brominating AgentN-Bromosuccinimide (1.05 eq.)
SolventAcetonitrile

Table 2: Expected Yield and Purity

Product Expected Yield Expected Purity (after recrystallization)
2-Hydroxy-3-(trifluoromethyl)benzoic acid70-80%>98%
This compound85-95%>99%

Visualization of Troubleshooting Logic

Troubleshooting_Bromination Start Low Yield in Bromination Step Q1 Check Reaction Conversion by TLC/LC-MS Start->Q1 Q2 Check for Byproducts Start->Q2 A1_Low Low Conversion Q1->A1_Low Low A1_Complete Complete Conversion Q1->A1_Complete Complete Troubleshoot_Reaction Increase reaction time or consider a more potent brominating agent. A1_Low->Troubleshoot_Reaction Troubleshoot_Workup Investigate product loss during work-up and extraction. A1_Complete->Troubleshoot_Workup A2_Dibromo Dibrominated Product Observed Q2->A2_Dibromo Yes A2_Other Other Side Products Q2->A2_Other Yes Troubleshoot_Stoichiometry Reduce equivalents of NBS to 1.0 and monitor reaction closely. A2_Dibromo->Troubleshoot_Stoichiometry Troubleshoot_Temp Ensure reaction temperature is maintained low during NBS addition. A2_Other->Troubleshoot_Temp

Caption: Decision tree for troubleshooting low yield in the bromination step.

References

  • CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents.
  • CN113773194 - Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis | PDF - Scribd. Available at: [Link]

  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.
  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. Available at: [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. Available at: [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: [Link]

  • Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - NIH. Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]

  • Proposed mechanism of carboxylation of phenols using a Lewis acid... - ResearchGate. Available at: [Link]

  • Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO 2 - MDPI. Available at: [Link]

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax. Available at: [Link]

  • Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives - PMC. Available at: [Link]

  • Multigram Laboratory Scale Synthesis of α-Trifluoromethoxy Carbonyl Compounds | Request PDF - ResearchGate. Available at: [Link]

  • 18.2a EAS Bromination and Chlorination - YouTube. Available at: [Link]

  • Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A - The Royal Society of Chemistry. Available at: [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid | C8H4BrF3O3 - PubChem. Available at: [Link]

  • Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: A Guide to Increasing the Purity of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. As a critical intermediate in the development of novel pharmaceuticals and advanced materials, achieving high purity of this compound is paramount for the success of downstream applications. Impurities, such as isomers, unreacted starting materials, or side-products, can significantly impact reaction yields, biological activity, and the safety profile of the final product.

This guide is designed for researchers, chemists, and drug development professionals. It provides a logical, step-by-step framework for troubleshooting common purity issues and offers detailed protocols for effective purification. The methodologies are grounded in established chemical principles to ensure you not only execute the steps but also understand the causality behind them.

Purification Strategy Workflow

Before diving into specific issues, it's essential to have a strategic approach to purification. The choice of method depends on the nature of the impurities and the desired final purity. This workflow diagram illustrates a decision-making process, starting from the most straightforward technique to more advanced separation methods.

G start Crude Product (Purity < 95%) recrystallization Attempt Recrystallization (Protocol 1) start->recrystallization purity_check1 Assess Purity (TLC, HPLC, MP) recrystallization->purity_check1 acid_base Perform Acid-Base Extraction (Protocol 2) purity_check1->acid_base Purity OK? No (Suspect Neutral/Basic Impurities) chromatography Perform Flash Chromatography (Protocol 3) purity_check1->chromatography Purity OK? No (Suspect Isomers) end High-Purity Product (Purity > 99%) purity_check1->end Purity OK? Yes acid_base->recrystallization Follow with Recrystallization purity_check2 Assess Purity (TLC, HPLC, MP) acid_base->purity_check2 purity_check2->chromatography Purity OK? No purity_check2->end Purity OK? Yes purity_check3 Assess Purity (HPLC, NMR) chromatography->purity_check3 purity_check3->end Purity OK? Yes

Caption: A general decision workflow for purifying the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Q1: My synthesized product is an off-color solid with a low and broad melting point. What is the best initial purification step?

A: A low and broad melting point is a classic indicator of significant impurities. The most efficient first step for purifying a crystalline solid like this is recrystallization . This technique leverages differences in solubility between your desired compound and impurities in a given solvent at different temperatures.[1] The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. Impurities will either remain insoluble in the hot solvent (and can be filtered out) or stay dissolved in the cold solvent.

Q2: I attempted recrystallization, but my recovery was poor, or no crystals formed at all. What should I troubleshoot?

A: This is a common issue that usually points to a suboptimal solvent system or procedural errors.

  • Probable Cause 1: Incorrect Solvent Choice. The ideal solvent should have a steep solubility curve—high solubility at high temperatures and low solubility at room temperature or below. Benzoic acid derivatives are often successfully recrystallized from alcohols like methanol or ethanol.[2]

  • Solution: Perform a solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities.

Solvent ClassExample SolventsRationale for Screening
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl and carboxylic acid groups suggest good solubility in polar protic solvents.[2]
Esters Ethyl AcetateMedium polarity, good for dissolving a wide range of organic compounds.
Aromatic TolueneMay be effective if impurities are significantly more or less polar than the product.
Aqueous Mixtures Ethanol/Water, Acetic Acid/WaterAdding a co-solvent in which the compound is less soluble (an "anti-solvent") can effectively induce crystallization.
  • Probable Cause 2: Too Much Solvent. Using an excessive amount of solvent will keep your product dissolved even after cooling, leading to low or no recovery. The goal is to create a saturated solution at the solvent's boiling point.[3]

  • Solution: Add the hot solvent in small portions to your crude material until it just dissolves.[1][4] If you've already added too much, you can carefully evaporate some of the solvent in a fume hood to re-saturate the solution.

  • Probable Cause 3: Premature or Rapid Crystallization. If the solution cools too quickly, impurities can become trapped in the crystal lattice.

  • Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[1] If crystallization does not start, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch.[1]

Q3: Recrystallization helped, but my purity (via HPLC) is stuck at 97-98%. I suspect neutral starting materials are the problem. What's next?

A: When impurities have similar polarities and co-crystallize with your product, a chemical purification method like acid-base extraction is highly effective.[5] This technique manipulates the solubility of your acidic product by converting it into its salt form. The carboxylic acid group is readily deprotonated by a weak base (e.g., sodium bicarbonate), forming a water-soluble carboxylate salt.[6][7] Neutral impurities (like unreacted starting materials or non-acidic side-products) will remain in the organic phase and can be washed away.

After separation, re-acidification of the aqueous layer will precipitate your purified product, which can then be collected.[7] This method is exceptionally good at removing non-acidic contaminants.

Q4: My main impurity is an isomer (e.g., 4-Bromo or a di-bromo species). Acid-base extraction didn't separate it. How do I resolve this?

A: Isomeric impurities are often the most challenging to remove as they typically share very similar physical properties (solubility, pKa) with the desired product. In this scenario, flash column chromatography is the method of choice.[8] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

  • Principle: Even small differences in polarity between isomers can be exploited. The hydroxyl and carboxylic acid groups on your molecule will interact strongly with the polar silica gel. By using a mobile phase of appropriate polarity (e.g., a mixture of a non-polar solvent like heptane and a more polar solvent like ethyl acetate), you can elute the compounds from the column at different rates.

  • Pro-Tip: For carboxylic acids, peak tailing on silica gel is a common problem due to strong adsorption. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress this effect by keeping the carboxylic acid protonated, leading to sharper peaks and better separation.[9]

Detailed Experimental Protocols

Safety First: Before starting any procedure, consult the Safety Data Sheet (SDS). This compound and related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[10][11][12] Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

Protocol 1: Purification by Recrystallization

This protocol is a standard procedure for purifying a solid by taking advantage of its temperature-dependent solubility.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen recrystallization solvent (e.g., ethanol/water mixture) to a boil.

  • Create a Saturated Solution: While stirring, add the hot solvent to the Erlenmeyer flask in small portions until the solid just dissolves completely. Avoid adding a large excess.[1]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[9]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

This workflow separates your acidic product from neutral or basic organic impurities.

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer (Bottom) cluster_2 Organic Layer (Top) a1 1. Dissolve crude product in Organic Solvent (e.g., Ethyl Acetate) a2 2. Add aqueous NaHCO3 solution a3 3. Shake, vent, and allow layers to separate b1 Contains Sodium 5-bromo-2-hydroxy-3- (trifluoromethyl)benzoate (Water Soluble Salt) a3->b1 c1 Contains Neutral/Basic Impurities a3->c1 b2 4. Drain into a beaker. 5. Cool in an ice bath. b1->b2 b3 6. Slowly add HCl(aq) until pH ~2. Product precipitates. b2->b3 b4 7. Collect pure solid by vacuum filtration. b3->b4 c2 Discard c1->c2

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. A volume approximately equal to the organic layer is a good starting point.[6]

  • Mixing & Separation: Stopper the funnel, invert it, and vent frequently to release CO₂ gas that evolves from the acid-base reaction. Shake vigorously for 1-2 minutes. Place the funnel in a ring stand and allow the two layers to separate completely.

  • Isolate Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask or beaker. Perform a second extraction on the remaining organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ≈ 2, check with litmus paper). Your purified product will precipitate as a solid.

  • Collection: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This is a general guideline. Specific conditions must be optimized for your impurity profile, often guided by Thin Layer Chromatography (TLC).

  • TLC Analysis: Develop a TLC method to visualize the separation of your product from its impurities. A good mobile phase will give your product an Rf value of approximately 0.3-0.4. A common starting eluent system is 70:30 Heptane:Ethyl Acetate + 0.5% Acetic Acid.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended). Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting spots from the fractions and running TLC plates.

  • Combine & Evaporate: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.

References

  • Department of Chemistry, University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
  • Wang, C., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(11), 3169. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021). Google Patents.
  • University of California, Davis. (n.d.). The Extraction of Benzoic Acid from a Mixture.
  • jezdez1. (2022). Recrystallisation of benzoic acid [Video]. YouTube. Retrieved from [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • WIPO Patentscope. (2023). WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Southern Illinois University. (n.d.). Acid-Base Extraction.

Sources

Technical Support Center: Synthesis of Trifluoromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethylated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information is structured to offer not just solutions, but also a deeper understanding of the underlying chemical principles.

Section 1: Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group, often employing silicon-based reagents like the Ruppert-Prakash reagent (TMSCF3) or simple salts like trifluoroacetate. However, success hinges on careful control of reaction conditions and an awareness of substrate limitations.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic trifluoromethylation using TMSCF3 and a fluoride source is giving low yields. What are the common causes?

A1: Low yields in TMSCF3-based trifluoromethylations often stem from several factors:

  • Moisture: The Ruppert-Prakash reagent and the fluoride source (e.g., TBAF, CsF) are highly sensitive to moisture. Water can quench the active trifluoromethyl anion. Ensure all glassware is rigorously dried, and solvents are anhydrous.

  • Fluoride Source Activity: The choice and quality of the fluoride source are critical. Anhydrous TBAF is highly effective but can be challenging to handle. CsF is a good alternative, but its activity can be influenced by particle size and dryness. Consider using freshly dried CsF or KOtBu as an activator.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF or THF are commonly used. In some cases, the addition of a co-solvent like DME can improve yields.[1]

  • Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C) to control the reactivity of the trifluoromethyl anion and prevent side reactions.[1] Ensure your cooling bath maintains a consistent temperature.

Q2: I am observing the formation of significant side products in my copper-catalyzed trifluoromethylation of an aryl halide. How can I improve the selectivity?

A2: Side product formation in copper-catalyzed trifluoromethylations is a common issue. Here are some troubleshooting strategies:

  • Ligand Choice: The ligand plays a crucial role in stabilizing the copper-CF3 intermediate and promoting the desired reductive elimination.[2] For challenging substrates, screening different ligands (e.g., phenanthroline, bipyridine derivatives) can significantly improve selectivity.[2]

  • Reaction Temperature: High temperatures can lead to decomposition of the copper-CF3 intermediate and the formation of side products like Ar-H or Ar-C2F5.[2] Careful optimization of the reaction temperature is necessary. Flow chemistry can be an effective strategy to manage high temperatures and pressures, minimizing side product formation.[2]

  • Purity of Starting Materials: Impurities in the aryl halide or the trifluoromethyl source can interfere with the catalytic cycle. Ensure all starting materials are of high purity.

  • Atmosphere: These reactions are typically sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide: Nucleophilic Trifluoromethylation
Problem Potential Cause Troubleshooting Steps
No reaction or very low conversion Inactive fluoride source.Use freshly dried fluoride source (e.g., CsF, KOtBu).[1]
Poor quality TMSCF3.Use freshly distilled or high-purity TMSCF3.
Insufficiently low temperature.Maintain a consistent low temperature (e.g., -78 °C).[1]
Formation of defluorinated byproducts Presence of a proton source (e.g., water).Use anhydrous solvents and reagents.
Low yield with electron-deficient arenes Poor nucleophilicity of the arene.Consider alternative trifluoromethylation methods (e.g., radical trifluoromethylation).
Difficulty in purifying the product Similar polarity of product and byproducts.Use specialized purification techniques like preparative HPLC or SFC. Consider derivatization to aid separation.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a glovebox, add CuI (0.1 mmol), the aryl iodide (1.0 mmol), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol) to a dry reaction vial.

  • Reagent Addition: Add anhydrous DMF (2 mL) and TMSCF3 (1.5 mmol).

  • Initiation: Add a fluoride source (e.g., CsF, 2.0 mmol).

  • Reaction: Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) for 12-24 hours.

  • Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Nucleophilic Trifluoromethylation

Caption: Troubleshooting workflow for low yields.

Section 2: Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents, such as Togni and Umemoto reagents, are versatile for the trifluoromethylation of a wide range of nucleophiles.[3][4] However, their reactivity and stability require careful consideration.

Frequently Asked Questions (FAQs)

Q1: My electrophilic trifluoromethylation with a Togni reagent is not working for my electron-poor substrate. Why is this and what can I do?

A1: Togni reagents are electrophilic trifluoromethylating agents and react best with nucleophilic substrates. Electron-poor substrates, such as aromatics with strongly electron-withdrawing groups, are generally poor nucleophiles and may not react efficiently.[5] To address this, you can:

  • Increase Nucleophilicity: If possible, modify the substrate to increase its electron density.

  • Use a Catalyst: Some reactions with Togni reagents can be catalyzed by copper or other transition metals, which can expand the substrate scope to include less nucleophilic compounds.[6]

  • Switch to a Radical Pathway: Togni reagents can also be sources of the CF3 radical under certain conditions (e.g., photoredox catalysis). This can be an effective strategy for trifluoromethylating electron-poor arenes.

Q2: I am concerned about the stability and safety of hypervalent iodine-based trifluoromethylating reagents. What precautions should I take?

A2: While generally shelf-stable under normal laboratory conditions, hypervalent iodine reagents like Togni's reagent should be handled with care.[3] They can be sensitive to impact and heat, and violent decomposition can occur at elevated temperatures.[3] Always:

  • Handle with Care: Avoid grinding or subjecting the solid reagent to mechanical shock.

  • Store Properly: Keep the reagent in a cool, dry place away from heat sources.

  • Use Appropriate PPE: Wear standard personal protective equipment, including safety glasses and gloves.

  • Follow Recommended Procedures: Adhere to the reaction conditions specified in reliable literature protocols.

Troubleshooting Guide: Electrophilic Trifluoromethylation
Problem Potential Cause Troubleshooting Steps
No reaction with a nucleophilic substrate Decomposed reagent.Use a fresh bottle of the electrophilic trifluoromethylating reagent.
Steric hindrance around the nucleophilic site.Consider a less sterically demanding trifluoromethylating reagent or a different synthetic route.
Low regioselectivity in aromatic trifluoromethylation Multiple nucleophilic sites on the aromatic ring.Modify the directing groups on the substrate to favor a single site. Optimize reaction conditions (solvent, temperature) to enhance selectivity.
Formation of undesired oxidation products The reagent is acting as an oxidant.Lower the reaction temperature. Screen for a milder trifluoromethylating agent.
Mechanistic Overview: Electrophilic Trifluoromethylation

Electrophilic_Mechanism Nucleophile (Ar-H) Nucleophile (Ar-H) Intermediate Intermediate Nucleophile (Ar-H)->Intermediate Togni Reagent (CF3+) Product (Ar-CF3) Product (Ar-CF3) Intermediate->Product (Ar-CF3) -H+

Caption: Simplified electrophilic aromatic substitution.

Section 3: Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful tool for the direct C-H trifluoromethylation of arenes and heteroarenes, particularly for late-stage functionalization.[7][8][9] Common methods involve photoredox catalysis or the use of radical initiators.

Frequently Asked Questions (FAQs)

Q1: My photoredox-catalyzed radical trifluoromethylation is giving a complex mixture of regioisomers. How can I improve the selectivity?

A1: Radical trifluoromethylation of arenes often results in a mixture of isomers, as the trifluoromethyl radical is highly reactive and not very selective.[7] The regioselectivity is influenced by the electronic and steric properties of the substrate.

  • Substrate Control: For substrates with multiple available C-H bonds, a mixture of products is common.[7] If a specific isomer is desired, it may be necessary to use a substrate with a strong directing group or to employ a different synthetic strategy.

  • Reaction Conditions: While selectivity can be difficult to control, fine-tuning the reaction conditions (e.g., solvent, catalyst loading, light source) may have a modest impact on the isomer distribution.

Q2: My radical trifluoromethylation reaction is sensitive to oxygen. What is the best way to degas my reaction mixture?

A2: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates, inhibiting the desired reaction.[5] Effective degassing is crucial.

  • Sparging with an Inert Gas: Bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes before adding the reagents is a common and effective method.[5]

  • Freeze-Pump-Thaw: For highly sensitive reactions, performing three freeze-pump-thaw cycles can remove dissolved oxygen more thoroughly.

  • Use of an Oxygen Scavenger: In some cases, adding a scavenger like ascorbic acid can help to remove residual oxygen.[5]

Troubleshooting Guide: Radical Trifluoromethylation
Problem Potential Cause Troubleshooting Steps
Low conversion Inefficient light source.Ensure the light source has the correct wavelength and intensity for the chosen photocatalyst.
Quenching of the photocatalyst.Thoroughly degas the reaction mixture. Ensure all reagents are pure.
Catalyst decomposition.Use a more stable photocatalyst. Protect the reaction from excessive heat.
Formation of polymeric byproducts High concentration of radical intermediates.Lower the concentration of the radical initiator or the intensity of the light source.
Reaction does not scale up well Inefficient light penetration in a larger vessel.Consider using a flow reactor for better light penetration and temperature control on a larger scale.[2]
Experimental Protocol: Photoredox-Catalyzed C-H Trifluoromethylation

This is a general procedure and will require optimization for specific substrates.

  • Preparation: To a reaction vial, add the aromatic substrate (0.5 mmol), the photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%), and the trifluoromethyl source (e.g., CF3SO2Cl, 1.5 mmol).

  • Degassing: Add the solvent (e.g., acetonitrile, 5 mL) and degas the mixture by sparging with argon for 20 minutes.

  • Reaction: Place the vial in front of a suitable light source (e.g., a blue LED lamp) and stir at room temperature for 12-24 hours.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the trifluoromethylated product(s).

Conceptual Diagram: Radical Trifluoromethylation Cycle

Caption: A simplified photoredox catalytic cycle.

Section 4: Purification and Characterization

The unique properties of the trifluoromethyl group can present challenges during product purification and characterization.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty separating the regioisomers of my trifluoromethylated aromatic compound by column chromatography. What are some alternative strategies?

A1: The similar polarities of regioisomers can make their separation by standard silica gel chromatography challenging.[2] Consider the following:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution for separating isomers.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of fluorinated compounds and can often provide better separation than HPLC.

  • Derivatization: If the isomers have a suitable functional handle, derivatization to form diastereomers (if a chiral center is present) or compounds with significantly different physical properties can facilitate separation.

Q2: What are the key NMR spectroscopic signatures to confirm the successful trifluoromethylation of my aromatic compound?

A2: NMR spectroscopy is a crucial tool for characterizing trifluoromethylated compounds.

  • ¹⁹F NMR: The presence of a singlet (or a multiplet if coupled to other nuclei) in the ¹⁹F NMR spectrum is a definitive indicator of the CF3 group. The chemical shift can provide information about the electronic environment of the CF3 group.[1][10]

  • ¹H NMR: The protons on the aromatic ring will show characteristic coupling to the fluorine atoms of the CF3 group (typically ³JHF or ⁴JHF coupling). This can be observed as a splitting of the aromatic proton signals.

  • ¹³C NMR: The carbon atom of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also show coupling to the CF3 group (JCF).[11]

Data Summary: Typical ¹⁹F NMR Chemical Shifts
Compound Type Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Ar-CF₃ (electron-rich Ar)-60 to -65
Ar-CF₃ (electron-poor Ar)-65 to -70
Heteroaryl-CF₃-55 to -75

This technical support center provides a starting point for troubleshooting common issues in the synthesis of trifluoromethylated aromatic compounds. Successful synthesis often requires careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms.

References

  • Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters - ACS Publications. Available from: [Link]

  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC - NIH. Available from: [Link]

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. Available from: [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding | Organic Letters - ACS Publications. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. Available from: [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. Available from: [Link]

  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Available from: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University. Available from: [Link] Macmillan/downloads/publications/Nature-2011-480-224.pdf

  • Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC - NIH. Available from: [Link]

  • MCQ256: On Togni reagent II & Uridine derivative (Trifluoromethylation reaction) by Dr Tanmoy Biswas - YouTube. Available from: [Link]

  • New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry. Available from: [Link]

  • Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides | ACS Catalysis - ACS Publications. Available from: [Link]

  • [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC - NIH. Available from: [Link]

  • Industrial-scale trifluoromethylation challenges - The chemical reaction database. Available from: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • (PDF) Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Available from: [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. Available from: [Link]

  • A scalable and operationally simple radical trifluoromethylation - PMC - NIH. Available from: [Link]

  • Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC - NIH. Available from: [Link]

  • SCHEME 14 (a) Representative trifluoromethylation reactions using... - ResearchGate. Available from: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. Available from: [Link]

  • US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. Available from: [Link]

  • Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. Available from: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - NIH. Available from: [Link]

  • A scalable and operationally simple radical trifluoromethylation - ResearchGate. Available from: [Link]

  • A "Renaissance" in Radical Trifluoromethylation - ResearchGate. Available from: [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry. Available from: [Link]

  • Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex | ACS Catalysis. Available from: [Link]

  • Allylic trifluoromethane synthesis by trifluoromethylation - Organic Chemistry Portal. Available from: [Link]

  • Progress in copper-catalyzed trifluoromethylation - PMC - NIH. Available from: [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. Available from: [Link]

  • Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. Available from: [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group - Princeton University. Available from: [Link] Macmillan/downloads/publications/JACS-2019-Nagel.pdf

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. Available from: [Link]

  • Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals - Chemical Communications (RSC Publishing). Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis for the Modern Researcher: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid in the Context of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the nuanced selection of building blocks is paramount to achieving desired molecular properties and reactivity. Halogenated benzoic acids, a cornerstone of synthetic chemistry, offer a rich palette for tuning acidity, lipophilicity, and reactivity. This guide provides an in-depth comparison of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid with its halogenated counterparts, offering experimental insights and theoretical grounding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Halogenation and Trifluoromethylation

Halogen atoms and trifluoromethyl (-CF₃) groups are not mere decorations on an aromatic scaffold; they are strategic tools for modulating a molecule's physicochemical and biological profile. The introduction of halogens can enhance binding affinity through halogen bonding, improve metabolic stability, and increase membrane permeability.[1][2] The -CF₃ group, with its strong electron-withdrawing nature and high lipophilicity, profoundly influences a molecule's acidity, conformation, and pharmacokinetic properties.[3]

This guide focuses on a specific scaffold: 2-hydroxybenzoic acid (salicylic acid) substituted at the 3-position with a trifluoromethyl group and at the 5-position with various halogens (Bromo, Chloro, Iodo). This substitution pattern presents a fascinating interplay of electronic and steric effects that dictate the molecule's utility as a synthetic intermediate.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a halogenated benzoic acid in a synthetic or biological context is fundamentally governed by its acidity (pKa) and lipophilicity (logP). These parameters influence its solubility, reactivity, and ability to cross biological membranes.

Acidity (pKa): The Influence of Inductive and Resonance Effects

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion, thereby increasing acidity (lowering the pKa). The substituents on our target molecules—a hydroxyl group, a trifluoromethyl group, and a halogen—all contribute to the overall acidity through a combination of inductive and resonance effects.

  • -OH group (ortho): The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylate anion, which significantly stabilizes the conjugate base and increases acidity.[4] This is a key feature of the salicylic acid backbone.

  • -CF₃ group (meta to -COOH): The trifluoromethyl group is a strong electron-withdrawing group primarily through its inductive effect (-I effect), which increases the acidity of the benzoic acid.

  • Halogens (-Br, -Cl, -I) (para to -OH, meta to -COOH): Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For halogens, the -I effect generally outweighs the +M effect, leading to an increase in acidity compared to unsubstituted benzoic acid.[5] The strength of the inductive effect follows the order Cl > Br > I.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-CF₃+0.43+0.54
-Br+0.39+0.23
-Cl+0.37+0.23
-I+0.35+0.18

Data sourced from Wikipedia's Hammett equation page.[6]

Given that the halogen is meta to the carboxylic acid group, we would expect the acidity to follow the trend of the inductive effect: Chloro > Bromo > Iodo . The strongly electron-withdrawing trifluoromethyl group at the 3-position will render all these compounds significantly more acidic than their counterparts lacking this group.

Lipophilicity (LogP): Balancing Hydrophilicity and Hydrophobicity

LogP, the logarithm of the partition coefficient between octanol and water, is a critical measure of a molecule's lipophilicity. Higher logP values indicate greater lipid solubility, which can enhance membrane permeability but may also lead to off-target effects and reduced aqueous solubility.

The trifluoromethyl group is known to significantly increase lipophilicity.[3] Halogens also contribute to increased lipophilicity, with the effect generally increasing with the size of the halogen (I > Br > Cl).

CompoundCalculated XLogP3
This compound3.9
5-Iodo-2-hydroxy-3-(trifluoromethyl)benzoic acid4.4
5-Chloro-2-hydroxy-3-(trifluoromethyl)benzoic acidNot available, but predicted to be lower than the bromo analogue
2-hydroxy-5-(trifluoromethyl)benzoic acid3.3

Data sourced from PubChem.[7]

As expected, the iodo-substituted compound is the most lipophilic, followed by the bromo-analogue. The presence of the trifluoromethyl group substantially increases the lipophilicity compared to simpler halogenated salicylic acids. This tunability of logP is crucial in drug design for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

Reactivity in Cross-Coupling Reactions: A Focus on Suzuki-Miyaura Coupling

Halogenated benzoic acids are frequently employed as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The reactivity of the aryl halide in these reactions is a critical consideration.

The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond dictates the reactivity, with the general trend being C-I < C-Br < C-Cl .[8] Consequently, aryl iodides are the most reactive, followed by aryl bromides, and then aryl chlorides, which often require more forcing conditions (higher temperatures, stronger bases, and more specialized ligands).

This reactivity trend allows for selective cross-coupling reactions when multiple different halogens are present on the same molecule. For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura coupling can often be performed selectively at the more reactive C-Br bond.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of 5-bromo-, 5-chloro-, and 5-iodo-2-hydroxy-3-(trifluoromethyl)benzoic acid in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Materials:

  • 5-Halo-2-hydroxy-3-(trifluoromethyl)benzoic acid (Bromo, Chloro, or Iodo) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask, add the 5-halo-2-hydroxy-3-(trifluoromethyl)benzoic acid, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

Based on the established reactivity trend of aryl halides, the reaction with the iodo-substituted benzoic acid is expected to proceed the fastest and to completion under the mildest conditions. The bromo-substituted analogue will likely require a longer reaction time or slightly elevated temperature to achieve full conversion. The chloro-substituted compound is anticipated to be the least reactive and may require a more active catalyst system (e.g., using a more electron-rich phosphine ligand like SPhos or XPhos) or higher temperatures to achieve a comparable yield.

Visualization of Key Concepts

Molecular Structures for Comparison

This compound This compound 5-Chloro-2-hydroxy-3-(trifluoromethyl)benzoic acid 5-Chloro-2-hydroxy-3-(trifluoromethyl)benzoic acid 5-Iodo-2-hydroxy-3-(trifluoromethyl)benzoic acid 5-Iodo-2-hydroxy-3-(trifluoromethyl)benzoic acid caption Figure 1: Comparison of Molecular Structures

Caption: Figure 1: Comparison of Molecular Structures

Workflow for Comparative Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_reagents Reagents & Catalyst ArylHalide 5-Halo-2-hydroxy-3- (trifluoromethyl)benzoic acid Reaction Reaction at 80 °C ArylHalide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Dioxane/Water Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product caption Figure 2: Suzuki-Miyaura Coupling Workflow

Caption: Figure 2: Suzuki-Miyaura Coupling Workflow

Applications and Performance Insights

The unique combination of a salicylic acid scaffold with bromo and trifluoromethyl substituents makes this compound a valuable intermediate in several areas:

  • Medicinal Chemistry: This compound and its derivatives have been investigated as potential therapeutic agents. For instance, amides derived from 5-bromosalicylic acid have shown activity as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. The trifluoromethyl group can enhance the metabolic stability and potency of such compounds.

  • Agrochemicals: The halogenated and trifluoromethylated phenyl structure is a common motif in pesticides and herbicides. The specific substitution pattern of the title compound allows for further functionalization to develop new agrochemicals with potentially improved efficacy and environmental profiles.

  • Materials Science: Halogenated aromatic compounds can serve as monomers for the synthesis of specialty polymers with enhanced thermal stability and flame-retardant properties.

The choice of the bromo-substituent represents a strategic balance between reactivity and cost. While the iodo-analogue offers higher reactivity, it is also typically more expensive and less stable. The bromo-analogue provides a good compromise, offering reliable reactivity in a wide range of cross-coupling reactions without the need for the highly specialized and often expensive catalyst systems required for the less reactive chloro-analogue.

Conclusion: A Versatile Building Block for Advanced Synthesis

This compound stands out as a highly functionalized and versatile building block for researchers in drug discovery and materials science. Its physicochemical properties, particularly its acidity and lipophilicity, are finely tuned by the interplay of its hydroxyl, trifluoromethyl, and bromo substituents.

In comparison to its chloro and iodo analogues, the bromo-derivative offers a practical balance of reactivity and cost-effectiveness for applications involving cross-coupling reactions. Understanding the principles outlined in this guide will enable researchers to make informed decisions in the selection and application of halogenated benzoic acids, ultimately accelerating the development of novel and impactful molecules.

References

  • Bora, U. J., et al. (2014). "Palladium-catalyzed Suzuki–Miyaura cross-coupling of aryl/heteroaryl halides with aryl/heteroaryl boronic acids in aqueous media." RSC Advances, 4(94), 52389-52399.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Khan Academy. (n.d.). Acidity of substituted benzoic acids. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Mei, H., et al. (2020). Halogen bonding in drug design: from hit to lead optimization. Journal of Medicinal Chemistry, 63(15), 7994-8007.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodosalicylic acid. Retrieved from [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133.
  • Zarate, C., et al. (2017). The Suzuki–Miyaura cross-coupling reaction: a brief history and recent developments. RSC Advances, 7(81), 51056-51076.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wikipedia contributors. (2023, December 19). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 25, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry. Journal of medicinal chemistry, 56(4), 1363-1388.

Sources

Comparative Efficacy Analysis of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a potential inhibitor of soluble epoxide hydrolase (sEH), with other well-characterized inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, pain, and cardiovascular diseases.

Introduction: Targeting Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the arachidonic acid cascade.[1][2] It functions by hydrolyzing anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols.[2][3][4] This action effectively diminishes the beneficial effects of EETs, which include vasodilation, anti-inflammatory responses, and analgesia.[3][5] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of conditions, including hypertension, chronic obstructive pulmonary disease (COPD), neuropathic pain, and various inflammatory disorders.[2][3][5][6]

This compound is a halogenated salicylic acid derivative. While specific data on this exact compound is sparse in peer-reviewed literature, its structural motifs are present in other compounds investigated for biological activity. This guide places it in the context of known sEH inhibitors to evaluate its potential efficacy. For a robust comparison, we will benchmark its theoretical performance against trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB), a well-documented, potent, and selective sEH inhibitor.[7][8][9]

Mechanism of Action: Preserving Endogenous Anti-Inflammatory Mediators

The therapeutic rationale for sEH inhibition is straightforward: by blocking the enzymatic degradation of EETs, inhibitors increase the endogenous levels of these beneficial lipids. Elevated EET concentrations can then exert their full range of protective effects.[2] This includes the modulation of vascular tone, reduction of leukocyte adhesion to vascular walls, and suppression of inflammatory signaling pathways like NF-κB.[1]

The diagram below illustrates the central role of sEH in the arachidonic acid pathway and the therapeutic intervention point for inhibitors.

sEH_Pathway cluster_effects Physiological Effects AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 Metabolism EETs EETs (Epoxyeicosatrienoic Acids) (Anti-inflammatory, Vasodilatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) EETs->sEH Hydrolysis EETs_effect Reduced Inflammation Vasodilation Analgesia DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Biologically Active) sEH->DHETs DHETs_effect Reduced Beneficial Effects Inhibitor sEH Inhibitors (e.g., t-TUCB, 5-Bromo-2-hydroxy- 3-(trifluoromethyl)benzoic acid) Inhibitor->sEH Inhibition Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents - Dilute sEH Enzyme - Prepare Substrate Solution B 2. Prepare Compound Plate - Serial dilute Test Compounds - Add Controls (t-TUCB, DMSO) C 3. Add sEH Enzyme to all wells D 4. Add Compounds/Controls from compound plate to assay plate C->D Sequential Steps E 5. Pre-incubate (e.g., 15 min at 30°C) to allow inhibitor binding D->E Sequential Steps F 6. Initiate Reaction Add sEH Substrate to all wells E->F Sequential Steps G 7. Read Fluorescence Kinetic mode for 30 min (Ex 330 nm / Em 465 nm) F->G Sequential Steps H 8. Calculate Reaction Rates (V) (Slope of fluorescence vs. time) I 9. Determine % Inhibition 100 * (1 - (V_inhibitor / V_DMSO)) H->I J 10. Plot Dose-Response Curve (% Inhibition vs. [Compound]) I->J K 11. Calculate IC50 Value (Non-linear regression) J->K

Caption: Standard workflow for sEH inhibitor screening.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and t-TUCB in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO in a separate 96-well plate (the "compound plate").

    • Rationale: Starting with a high concentration stock in DMSO is standard for poorly aqueous soluble compounds. Serial dilution allows for the generation of a dose-response curve to calculate the IC50.

  • Reagent Preparation:

    • Dilute recombinant human sEH to the desired working concentration (e.g., 5 nM final) in cold sEH Assay Buffer.

    • Prepare the sEH substrate solution in sEH Assay Buffer (e.g., 50 µM final concentration).

    • Rationale: Using a buffered solution with BSA maintains enzyme stability and prevents non-specific binding. Enzyme and substrate concentrations should be optimized for linear reaction kinetics.

  • Assay Execution:

    • Add 80 µL of the diluted sEH enzyme solution to the wells of the black 96-well assay plate.

    • Transfer 1 µL of the compound dilutions from the compound plate to the corresponding wells of the assay plate. This results in a 1:100 dilution of the compounds and a 1% final DMSO concentration. Include wells for vehicle (DMSO only) and positive (t-TUCB) controls.

    • Gently mix and incubate the plate for 15 minutes at 30°C.

    • Rationale: Pre-incubation of the enzyme with the inhibitor allows for binding to occur before the enzymatic reaction is initiated, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the sEH substrate solution to each well.

    • Immediately place the plate in the fluorometric reader.

    • Measure the fluorescence kinetically every 60 seconds for 30 minutes.

    • Rationale: A kinetic read is superior to a single endpoint read as it provides the initial reaction velocity (V₀), which is less susceptible to artifacts like substrate depletion or product inhibition.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

While this compound possesses structural features that suggest potential as an sEH inhibitor, its efficacy remains unproven without direct experimental evidence. It belongs to the broad class of hydroxybenzoic acids, which have diverse biological activities. [10]To be considered a viable candidate for drug development, it must demonstrate high potency (low nanomolar IC50), selectivity against other hydrolases and metabolic enzymes, and favorable pharmacokinetic properties.

The benchmark compound, t-TUCB, represents a high standard of efficacy, with a sub-nanomolar IC50 and proven in vivo activity in models of hypertension and pain. [7][8][11]Any new candidate, including this compound, would need to exhibit comparable or superior performance in head-to-head assays, as outlined in this guide. Researchers are encouraged to use the provided protocol as a starting point to generate the necessary data to rigorously evaluate this and other novel chemical entities targeting the sEH pathway.

References

  • Shen, B., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. [Link]

  • Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. [Link]

  • UCL News. (2026). Scientists discover natural 'brake' that could stop harmful inflammation. [Link]

  • SciTechDaily. (2026). Scientists Discover the Body's Natural “Off Switch” for Inflammation. [Link]

  • Wang, Y., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. Dove Medical Press. [Link]

  • Pillai, S. S., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]

  • PubChem. 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. [Link]

  • Decker, M., et al. (2012). Soluble epoxide hydrolase: Gene structure, expression and deletion. PubMed Central. [Link]

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). [Link]

  • Guedes, A. G. P., et al. (2018). Soluble epoxide hydrolase activity and pharmacologic inhibition in horses with chronic severe laminitis. PubMed Central. [Link]

  • Wikipedia. Epoxide hydrolase 2. [Link]

  • Sasso, O., et al. (2015). Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive. PubMed Central. [Link]

  • Frontiers in Molecular Neuroscience. Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism. [Link]

  • Boehringer Ingelheim. sEH inhibitor | BI-1935. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • Zhou, Y., et al. (2020). Soluble Epoxide Hydrolase Inhibition by t-TUCB Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity. PubMed. [Link]

  • Guedes, A., et al. (2022). Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor t-TUCB in horses with mechanically induced lameness. Mad Barn. [Link]

  • PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid. [Link]

  • Global Research Online. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Reactions of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry and materials science, the functionalization of complex aromatic scaffolds is a cornerstone of innovation. 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a valuable starting material, possessing a unique combination of functional groups that offer multiple avenues for synthetic diversification. However, the very features that make it attractive—the electron-withdrawing trifluoromethyl group, the coordinating hydroxyl and carboxyl moieties, and the sterically demanding substitution pattern—also present significant challenges in achieving efficient and selective chemical transformations.

This guide provides a comparative study of various catalytic systems for reactions involving this versatile molecule. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of each reaction type, and provide practical, field-proven protocols to empower your research and development endeavors. Our focus is not merely on procedural steps but on the rationale behind them, ensuring a deep and applicable understanding of these powerful synthetic tools.

The Strategic Importance of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-heteroatom bond formation, offering unparalleled efficiency and functional group tolerance. For a substrate like this compound, these methods are particularly apt, allowing for the selective transformation of the C-Br bond while preserving the other functionalities. This guide will focus on four key palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Reaction: For the coupling with alkenes.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

We will now explore each of these reactions in detail, comparing their catalytic systems and providing insights into their application with our target molecule.

Comparative Analysis of Catalytic Systems

The success of any cross-coupling reaction hinges on the judicious selection of the palladium source, the ligand, the base, and the solvent. The electronic and steric properties of this compound necessitate careful consideration of these parameters.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds, which are prevalent in pharmaceuticals.[1] The reaction's tolerance for a wide range of functional groups makes it an attractive choice for our substrate.

Catalyst and Ligand Selection: The electron-deficient nature of the aryl bromide in our substrate, exacerbated by the trifluoromethyl group, generally calls for electron-rich and bulky phosphine ligands. These ligands facilitate the oxidative addition step, which is often the rate-limiting step for electron-poor aryl halides.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11070-85A classic, reliable system, though may require higher temperatures.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10080-95The bidentate dppf ligand often enhances stability and yield.[2]
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene80-10085-98Buchwald's biaryl phosphine ligands like SPhos are excellent for sterically hindered and electron-deficient substrates.[3]
Pd(OAc)₂ + XPhosXPhosK₃PO₄t-BuOH80-10085-98XPhos is another highly effective bulky monophosphine ligand for challenging couplings.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (typically 4-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation (Ar'B(OH)₂ + Base) ArPd(II)(Br)L2->Transmetalation ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a powerful method for the arylation of alkenes.[4] For our substrate, this allows for the introduction of a variety of vinyl groups.

Catalyst and Ligand Selection: Similar to the Suzuki-Miyaura coupling, electron-rich phosphine ligands are generally preferred. However, phosphine-free systems have also been shown to be effective, particularly with palladacycle catalysts.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂ + PPh₃PPh₃Et₃NDMF100-12060-80A standard system, but may require higher temperatures and can sometimes lead to side reactions.
Pd(OAc)₂ (ligandless)NoneNaOAcNMP120-14050-75Phosphine-free conditions can be advantageous for certain substrates, but often require high temperatures.[5]
Herrmann's CatalystNoneNaOAcDMF100-12070-90This palladacycle is known for its high thermal stability and activity.

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the base (e.g., Et₃N, 2.0 mmol).

  • Add the degassed solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture in a sealed tube to the specified temperature (e.g., 110 °C) for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired arylated alkene.

Heck_Reaction cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Alkene_Insertion Alkene Insertion ArPd(II)(Br)L2->Alkene_Insertion Intermediate R-CH₂-CH₂-Pd(II)(Ar)L₂ Alkene_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product HPd(II)(Br)L2 H-Pd(II)(Br)L₂ Beta_Hydride_Elimination->HPd(II)(Br)L2 Base_Regeneration Base HPd(II)(Br)L2->Base_Regeneration Base_Regeneration->Pd(0)L2

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[6] The reaction typically employs a dual catalytic system of palladium and copper.[7]

Catalyst and Ligand Selection: The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are generally effective. The choice of base and solvent can significantly influence the reaction rate and yield.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₂Cl₂CuIEt₃NDMF25-6075-90The standard conditions, often effective at or near room temperature.
Pd(OAc)₂ + PPh₃CuIi-Pr₂NHToluene50-8070-85An alternative palladium source and base combination.
Pd(PPh₃)₄NonePyrrolidineTHF25-5065-80Copper-free conditions can be advantageous to avoid homo-coupling of the alkyne.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) and stir the reaction at the desired temperature (e.g., 40 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation_Pd Transmetalation ArPd(II)(Br)L2->Transmetalation_Pd ArPd(II)(alkynyl)L2 Ar-Pd(II)-(C≡CR)L₂ Transmetalation_Pd->ArPd(II)(alkynyl)L2 Reductive_Elimination Reductive Elimination ArPd(II)(alkynyl)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne + Base Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu(I)-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

This reaction is a premier method for the synthesis of arylamines from aryl halides.[8] The use of bulky, electron-rich phosphine ligands developed by Buchwald and others has been instrumental in expanding the scope of this reaction.[9]

Catalyst and Ligand Selection: For an electron-deficient and sterically hindered substrate like ours, the use of highly active Buchwald ligands is often necessary. The choice of base is also critical, with strong, non-nucleophilic bases being preferred.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ + BINAPBINAPNaOt-BuToluene80-11070-90A second-generation catalyst system, effective for many substrates.
Pd(OAc)₂ + RuPhosRuPhosK₃PO₄1,4-Dioxane80-10085-98RuPhos is a highly active ligand for the amination of aryl bromides.
XPhos Pd G3XPhosLHMDSTHF25-8090-99Pre-catalysts like XPhos Pd G3 offer high activity and can often be used at lower temperatures.

Experimental Protocol: Buchwald-Hartwig Amination

  • Under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., LHMDS, 2.2 mmol).

  • Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in the degassed solvent (e.g., THF, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition ArPd(II)(Br)L Ar-Pd(II)(Br)L Oxidative_Addition->ArPd(II)(Br)L Amine_Coordination Amine + Base ArPd(II)(Br)L->Amine_Coordination ArPd(II)(NR2)L Ar-Pd(II)-(NR₂)L Amine_Coordination->ArPd(II)(NR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of the catalytic system is paramount and should be tailored to the specific transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions on this electron-deficient and sterically demanding substrate, the use of bulky, electron-rich biaryl phosphine ligands is highly recommended. For Heck and Sonogashira couplings, both traditional and more modern catalytic systems can be effective, with the choice often depending on the specific coupling partner and desired reaction conditions.

As a Senior Application Scientist, I encourage you to view these protocols not as rigid recipes, but as well-established starting points. The field of catalysis is ever-evolving, and systematic optimization of reaction parameters will invariably lead to improved outcomes. By understanding the principles outlined in this guide, you are well-equipped to rationally design and execute your synthetic strategies with a high probability of success.

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Zhang, Y., Wu, X., Dai, M., & Chen, J. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(4), e245–e251. [Link]

  • Lee, C.-S., & Fu, Y. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3977–3980. [Link]

  • (n.d.). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Retrieved January 25, 2026, from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Retrieved January 25, 2026, from [Link]

  • (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. ResearchGate. [Link]

  • (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. Google Patents.
  • (n.d.). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]

  • (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Retrieved January 25, 2026, from [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 25, 2026, from [Link]

  • (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Retrieved January 25, 2026, from [Link]

  • (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
  • (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved January 25, 2026, from [Link]

  • (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Retrieved January 25, 2026, from [Link]

  • (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Retrieved January 25, 2026, from [Link]

  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Retrieved January 25, 2026, from [Link]

  • (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 25, 2026, from [Link]

  • (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • (n.d.). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Retrieved January 25, 2026, from [Link]

  • (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved January 25, 2026, from [Link]

  • (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 25, 2026, from [Link]

  • (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • (2019). Sonogashira coupling. YouTube. [Link]

  • (2022). Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Journal of the Pharmaceutical Society of Japan. [Link]

  • (n.d.). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • (n.d.). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. Retrieved January 25, 2026, from [Link]

  • (n.d.). Catalyst screening in Suzuki cross-coupling reactions a. ResearchGate. Retrieved January 25, 2026, from [Link]

  • (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved January 25, 2026, from [Link]

  • (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. Retrieved January 25, 2026, from [Link]

  • (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. Retrieved January 25, 2026, from [Link]

  • (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][10]-Fused Indole Heterocycles. PubMed Central. Retrieved January 25, 2026, from [Link]

Sources

A Validated High-Performance Liquid Chromatography Method for the Potency Assay of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various therapeutic agents, making its accurate analysis critical for ensuring final product quality and process consistency. This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the potency determination of this compound. Furthermore, it provides a comparative analysis with alternative analytical technologies, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific requirements.

Introduction: The Analytical Challenge

This compound possesses a unique chemical structure with a combination of a carboxylic acid, a hydroxyl group, a bromine atom, and a trifluoromethyl group. This confluence of functionalities necessitates a well-designed analytical method that can provide specificity, accuracy, and precision. Reversed-phase HPLC with UV detection is a widely adopted technique for such aromatic acids due to its versatility and robustness.[1] This guide will detail a proposed HPLC method, its validation according to the International Council for Harmonisation (ICH) guidelines, and a comparative discussion of alternative approaches like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed HPLC Method: A Deep Dive into the Rationale

The selection of the chromatographic conditions is a critical step in developing a reliable HPLC method. For this compound, a reversed-phase approach is optimal.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention for the moderately non-polar analyte.
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)Acetonitrile is a common organic modifier providing good peak shape. The aqueous component allows for manipulation of retention time. Phosphoric acid is added to suppress the ionization of the carboxylic acid group, leading to better peak symmetry and retention.
Elution Mode IsocraticFor a potency assay of a single compound, an isocratic elution is generally sufficient and offers better reproducibility than a gradient method.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength To be determined by UV scan (typically 230-280 nm)The optimal wavelength should be at the absorbance maximum of the analyte to ensure the highest sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape.

The choice of a C18 column is based on its proven efficacy in retaining and separating a wide range of aromatic compounds. The mobile phase composition of acetonitrile and acidified water is a standard practice for the analysis of acidic compounds, as it ensures that the analyte is in its non-ionized form, leading to consistent retention and sharp peaks.[2]

Experimental Workflow: From Sample to Result

The following diagram illustrates the key steps in the analysis of this compound using the proposed HPLC method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample HPLC_System HPLC System Dissolve_Standard->HPLC_System Filter_Sample->HPLC_System Integrate Integrate Peak Area HPLC_System->Integrate Calculate Calculate Potency Integrate->Calculate validation_logic Method_Development Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Validation_Protocol->System_Suitability Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report System_Suitability->Validation_Report

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a hallmark of a well-managed and safe laboratory environment. For specialized compounds like 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a nuanced understanding of its chemical properties is paramount to ensuring its safe and compliant disposal. This guide provides a procedural framework for researchers, scientists, and drug development professionals, grounding every recommendation in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deep-rooted culture of safety and environmental stewardship.

Hazard Assessment: The "Why" Behind Cautious Handling

Based on analogs, this compound should be presumed to possess the following hazards:

Hazard ClassGHS Hazard StatementRationale and Implication
Skin Irritation H315: Causes skin irritation.[1][2][3]The halogenated aromatic structure can interact with skin proteins and lipids, causing localized inflammation. This necessitates the use of appropriate chemical-resistant gloves.
Serious Eye Irritation H319: Causes serious eye irritation.[1][2][3]Direct contact with eye tissue can lead to significant irritation or damage. This mandates the use of safety glasses or goggles.
Respiratory Irritation H335: May cause respiratory irritation.[2][3]As a solid, fine dust particles can be inhaled, irritating the respiratory tract. All handling should be done in a well-ventilated area or a chemical fume hood.
Acute Oral Toxicity H301/H302: Toxic or Harmful if swallowed.[4]Similar benzoic acid derivatives show oral toxicity. Ingestion must be strictly avoided by prohibiting eating, drinking, or smoking in laboratory areas.[5]
Aquatic Toxicity H400: Very toxic to aquatic life.Halogenated organic compounds can be persistent in the environment and harmful to aquatic organisms. This explicitly forbids drain disposal.

This hazard profile firmly establishes this compound as a hazardous waste material. Under no circumstances should it be disposed of in standard trash or via sanitary sewer systems.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is a direct response to the identified hazards.

PPE ItemSpecificationPurpose
Hand Protection Nitrile or other chemical-resistant gloves.[2][3]To prevent skin contact and irritation.
Eye Protection Chemical safety goggles or a face shield.[2][3]To protect against dust, splashes, and serious eye irritation.
Body Protection A properly fastened laboratory coat.[2][5]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be needed if dust is generated.[3]To prevent inhalation of irritating dust particles.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be treated as a formal laboratory procedure. The goal is to safely contain the waste in a manner that is compliant with institutional and national regulations, such as those set by the Environmental Protection Agency (EPA).[7]

Step 1: Waste Container Preparation
  • Select a Compatible Container : The container must be made of a material compatible with the chemical. The original product container is often the best choice.[8] If unavailable, use a clearly marked, sealable, and leak-proof container.[9]

  • Label the Container : Affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and any known hazard characteristics (e.g., "Irritant," "Toxic").

Step 2: Waste Transfer
  • Designate an Area : Perform the transfer within a chemical fume hood or a designated, well-ventilated area to minimize inhalation risk.

  • Transfer the Material : Carefully transfer the solid waste into the prepared hazardous waste container. Avoid creating dust.[10] If transferring a solution, use a funnel to prevent spills.

  • Do Not Overfill : Leave at least 5-10% of headspace in the container to allow for expansion.[9]

Step 3: On-Site Accumulation
  • Seal the Container : Tightly seal the container lid. Wipe any external contamination from the container.

  • Store in a Satellite Accumulation Area (SAA) : Place the sealed container in a designated SAA.[9] This area should be near the point of generation, under the control of laboratory personnel, and clearly marked.

  • Segregate Incompatibles : Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[3]

Step 4: Final Disposal
  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation : Be prepared to provide information for the waste manifest, which tracks the waste from your laboratory to its final disposal facility.[11]

The entire disposal process should be viewed through the lens of regulatory compliance, primarily guided by the EPA's Resource Conservation and Recovery Act (RCRA).

Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Institutional Waste Management gen Waste Generated (Solid Residue or Solution) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Disposal prep Step 2: Prepare & Label Hazardous Waste Container ppe->prep transfer Step 3: Transfer Waste (Minimize Dust/Spills) prep->transfer store Step 4: Seal & Store in Satellite Accumulation Area (SAA) transfer->store contact Step 5: Contact EHS for Pickup store->contact Awaiting Pickup dispose Final Disposal via Licensed Waste Management Facility contact->dispose EHS Manages Logistics

Caption: Disposal workflow for this compound.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The cleanup materials themselves become hazardous waste.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Assess the Spill : For small spills of solid material, and only if you are trained to do so, proceed with cleanup. For large spills, contact your EHS department immediately.

  • Cleanup : Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect Waste : Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Dispose : Label the container with all constituents and manage it as hazardous waste according to the protocol above.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, institutional compliance, and environmental protection.

References

  • TCI Chemicals. (2025, March 31). SAFETY DATA SHEET: 2-Bromo-4-(trifluoromethyl)benzoic Acid.
  • ECHEMI. 3-Bromo-5-(trifluoromethyl)benzoicacid SDS, 328-67-6 Safety Data Sheets.
  • Fisher Scientific. (2024, March 2). SAFETY DATA SHEET: 3-Bromo-5-(trifluoromethoxy)benzoic acid.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 3-Bromo-5-hydroxybenzoic acid.
  • SynQuest Laboratories, Inc. (2019, January 2). Safety Data Sheet: 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid.
  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • American Chemical Society. Hazardous Waste and Disposal.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Triumvirate Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Carl ROTH. Safety Data Sheet: Benzoic acid.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • California Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.

Sources

Navigating the Safe Handling of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical information on the safe handling of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, with a focus on personal protective equipment (PPE) and proper disposal protocols. The information herein is synthesized from authoritative safety data sheets (SDS) of structurally similar compounds and general chemical safety guidelines to ensure a comprehensive and cautious approach.

Understanding the Hazard: A Proactive Stance on Safety

The trifluoromethyl group, a common moiety in pharmaceutical candidates, and the halogenated aromatic ring necessitate a cautious approach. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Apparel
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureChemical-resistant gloves (e.g., Nitrile, double-gloved)Safety glasses with side shields or chemical splash gogglesN95-rated respirator or higher if dust is generatedLaboratory coat
Solution Preparation and Handling Chemical Fume HoodChemical-resistant gloves (e.g., Nitrile)Chemical splash goggles or face shieldNot generally required if handled in a fume hoodLaboratory coat
Reaction Work-up and Purification Chemical Fume HoodChemical-resistant gloves (e.g., Nitrile)Chemical splash goggles and face shieldNot generally required if handled in a fume hoodLaboratory coat
Storage and Transport within Lab N/AChemical-resistant gloves (e.g., Nitrile)Safety glassesNot requiredLaboratory coat
In-Depth Analysis of PPE Selection:
  • Hand Protection: Standard nitrile gloves are a common choice for general laboratory use. However, for halogenated aromatic hydrocarbons, their resistance may be limited[9]. It is advisable to consult a glove manufacturer's chemical resistance guide for specific breakthrough times. For prolonged handling or in the absence of specific data, double-gloving or the use of thicker, more robust gloves should be considered. Always wash hands thoroughly with soap and water after removing gloves[2][4][10].

  • Eye and Face Protection: Given the high risk of serious eye irritation, chemical splash goggles are the minimum requirement when handling this compound in any form[1][2][3][6]. When there is a potential for splashing, such as during solution transfers or reaction work-ups, a face shield worn over safety goggles is mandated for full protection[11].

  • Respiratory Protection: The primary respiratory hazard is the inhalation of the powdered compound. All weighing and handling of the solid material should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation[4][10]. If these engineering controls are not available or are insufficient to control dust, a properly fitted N95 or higher-rated respirator is required[11].

  • Protective Apparel: A standard laboratory coat should be worn at all times to prevent skin contact[4]. Ensure the lab coat is buttoned and the sleeves are of an appropriate length.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational plan is crucial for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Operational Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Review SDS of Analog Compounds & SOPs prep_ppe Don Appropriate PPE prep_start->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in Ventilated Enclosure prep_setup->handle_weigh Begin Experiment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon Complete Experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.